N-(2-Hydroxyethyl)dodecanamide
Description
N-(dodecanoyl)ethanolamine is an N-(long-chain-acyl)ethanolamine resulting from the formal condensation of the carboxy group of dodecanoic acid (myristic acid) with the amino group of ethanolamine. It is a N-(long-chain-acyl)ethanolamine and a N-(saturated fatty acyl)ethanolamine. It derives from a dodecanoic acid.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSMBBFBXPQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
| Record name | LAURYL ETHANOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20561 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025493 | |
| Record name | Laurylethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO] | |
| Record name | LAURYL ETHANOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20561 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Lauroylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | LAURYL ETHANOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20561 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | N-Lauroylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
142-78-9, 68140-00-1 | |
| Record name | LAURYL ETHANOLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20561 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid monoethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)dodecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Laurylethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)dodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amides, coco, N-(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIC MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098P2IGT76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(2-HYDROXYETHYL)DODECANAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)dodecanamide from Lauric Acid
Abstract: This guide provides a comprehensive technical overview of the synthesis of N-(2-Hydroxyethyl)dodecanamide, commonly known as laurylethanolamide, from lauric acid. This compound is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and personal care industries due to its excellent foam boosting, viscosity controlling, and emulsifying properties.[1][2][3] This document delves into the core chemical principles, reaction mechanisms, and practical methodologies for its synthesis. We will explore direct amidation pathways, including catalytic and non-catalytic approaches, as well as alternative routes and modern enzymatic methods. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, optimization, purification, and characterization.
Introduction: The Chemistry and Utility of Laurylethanolamide
This compound (C14H29NO2) is a fatty amide derived from the condensation of lauric acid, a C12 saturated fatty acid, and monoethanolamine.[4] Its amphiphilic structure, featuring a long hydrophobic alkyl tail and a hydrophilic head containing both an amide and a hydroxyl group, imparts valuable surfactant properties. This unique structure allows it to function effectively as a thickening agent, foam stabilizer, and emulsifier in a wide range of formulations.[1][3]
From a chemical standpoint, the synthesis involves the formation of an amide bond, one of the most stable and prevalent functional groups in organic and medicinal chemistry.[5][6][7] While conceptually simple—a condensation reaction between a carboxylic acid and an amine—the direct synthesis presents thermodynamic and kinetic hurdles that necessitate careful selection of reaction conditions and/or catalysis to achieve high yields and purity.
Synthetic Strategies: Pathways from Lauric Acid
The primary method for synthesizing laurylethanolamide is the direct condensation of lauric acid with monoethanolamine. This approach is favored for its atom economy, as the only byproduct is water.[3] However, alternative methods starting from more reactive lauric acid derivatives or employing biocatalysts offer distinct advantages in specific contexts.
Direct Thermal Amidation: The Brute-Force Approach
The direct reaction between a carboxylic acid and an amine is inherently unfavorable under ambient conditions. To overcome the energy barrier for the dehydration of the intermediate ammonium carboxylate salt, high temperatures (typically >160-180°C) are required.[6]
Causality Behind the Method: At elevated temperatures, the equilibrium is shifted towards the products by the continuous removal of water from the reaction mixture. While this method is simple and avoids the cost of catalysts or activating agents, the harsh conditions can lead to thermal degradation and the formation of undesirable byproducts, such as ester-amides from the reaction of the hydroxyl group.[8]
Catalytic Direct Amidation: Enhancing Efficiency
To mitigate the need for extreme temperatures and improve reaction rates and selectivity, various catalysts can be employed. The choice of catalyst is a critical experimental decision that influences the reaction mechanism and overall process efficiency.
Heterogeneous Catalysis: Solid catalysts are advantageous due to their ease of separation from the reaction mixture, potential for reusability, and often lower environmental impact.[1]
-
Calcium Oxide (CaO): A low-cost, non-toxic, and widely available basic catalyst that has shown effectiveness in amidation reactions.[1][9][10] Its basic nature facilitates the deprotonation of the carboxylic acid, enhancing its reactivity.
-
Zeolites: Microporous aluminosilicate minerals can act as acid catalysts, but their effectiveness can be hampered by the strong adsorption of the amine, potentially suppressing the reaction.[11]
Homogeneous Catalysis:
-
Zirconium (IV) Chloride (ZrCl4): This Lewis acid catalyst has demonstrated high efficiency in the direct amidation of fatty acids.[3] Its strong coordination ability activates the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the amine.[3]
-
Boron-Based Catalysts: Boronic acids and their derivatives are effective catalysts that operate by forming a reactive acyl-boron intermediate.[12][13] These reactions often require conditions that facilitate water removal, such as azeotropic reflux.[12]
-
Alkaline Catalysts: Simple alkaline catalysts like sodium methylate can be used, particularly in industrial settings, to drive the reaction at moderately elevated temperatures (140-160°C).[14][15]
The logical relationship between reactants, conditions, and products in a typical direct amidation synthesis is illustrated below.
Caption: Logical workflow of direct amidation synthesis.
Synthesis via Activated Carboxylic Acid Derivatives
A classic and often high-yielding laboratory method involves activating the lauric acid by converting it into a more reactive derivative, such as an acid chloride.[8][16]
-
Formation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The resulting lauroyl chloride is then reacted with monoethanolamine, typically in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[8]
Expertise & Causality: This two-step approach circumvents the unfavorable thermodynamics of direct amidation, allowing the reaction to proceed rapidly at lower temperatures. It is often preferred for achieving very high purity and yield on a lab scale.[8] However, it is less atom-economical and generates stoichiometric waste (the HCl salt), making it less ideal for large-scale industrial production.
Enzymatic Synthesis: The Green Chemistry Route
Biocatalysis using enzymes like lipase offers a sustainable alternative to traditional chemical synthesis.[6][17][18] Lipases can catalyze the amidation reaction under mild conditions (lower temperatures and pressures), which enhances energy efficiency and minimizes the formation of degradation byproducts.[6][17]
Mechanism & Trustworthiness: The enzymatic reaction proceeds through an acyl-enzyme intermediate. The selectivity of the enzyme often leads to a cleaner product profile. However, reaction rates can be slower than chemical methods, and the cost and stability of the enzyme are important considerations.[6] The kinetics are often limited by the solubility of the reactants, particularly the ion pair formed between lauric acid and ethanolamine in non-polar solvents.[18]
Experimental Protocols & Methodologies
A self-validating protocol requires not only a clear procedure but also integrated steps for analysis and confirmation of the outcome.
Protocol 1: Direct Catalytic Amidation using Zirconium (IV) Chloride
This protocol is adapted from methodologies optimized for fatty acid amidation.[3]
Methodology:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add lauric acid (e.g., 20.0 g, 0.1 mol).
-
Solvent Addition: Add a mixed solvent system of n-hexane and isopropanol (e.g., in a 2:1 ratio by volume, 100 mL total) to dissolve the lauric acid.[3][9] The solvent aids in mass transfer and allows for azeotropic removal of water if a Dean-Stark trap is used.
-
Amine Addition: Add monoethanolamine (MEA) with stirring. An excess of MEA is often used to drive the reaction; a molar ratio of MEA to lauric acid between 8:1 and 11:1 has been shown to be effective.[3][9] For 0.1 mol of lauric acid, this would be approximately 48.9 g to 67.2 g (0.8 to 1.1 mol) of MEA.
-
Catalyst Addition: Once the mixture is homogeneous, add the Zirconium (IV) chloride (ZrCl₄) catalyst. A catalyst concentration of 2-5% by weight relative to the lauric acid is a typical starting point (0.4 g to 1.0 g).[3]
-
Reaction: Heat the mixture to reflux (approximately 65-70°C for this solvent system) and maintain for 3-4 hours with vigorous stirring.[3]
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots and determining the remaining lauric acid content via titration with a standard KOH solution (i.e., determining the acid value).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
To precipitate the catalyst, add a small amount of a chelating agent solution, like 5% citric acid, and stir for 30 minutes.[3]
-
Filter the mixture to remove the precipitated catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent like acetone or isooctane.[18][19]
The experimental workflow is visualized in the diagram below.
Caption: Step-by-step experimental workflow for synthesis.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on reaction parameters. The following table summarizes representative data on how different catalysts and conditions can affect the conversion of lauric acid.
| Catalyst System | Molar Ratio (MEA:Acid) | Temperature (°C) | Time (h) | Conversion (%) | Source |
| CaO | 8:1 | 65 | 4 | ~83% | [1][9] |
| ZrCl₄ | 10:1 - 11:1 | 65 | 3 | >90% (Optimized) | [3] |
| None (Thermal) | 1:1 | >160 | >4 | Variable, byproduct risk | [6] |
| Lipase (Enzymatic) | 1:1 | 40-50 | 24-48 | Variable, high selectivity | [17][18] |
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical, self-validating step.
| Technique | Purpose | Expected Result / Key Indicator |
| FT-IR Spectroscopy | Functional Group Identification | - Strong C=O stretch (Amide I band) at ~1640 cm⁻¹- N-H bend (Amide II band) at ~1550 cm⁻¹- Broad O-H stretch from hydroxyl group at ~3300 cm⁻¹- N-H stretch (superimposed on O-H) at ~3300 cm⁻¹- C-H stretches from alkyl chain at ~2850-2950 cm⁻¹ |
| ¹H NMR | Structural Elucidation | - Triplet at ~0.88 ppm (terminal -CH₃)- Broad multiplet at ~1.25 ppm (-(CH₂)₈-)- Triplet at ~2.2 ppm (-CH₂-C=O)- Multiplets around 3.4-3.7 ppm (-N-CH₂-CH₂-OH)- Broad singlet for -OH and -NH protons (exchangeable with D₂O) |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak [M+H]⁺ at m/z 244.23 |
| Titration (Acid Value) | Purity Assessment | Low acid value indicates near-complete consumption of lauric acid. |
| Melting Point | Purity and Identity | Should exhibit a sharp melting point consistent with literature values (approx. 63-68 °C). A broad melting range suggests impurities. |
Conclusion and Future Outlook
The synthesis of this compound from lauric acid is a well-established process that offers multiple strategic pathways. While high-temperature thermal amidation is the simplest route, catalytic methods significantly improve efficiency, reduce energy consumption, and minimize side reactions. The use of heterogeneous catalysts like CaO and highly efficient homogeneous catalysts like ZrCl₄ represent robust options for scalable production. For applications demanding the highest purity and sustainability, enzymatic synthesis stands out as a promising, albeit currently slower, green alternative. Future research will likely focus on developing more active and stable biocatalysts and optimizing flow chemistry processes to make this green route more commercially competitive. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and validate this versatile and valuable compound.
References
- 1. arpnjournals.org [arpnjournals.org]
- 2. Lauric acid monoethanolamide | C14H29NO2 | CID 8899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arpnjournals.org [arpnjournals.org]
- 4. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lauric acid diethanolamide | 72968-36-6 | Benchchem [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of fatty amides from lauric acid and stearic acid for pharmaceutical and cosmetic applications | [ARPN Journal of Engineering and Applied Sciences • 2023] | PSA • ID 163950 [psa.pastic.gov.pk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Amidation [catalyticamidation.info]
- 14. DE2129425B2 - Process for the production of fatty acid ethanol amides - Google Patents [patents.google.com]
- 15. DE2129425A1 - Process for the production of fatty acid ethanolamides - Google Patents [patents.google.com]
- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Enzymatic synthesis of amide surfactants from ethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
An In-depth Technical Guide to Lauramide MEA: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lauramide MEA, or N-(2-hydroxyethyl)dodecanamide, is a nonionic surfactant widely recognized for its versatile applications in the cosmetic and personal care industries. This comprehensive technical guide delves into the core chemical and physical properties of Lauramide MEA, its molecular structure, and the underlying mechanisms of its functionality. It provides a detailed exploration of its synthesis, purification, and analytical characterization. Furthermore, this guide investigates its established roles as a viscosity enhancer, foam stabilizer, and emulsifier, and explores its potential applications within the pharmaceutical and drug development sectors. Safety and toxicological data are also critically reviewed to provide a complete scientific profile of this multifaceted compound.
Introduction to Lauramide MEA
Lauramide MEA (Monoethanolamine) is a fatty acid amide derived from the reaction of lauric acid, a saturated fatty acid commonly sourced from coconut oil, and monoethanolamine.[1][2][3] Its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a polar headgroup, underpins its functionality as a surface-active agent.[4] This unique structure allows it to position itself at oil-water interfaces, reducing surface tension and enabling the formation of stable emulsions.[2] It is primarily utilized as a foam booster, viscosity builder, and emulsifying agent in a wide array of consumer products, including shampoos, body washes, and facial cleansers.[2][3][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Lauramide MEA is fundamental to its application in formulation science.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Lauric acid monoethanolamide, Lauroyl monoethanolamide | [3] |
| CAS Number | 142-78-9 | [2] |
| Molecular Formula | C₁₄H₂₉NO₂ | [2][6] |
| Molecular Weight | 243.39 g/mol | [3] |
| Appearance | White to off-white waxy solid or flakes at room temperature | [2] |
| Melting Point | 88-89 °C | [3] |
| Boiling Point | 410.5 ± 28.0 °C | [3] |
| Solubility | Slightly soluble in water | [2] |
Molecular Structure and Mechanistic Insights
The efficacy of Lauramide MEA as a functional excipient is intrinsically linked to its molecular architecture.
Chemical Structure
The Lauramide MEA molecule consists of a 12-carbon lauryl chain (hydrophobic tail) and a monoethanolamine headgroup (hydrophilic head). The presence of both an amide and a hydroxyl group in the headgroup allows for significant hydrogen bonding capabilities.
Caption: Chemical structure of Lauramide MEA.
Mechanism of Action
The viscosity-building property of Lauramide MEA in aqueous formulations is primarily attributed to the formation of elongated, worm-like micelles.[7] At concentrations above its critical micelle concentration (CMC), Lauramide MEA molecules self-assemble into these structures. The hydrophilic heads orient towards the aqueous phase, while the hydrophobic tails aggregate in the core. The presence of the hydroxyl and amide groups facilitates extensive hydrogen bonding between the headgroups of adjacent molecules within the micelles.[8][9][10] This intermolecular hydrogen bonding network increases the rigidity and length of the micelles, leading to their entanglement and a significant increase in the viscosity of the solution.[7][8]
Caption: Foam stabilization mechanism of Lauramide MEA.
Synthesis and Purification
The synthesis of Lauramide MEA is a straightforward amidation reaction.
Synthesis Protocol
Reaction: Lauric Acid + Monoethanolamine → Lauramide MEA + Water
Materials:
-
Lauric Acid (1 mole)
-
Monoethanolamine (1.1 moles, slight excess to drive the reaction to completion)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5 mol%)
-
Solvent (optional, e.g., toluene or xylene to facilitate azeotropic removal of water)
Procedure:
-
Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with lauric acid and the solvent (if used).
-
Heat the mixture to melt the lauric acid (approximately 50-60 °C).
-
Slowly add monoethanolamine to the molten lauric acid with continuous stirring.
-
Add the catalyst to the reaction mixture.
-
Increase the temperature to 140-160 °C and maintain for 2-4 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 5 mg KOH/g).
-
Cool the reaction mixture to approximately 80-90 °C.
-
The crude Lauramide MEA can be used as is or subjected to further purification.
Purification
For applications requiring high purity, such as in pharmaceutical formulations, the crude Lauramide MEA can be purified by recrystallization.
Protocol:
-
Dissolve the crude Lauramide MEA in a suitable hot solvent (e.g., isopropanol, ethanol, or acetone).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the purified Lauramide MEA crystals under vacuum.
Analytical Characterization
The purity and identity of the synthesized Lauramide MEA should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed and validated for the quantitative determination of Lauramide MEA and the detection of any unreacted starting materials or by-products. [11][12][13][14]* Infrared (IR) Spectroscopy: The IR spectrum of Lauramide MEA should show characteristic absorption bands for the amide C=O stretch (around 1640 cm⁻¹), N-H bend (around 1550 cm⁻¹), and O-H stretch (broad band around 3300 cm⁻¹). [6]* Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (88-89 °C). [3]
Applications in Research and Drug Development
While Lauramide MEA is predominantly used in the cosmetics industry, its inherent properties as a nonionic surfactant, emulsifier, and solubilizing agent suggest potential applications in pharmaceutical formulations. [15][16][17][18]
Topical and Transdermal Drug Delivery
The emulsifying and viscosity-modifying properties of Lauramide MEA make it a candidate for use in creams, lotions, and gels for topical drug delivery. [15]It can help to create stable and aesthetically pleasing formulations that can enhance the skin feel and spreadability of the product. Furthermore, as a surfactant, it may act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. [19]
Solubilization of Poorly Water-Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble APIs. [16]Nonionic surfactants like Lauramide MEA can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media. [16]This can be particularly beneficial for oral and parenteral drug delivery systems.
Microemulsions for Drug Delivery
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. [16][20]These systems have gained attention as potential drug delivery vehicles due to their ability to enhance drug solubilization, improve bioavailability, and protect drugs from degradation. [16]The emulsifying properties of Lauramide MEA make it a potential component in the formulation of microemulsions for oral, topical, or parenteral administration. [19][20]
Safety and Toxicology
A comprehensive understanding of the safety profile of Lauramide MEA is crucial for its application in any formulation intended for human use.
-
Acute Oral Toxicity: Lauramide MEA has low acute oral toxicity. The LD50 in rats has been reported to be greater than 3.5 g/kg of active ingredient. [21]A related compound, Lauramide DEA, was found to be the most toxic among a series of fatty acid diethanolamides with an LD50 of 2.7 g/kg in rats. [1][22]* Dermal and Ocular Irritation: In its concentrated form, Lauramide MEA can be a mild to moderate skin and eye irritant. [1][22]However, in finished products at typical use concentrations, it is generally considered safe for use. [2][23]* Sensitization: Lauramide MEA is not considered to be a skin sensitizer. [22]* Mutagenicity: Studies have shown that Lauramide MEA is not mutagenic. [1][22]* Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Lauramide MEA is safe as a cosmetic ingredient in the present practices of use and concentration. [24]However, it is recommended that it should not be used in products containing nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines. [22]
Conclusion
Lauramide MEA is a well-characterized nonionic surfactant with a long history of safe and effective use in the cosmetic and personal care industries. Its ability to enhance viscosity, stabilize foam, and emulsify oil and water phases is a direct result of its unique molecular structure and capacity for hydrogen bonding. While its application in the pharmaceutical field is less established, its physicochemical properties suggest significant potential in topical drug delivery, the solubilization of poorly soluble drugs, and the formulation of microemulsions. Further research into these areas could unlock new applications for this versatile excipient in the development of novel drug delivery systems. As with any excipient, a thorough understanding of its safety and toxicological profile is essential for its responsible and effective use in pharmaceutical formulations.
References
- Cosmetic Ingredient Review. (1986). Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. Journal of the American College of Toxicology, 5(5), 415-454.
-
EWG's Skin Deep. (n.d.). LAURAMIDE MEA. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2011). Amended Final Safety Assessment Diethanolamides as Used in Cosmetics. Retrieved from [Link]
-
Chemchart. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6). Retrieved from [Link]
-
The Good Scents Company. (n.d.). lauramide MEA this compound. Retrieved from [Link]
- Cosmetic Ingredient Review. (2011). Amended Safety Assessment of Diethanolamides as Used in Cosmetics.
-
Biolin Scientific. (2023). Foam stability – How to study the behavior of interfaces?. Retrieved from [Link]
- PubMed. (2025). Hydrogen bonding exacerbates viscoelasticity of amino acid- and betaine surfactant self-assemblies.
-
Frontiers in Soft Matter. (2020). Simulating micelle self-assembly to assess potential for viscosity build in surfactant formulations. Retrieved from [Link]
-
Essentials by Catalina. (2024). Lauramide MEA. Retrieved from [Link]
-
Chemchart. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]
- ResearchGate. (2025).
-
Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]
-
NIST WebBook. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-. Retrieved from [Link]
- PubMed. (2019). Using Microemulsion as Carrier for Drug Transdermal Delivery: The Effect of Surfactants and Cosurfactants.
- PubMed. (2014).
- ResearchGate. (2017). MICROEMULSIONS - A POTENTIAL CARRIER FOR DRUG DELIVERY.
- ResearchGate. (2015).
- ResearchGate. (2025). Mechanistic understanding of the modes of action of foam control agents.
-
Frontiers in Pharmacology. (2021). Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. Retrieved from [Link]
-
PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
- Google Patents. (n.d.). N-acylethanolamide derivatives and uses thereof.
-
PubMed Central. (n.d.). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Retrieved from [Link]
- ResearchGate. (n.d.). Analytical Method Validation of Lauric Acid Present in Pure and Commercial Preparations of Coconut Oil using GC-FID Method.
-
PubMed Central. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]
-
PubMed Central. (n.d.). Innovative pharmaceutical development based on unique properties of nanoscale delivery formulation. Retrieved from [Link]
- ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm).
- PubMed. (n.d.). Nano-formulations of drugs: Recent developments, impact and challenges.
-
RSC Publishing. (n.d.). Mechanisms of hydrogen bond formation between ionic liquids and cellulose and the influence of water content. Retrieved from [Link]
-
RSC Publishing. (2023). Computational and experimental studies on the micellar morphology and emission mechanisms of AIE and H-bonding fluorescent composites. Retrieved from [Link]
- Google Patents. (n.d.). Phenethanolamines, their formulations, use and preparation.
-
ChemRxiv. (n.d.). Sphingomyelin Slows Interfacial Hydrogen-bonding Dynamics in Lipid Membranes. Retrieved from [Link]
- ResearchGate. (n.d.).
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. specialchem.com [specialchem.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 7. Frontiers | Simulating micelle self-assembly to assess potential for viscosity build in surfactant formulations [frontiersin.org]
- 8. Hydrogen bonding exacerbates viscoelasticity of amino acid- and betaine surfactant self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of hydrogen bond formation between ionic liquids and cellulose and the influence of water content - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Computational and experimental studies on the micellar morphology and emission mechanisms of AIE and H-bonding fluorescent composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sdiarticle2.in [sdiarticle2.in]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 17. Innovative pharmaceutical development based on unique properties of nanoscale delivery formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nano-formulations of drugs: Recent developments, impact and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using Microemulsion as Carrier for Drug Transdermal Delivery: The Effect of Surfactants and Cosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cir-safety.org [cir-safety.org]
- 22. cir-safety.org [cir-safety.org]
- 23. essentialsbycatalina.com [essentialsbycatalina.com]
- 24. ewg.org [ewg.org]
An In-depth Technical Guide to the Surfactant Mechanism of N-(2-Hydroxyethyl)dodecanamide (Lauramide DEA)
Foreword
N-(2-Hydroxyethyl)dodecanamide, commonly known in the industry as Lauramide DEA, stands as a cornerstone non-ionic surfactant in a multitude of formulations, from personal care products to industrial cleaners.[1] Its prevalence is not accidental but is rooted in its versatile and highly effective molecular mechanism. This guide provides a comprehensive exploration of the core principles governing its action as a surfactant, intended for researchers, scientists, and formulation experts. We will dissect its molecular architecture, delve into the physicochemical forces that drive its functionality, and outline the empirical methods used to characterize its performance.
Molecular Architecture and Physicochemical Profile
The efficacy of Lauramide DEA originates from its amphiphilic molecular structure, which features a distinct duality: a lipophilic (oil-loving) tail and a hydrophilic (water-loving) head.
-
Hydrophobic Tail: A 12-carbon lauryl alkyl chain (C12H25–), derived from lauric acid, provides the nonpolar, oil-soluble character.
-
Hydrophilic Head: A diethanolamide group [–N(CH₂CH₂OH)₂] provides the polar, water-soluble character. The presence of two hydroxyl (–OH) groups is critical, as they can participate in extensive hydrogen bonding.
This dual nature allows the molecule to position itself at the interface between immiscible phases, such as oil and water or air and water, fundamentally altering the properties of that interface.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N,N-bis(2-hydroxyethyl)dodecanamide | [2] |
| CAS Number | 120-40-1 | [2] |
| Molecular Formula | C₁₆H₃₃NO₃ | [3] |
| Molar Mass | 287.44 g/mol | [2] |
| Appearance | White to off-white waxy solid | [2] |
| Melting Point | 38-48 °C | [3][4] |
| Boiling Point | ~443 °C at 760 mm Hg | [4] |
| Solubility | Insoluble in water; Soluble in alcohols, glycols | [2][5] |
| pH (1% solution) | 9.0 - 11.0 | [4] |
Lauramide DEA is synthesized through the condensation reaction of lauric acid (or its methyl ester) and diethanolamine at elevated temperatures.[4]
Core Surfactant Mechanism of Action
The fundamental role of any surfactant is to reduce the surface and interfacial tension. Lauramide DEA accomplishes this through a process of adsorption and self-assembly driven by minimizing the free energy of the system.
Interfacial Adsorption and Surface Tension Reduction
In an aqueous environment, the hydrophobic lauryl tails of Lauramide DEA disrupt the highly ordered hydrogen-bonding network of water molecules. To minimize this unfavorable interaction, the surfactant molecules spontaneously migrate to interfaces. At the air-water interface, they orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. This adsorption disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[6]
Micellization: The Critical Micelle Concentration (CMC)
As the concentration of Lauramide DEA in a solution increases, the interface becomes saturated with surfactant molecules. Beyond this point, a phenomenon known as micellization occurs. To shield their hydrophobic tails from water, the molecules begin to self-assemble into spherical or cylindrical aggregates called micelles.[7] In these structures, the lauryl chains form a nonpolar core, while the hydrophilic diethanolamide heads form an outer shell, or corona, that interfaces with the bulk water.
The specific concentration at which micelles begin to form is a crucial parameter known as the Critical Micelle Concentration (CMC) .[7] Below the CMC, Lauramide DEA exists primarily as individual monomers. Above the CMC, any additional surfactant added to the system will preferentially form more micelles, and the surface tension of the solution remains relatively constant.[8]
Caption: Diagram of a spherical micelle in an aqueous solution.
Key Functional Mechanisms
Lauramide DEA is rarely used as a primary surfactant; instead, its value lies in its synergistic effects as a co-surfactant, where it performs several critical functions.[9]
-
Foam Boosting and Stabilization: In products like shampoos and body washes, Lauramide DEA enhances foam volume and stability.[10] It co-adsorbs at the air-water interface with primary anionic surfactants (e.g., sodium lauryl sulfate). The bulky diethanolamide headgroups create steric hindrance and participate in hydrogen bonding within the liquid film of the bubble, increasing the film's elasticity and viscosity. This slows down liquid drainage from the foam lamellae and hinders bubble coalescence, resulting in a richer, more stable lather.
-
Viscosity Modification: Lauramide DEA is an excellent viscosity builder.[4][5] In the presence of electrolytes and other surfactants, its micelles can transition from small, spherical structures to larger, elongated, worm-like micelles.[11][12] These long, flexible aggregates entangle with each other, much like polymer chains in a solution, significantly increasing the viscosity of the formulation. This mechanism is responsible for the thick, creamy texture of many personal care products.
-
Emulsification and Solubilization: The hydrophobic core of the Lauramide DEA micelle provides a microenvironment capable of solubilizing oils, fragrances, and other water-insoluble ingredients within an aqueous formulation. By encapsulating these substances, it creates a stable microemulsion, preventing phase separation and ensuring product homogeneity.
Experimental Characterization Protocols
Validating the performance and understanding the behavior of Lauramide DEA in a formulation requires precise analytical techniques.
Caption: General workflow for characterizing a surfactant system.
Protocol: Tensiometry for CMC Determination
-
Objective: To measure the surface tension of aqueous solutions of Lauramide DEA at various concentrations to determine its Critical Micelle Concentration (CMC).
-
Methodology (Pendant Drop Tensiometry):
-
Preparation: Prepare a stock solution of Lauramide DEA in deionized water. Create a series of dilutions to cover a wide concentration range, both below and above the expected CMC.
-
Instrumentation: Use a drop shape analyzer (tensiometer).[13]
-
Measurement: For each concentration, a pendant drop of the solution is formed at the tip of a needle. A camera captures the profile of the drop.
-
Analysis: Software analyzes the shape of the drop, which is governed by the balance between gravity and surface tension. It fits the profile to the Young-Laplace equation to calculate the surface tension.[13]
-
Data Plotting: Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.
-
-
Interpretation: The resulting plot will show a sharp decrease in surface tension as concentration increases, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.[8]
Protocol: Rotational Rheometry for Viscosity Profiling
-
Objective: To assess the viscosity-building capability of Lauramide DEA and characterize the flow behavior of its solutions.
-
Methodology:
-
Sample Preparation: Prepare solutions of Lauramide DEA at relevant concentrations in the final formulation base (e.g., including primary surfactants and salts).
-
Instrumentation: Use a rotational rheometer equipped with a suitable geometry (e.g., cone-and-plate or concentric cylinders).[12]
-
Measurement: Place the sample in the rheometer and allow it to equilibrate to the target temperature. Apply a controlled range of shear rates (from low to high) and measure the resulting shear stress. Viscosity is calculated as shear stress divided by shear rate.
-
-
Interpretation: A plot of viscosity versus shear rate will reveal the solution's behavior. Surfactant solutions containing worm-like micelles, often formed by Lauramide DEA, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases.[12][14] This data is critical for predicting product texture, stability, and dispensing characteristics.
Protocol: Dynamic Light Scattering (DLS) for Micelle Sizing
-
Objective: To determine the hydrodynamic radius (size) and size distribution of micelles formed by Lauramide DEA above its CMC.
-
Methodology:
-
Sample Preparation: Prepare a solution of Lauramide DEA above its CMC. The sample must be filtered to remove dust or other large particulates that could interfere with the measurement.
-
Instrumentation: Use a Dynamic Light Scattering instrument.[7]
-
Measurement: A laser beam is passed through the sample. The scattering of light by the micelles, which are undergoing Brownian motion, is detected at a specific angle (e.g., 173° for Non-Invasive Back Scatter).[7] The fluctuations in the intensity of the scattered light are measured over time.
-
Analysis: An autocorrelator analyzes the intensity fluctuations to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius from the diffusion coefficient.[15][16]
-
-
Interpretation: DLS provides the average size (Z-average) and the polydispersity index (PDI) of the micelle population. This information is invaluable for understanding how changes in formulation parameters (e.g., concentration, salinity, temperature) affect the size and shape of the self-assembled surfactant structures.[7][17]
Conclusion
This compound (Lauramide DEA) is a highly versatile non-ionic surfactant whose mechanism of action is a classic illustration of amphiphilic chemistry. Its ability to reduce surface tension, form micelles, and synergistically interact with other surfactants allows it to function as a potent foam stabilizer, viscosity modifier, and emulsifier. A thorough understanding of its molecular structure and the intermolecular forces that govern its self-assembly is paramount for formulators seeking to harness its full potential in creating stable, effective, and aesthetically pleasing products. The empirical characterization through tensiometry, rheology, and DLS provides the quantitative data necessary to optimize formulations and ensure performance.
References
- Rheology of Viscoelastic Solutions of Cationic Surfactant. Effect of Added Associating Polymer | Langmuir - ACS Publications. (n.d.).
- Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation. (n.d.).
- Manero, O., Bautista, F., & Puig, J. E. (n.d.). Rheology of Surfactants: Wormlike Micelles and Lamellar Liquid Crystalline Phase. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- LAURAMIDE DEA (LAURIC ACID DIETHANOLAMIDE). (n.d.). Ataman Kimya.
- Lauramide DEA / Cocamide DEA. (n.d.). Fartak Lotus.
- N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications. (n.d.).
- Lauramide Dea (Surfactant): Cosmetic Ingredient INCI. (2023, April 21). SpecialChem.
- Surfactant micelle characterization using dynamic light scattering. (n.d.). ResearchGate.
- Muser, A. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation.
- Rheological Characteristics of Surfactant-Based Fluids: A Comprehensive Study. (2019, January 15). IMECE.
- Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements. (n.d.). MDPI.
- Critical micellization temperature determination using multi-angle dynamic light scattering. (n.d.).
- WP4005: Determination of critical micelle concentration by dynamic light scattering. (n.d.). Waters.
- The Phase Structure and Rheological Properties of Surfactant Solutions via Dissipative Particle Dynamics. (n.d.).
- Lauric acid diethanolamide. (n.d.). PubChem.
- N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide). (n.d.). MedchemExpress.com.
- Diethanolamine (Lauramide DEA). (n.d.). Beauty Glow Organics.
- Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. (n.d.). MDPI.
- Characterization of surfactants. (n.d.). KRÜSS Scientific.
- Lauramide DEA. (2025, June 25). McKinley Resources - SpecialChem.
- lauramide DEA dodecanamide, N,N-bis(2-hydroxyethyl). (n.d.). The Good Scents Company.
- Safety Data Sheet - (Lauramide DEA). (2015, August 24). Animals Body Mind Spirit.
- Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. (2021, December 17). NIH.
- Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023, October 5). TEGEWA.
- lauramide DEA Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- LAURAMIDE. (n.d.). Ataman Kimya.
- This compound. (2025, August 27). Chemsrc.
- Lauramide DEA | Trusted Global Chemical Supplier. (n.d.). Parchem.
- Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. (n.d.). Scholarly Commons.
- CAS 35179-80-7: Dodecanamide, N-(2-hydroxyethyl)-N-methyl-. (n.d.). CymitQuimica.
- LAURAMIDE/MYRISTAMIDE DEA – Ingredient. (n.d.). COSMILE Europe.
- Dodecanamide, N-(2-hydroxyethyl)-. (n.d.). NIST WebBook.
- Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. (n.d.). PubChem.
- N,N-Bis(2-hydroxyethyl)dodecanamide. (n.d.). LookChem.
- 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain. (2022, December 29).
- This compound 142-78-9. (n.d.). TCI AMERICA.
- Chemical Properties of Dodecanamide, N-(2-hydroxyethyl)- (CAS 142-78-9). (n.d.). Cheméo.
- Dodecanamide, N-(2-hydroxyethyl)-. (n.d.). NIST WebBook.
- 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain: Properties and application. (2022, December 29). ResearchGate.
- Emulsions and foams are found in a range of applications and mixtures of bubbles and oil drops can be used to confer interesting. (n.d.). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. specialchem.com [specialchem.com]
- 5. beautygloworganics.com.ng [beautygloworganics.com.ng]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 9. lauramide DEA, 120-40-1 [thegoodscentscompany.com]
- 10. Lauramide DEA / Cocamide DEA - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 11. eolss.net [eolss.net]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. tegewa.de [tegewa.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 16. muser-my.com [muser-my.com]
- 17. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
Introduction: Situating N-(2-Hydroxyethyl)dodecanamide in the Landscape of Bioactive Lipids
An In-Depth Technical Guide to the In Vitro Bioactivity of N-(2-Hydroxyethyl)dodecanamide
This compound, also known as lauroylethanolamide, is a fatty acid amide belonging to the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules. This family includes well-characterized members such as the endocannabinoid anandamide (AEA) and the anti-inflammatory autacoid palmitoylethanolamide (PEA).[1][2] Structurally, NAEs share a common architecture of a fatty acid linked to an ethanolamine head group. This structural similarity suggests that this compound may share overlapping biological activities with its better-known congeners, primarily through modulation of the endocannabinoid system (ECS) and inflammatory pathways.
The central hypothesis for the bioactivity of many NAEs is their ability to influence the tone of the ECS. A primary regulatory node of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the catabolism of anandamide.[3] Inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling without the psychotropic side effects associated with direct CB1 receptor agonists.[3][4] This guide provides a comprehensive framework for the in vitro investigation of this compound, outlining a logical, step-by-step approach to characterizing its bioactivity, from primary target engagement to downstream functional consequences.
Investigational Workflow: A Tiered Approach
A robust in vitro characterization of this compound should follow a logical progression, starting from its most probable molecular target and moving to broader cellular effects. This tiered approach ensures that each experimental stage informs the next.
Caption: Tiered investigational workflow for this compound.
Tier 1: Primary Target Engagement - FAAH Inhibition
The initial and most critical experiment is to determine if this compound interacts with FAAH. As FAAH is a serine hydrolase, a fluorescence-based inhibitor screening assay is a robust and high-throughput method to quantify this interaction.[5]
Principle of the FAAH Inhibition Assay
This assay utilizes a non-fluorescent FAAH substrate that, upon hydrolysis by the enzyme, releases a fluorescent product.[3][5] The rate of increase in fluorescence is directly proportional to FAAH activity. The presence of an inhibitor will slow down this reaction, resulting in a reduced fluorescence signal. By measuring the enzyme activity across a range of this compound concentrations, an IC50 (half-maximal inhibitory concentration) value can be determined, quantifying its inhibitory potency.
Detailed Protocol: Fluorescence-Based FAAH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 9.0. This slightly alkaline pH is optimal for FAAH activity.
-
FAAH Enzyme: Use human recombinant FAAH or a rat brain homogenate as the enzyme source.[6] Dilute the enzyme in the assay buffer to a working concentration that yields a robust signal within the linear range of the instrument. This must be determined empirically in preliminary experiments.
-
Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent-induced artifacts.
-
Substrate: Use a fluorogenic substrate such as AMC-arachidonoyl amide.[5] Prepare a stock solution in DMSO and dilute it in the assay buffer to a final concentration of ~10 µM.
-
Positive Control: Include a known FAAH inhibitor, such as JZL195 or PF-3845, to validate the assay performance.[4][5]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions, positive control, or vehicle (DMSO in buffer) to respective wells.
-
Add 60 µL of the diluted FAAH enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 15-30 minutes, with readings every minute. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Summary
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | FAAH | Fluorescence | 75 |
| PF-3845 (Positive Control)[4] | FAAH | Fluorescence | 5 |
Tier 2: Modulation of the Endocannabinoid System
If this compound is confirmed as a FAAH inhibitor, the logical next step is to verify its effect on the endogenous substrate of FAAH, anandamide, and to assess its potential to activate cannabinoid receptors, likely via an indirect "entourage" effect.
Mechanism: The Entourage Effect
Caption: FAAH inhibition leads to increased anandamide levels and receptor activation.
Protocol: Measurement of Anandamide Levels in Cell Culture
This experiment validates that FAAH inhibition by the test compound leads to a functional increase in endogenous anandamide in a cellular context.
-
Cell Culture: Use a cell line known to produce anandamide, such as BV-2 microglial cells or primary neuronal cultures.[4][7]
-
Treatment: Plate the cells and allow them to adhere. Treat the cells with this compound at a concentration of ~10x its FAAH IC50 for a period of 4-24 hours. Include a vehicle control (DMSO).
-
Sample Collection: After incubation, collect both the cell lysate and the culture medium.
-
Lipid Extraction: Perform a lipid extraction using a method like the Bligh-Dyer extraction to isolate anandamide and other lipids.
-
Quantification: Analyze the extracted lipids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is the gold standard for sensitive and specific quantification of endocannabinoids.[8]
-
Data Analysis: Compare the anandamide levels (pmol/mg protein or pmol/million cells) in the treated samples to the vehicle control. A significant increase in anandamide confirms the compound's mechanism of action in a cellular system.
Protocol: Cannabinoid Receptor Functional Assays
To determine if the elevated anandamide levels translate to receptor activation, cell-based functional assays are employed. These assays typically use cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.[9][10]
-
Assay Principle: Common readouts include measuring the modulation of downstream signaling pathways, such as G-protein activation or β-arrestin recruitment.[9][11] For CB1 and CB2, which are Gi/o-coupled, a common assay measures the inhibition of adenylyl cyclase and the resulting decrease in cyclic AMP (cAMP) levels.
-
Procedure:
-
Plate the CB1- or CB2-expressing cells.
-
Treat the cells with a serial dilution of this compound.
-
Important Control: To distinguish between direct agonism and indirect (FAAH-mediated) agonism, run two parallel experiments: one with the cells alone and another where the cells are co-treated with a sub-maximal concentration of anandamide. A significant leftward shift in the anandamide dose-response curve in the presence of your compound would strongly indicate FAAH inhibition is responsible for the enhanced signaling.
-
Include a known CB1/CB2 agonist (e.g., CP55,940) as a positive control.[9]
-
After incubation, lyse the cells and measure the chosen second messenger (e.g., cAMP using a commercial ELISA or HTRF kit).
-
-
Data Analysis: Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Tier 3: Functional Cellular Assays
The final tier of in vitro investigation aims to link the molecular mechanism to a physiologically relevant cellular response, such as anti-inflammatory or neuroprotective effects.
Protocol: Anti-Inflammatory Activity in Macrophages
This assay assesses the ability of this compound to suppress inflammatory responses in immune cells.
-
Cell Model: Use a murine macrophage cell line like RAW264.7 or primary bone marrow-derived macrophages.[12]
-
Inflammatory Challenge: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate inflammation by adding lipopolysaccharide (LPS, 100 ng/mL).[4]
-
Endpoint Measurement (24 hours post-LPS):
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[12]
-
Pro-inflammatory Cytokines: Quantify the levels of key cytokines like TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISA).[13][14][15]
-
-
Cell Viability Control: Concurrently, perform a cell viability assay (e.g., MTT or Alamar Blue) to ensure that the observed reductions in inflammatory markers are not due to cytotoxicity.[4]
-
Data Analysis: Calculate the percentage reduction in NO and cytokine production compared to the LPS-only control. Determine the IC50 for the anti-inflammatory effect.
Expected Data Summary
| Treatment | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | Cell Viability (%) |
| Vehicle Control | 5 ± 2 | 20 ± 8 | 100 ± 5 |
| LPS (100 ng/mL) | 100 ± 8 | 1500 ± 120 | 98 ± 6 |
| LPS + this compound (10 µM) | 45 ± 5 | 650 ± 70 | 97 ± 5 |
Protocol: Neuroprotection Assay
This assay evaluates the compound's ability to protect neurons from excitotoxic or oxidative stress-induced cell death.[16][17]
-
Cell Model: Use a neuronal cell line like SH-SY5Y or primary cortical neurons.[16][18]
-
Insult Model: Pre-treat the neurons with this compound for 2-4 hours. Then, induce cell death using one of the following methods:
-
Excitotoxicity: Expose cells to a high concentration of glutamate (e.g., 100-500 µM) for a short period (15-30 minutes), then replace with fresh media.[7]
-
Oxidative Stress: Expose cells to hydrogen peroxide (H2O2) or use an oxygen-glucose deprivation (OGD) model to simulate ischemic conditions.[16][17]
-
-
Endpoint Measurement (24 hours post-insult):
-
Cell Viability: Quantify the number of surviving cells using the MTT assay.
-
Cell Death/Membrane Integrity: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.[19]
-
-
Data Analysis: Express the results as a percentage of the protection afforded by the compound compared to the insult-only control.
Conclusion and Future Directions
This guide provides a systematic in vitro framework to thoroughly characterize the bioactivity of this compound. By confirming its action as a FAAH inhibitor and subsequently demonstrating its ability to modulate the endocannabinoid system and exert anti-inflammatory and neuroprotective effects, a strong preclinical data package can be assembled. Positive findings from these in vitro studies would provide a solid rationale for advancing the compound into more complex in vivo models of pain, inflammation, and neurodegenerative disease.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro FAAH Inhibition Assay.
- MedchemExpress.com. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide).
- Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service.
- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
- Cannaert, A., et al. (2024). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. PMC.
- Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.
- BD Biosciences. (n.d.). Best Practices for Cytokine Analysis.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- Google Patents. (n.d.). WO2019060316A1 - Cell-based assay for quantifying the potency and efficacy of cannabinoids and/or terpenoids, and methods of use thereof.
- NIH. (n.d.). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- NIH. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC.
- Long, J. Z., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.
- ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates.
- SpecialChem. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications.
- PubMed. (2023). Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells.
- PubMed. (1996). N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation.
- MDPI. (n.d.). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells.
- Tokyo Chemical Industry Co., Ltd. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide 120-40-1.
- CymitQuimica. (n.d.). This compound.
- NIH. (n.d.). Lauric acid diethanolamide | C16H33NO3 | CID 8430. PubChem.
- NIST. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-. WebBook.
- Chemsrc. (2025). This compound | CAS#:142-78-9.
- The Good Scents Company. (n.d.). lauramide DEA dodecanamide, N,N-bis(2-hydroxyethyl).
- Semantic Scholar. (n.d.). N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation.
- LookChem. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide.
- NIH. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. PMC.
- MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- PubMed. (n.d.). NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies).
- PubMed. (1971). Anti-inflammatory properties of N(2-hydroxyethyl) palmitamide.
- NIH. (n.d.). CID 168320831 | C32H66N2O6. PubChem.
- PubMed. (n.d.). Low fatty acid amide hydrolase and high anandamide levels are associated with failure to achieve an ongoing pregnancy after IVF and embryo transfer.
- PubMed. (2025). The endocannabinoid anandamide mediates anti-inflammatory effects through activation of NR4A nuclear receptors.
- Semantic Scholar. (n.d.). Anti-inflammatory properties of N(2-hydroxyethyl) palmitamide.
- MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
- PubMed. (n.d.). Anandamide inhibits metabolism and physiological actions of 2-arachidonoylglycerol in the striatum.
- ResearchGate. (2025). The Endocannabinoid Anandamide Neither Impairs In Vitro T-Cell Function Nor Induces Regulatory T-Cell Generation.
- PubMed. (n.d.). In vitro antioxidant neuroprotective activity of BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation.
- MDPI. (n.d.). Bisavenathramide Analogues as Nrf2 Inductors and Neuroprotectors in In Vitro Models of Oxidative Stress and Hyperphosphorylation.
- PubMed Central. (n.d.). Production of the Endocannabinoids Anandamide and 2-Arachidonoylglycerol by Endothelial Progenitor Cells.
- University of Dundee. (2022). Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies. Discovery Research Portal.
Sources
- 1. Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 8. The endocannabinoid anandamide mediates anti-inflammatory effects through activation of NR4A nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Hi-Affi™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. In vitro antioxidant neuroprotective activity of BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Lauroylethanolamine: A Comprehensive Technical Guide to its Physiological Roles and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Lauroylethanolamine (NLE) is a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules. While extensive research has elucidated the physiological roles of other NAEs, such as the endocannabinoid anandamide, the anti-inflammatory palmitoylethanolamide (PEA), and the satiety factor oleoylethanolamide (OEA), NLE remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of the known and predicted physiological functions of NLE. By examining the structure-activity relationships within the NAE class and the substrate specificities of the enzymes responsible for their metabolism, we can infer the likely biological significance of NLE. This document will delve into the biosynthesis and degradation of NAEs, the pivotal role of the fatty acid acyl chain in determining their biological activity, and the potential of NLE as a modulator of inflammatory and metabolic pathways, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). Furthermore, this guide will present relevant experimental protocols for the analysis of NLE, providing a foundational resource for researchers aiming to investigate this intriguing lipid mediator.
Introduction to the N-Acylethanolamine Family: A Class of Versatile Lipid Mediators
N-acylethanolamines (NAEs) are a class of lipid amides synthesized from membrane phospholipids that participate in a wide array of physiological processes, including pain, inflammation, appetite, and mood regulation.[1] The biological activity of an NAE is largely dictated by the nature of its fatty acid acyl chain, which can vary in length and degree of saturation.[2] This structural diversity gives rise to a broad spectrum of biological effects and receptor affinities.
The biosynthesis of NAEs primarily occurs "on-demand" from N-acyl-phosphatidylethanolamines (NAPEs), a class of membrane phospholipids.[1] The canonical pathway involves the hydrolysis of NAPE by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[2] The degradation of NAEs is primarily carried out by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA).[3] The substrate specificity of these enzymes is a critical determinant of the biological half-life and, consequently, the signaling capacity of individual NAEs.
The Crucial Role of the Acyl Chain: Structure-Activity Relationships in NAEs
The length and saturation of the fatty acid tail are paramount in defining the physiological function of an NAE. For instance, the polyunsaturated N-arachidonoylethanolamine (anandamide, C20:4) is a well-known endocannabinoid that interacts with cannabinoid receptors CB1 and CB2.[4] In contrast, the monounsaturated N-oleoylethanolamine (OEA, C18:1) and the saturated N-palmitoylethanolamine (PEA, C16:0) do not bind significantly to cannabinoid receptors but exert their effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).[4][5]
N-Lauroylethanolamine (NLE) possesses a saturated 12-carbon lauric acid tail (C12:0). This positions it as a shorter-chain saturated NAE compared to the more extensively studied PEA and N-stearoylethanolamine (SEA, C18:0). This structural feature is predicted to significantly influence its interaction with metabolic enzymes and target receptors.
Metabolism of N-Lauroylethanolamine: A Tale of Two Hydrolases
The metabolic fate of NLE is crucial to understanding its potential physiological roles. The two primary enzymes responsible for NAE degradation, FAAH and NAAA, exhibit distinct substrate specificities based on the acyl chain.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades a broad range of fatty acid amides.[6] Studies on FAAH substrate specificity have revealed a preference for longer acyl chains, generally nine carbons or longer.[7] While FAAH efficiently hydrolyzes anandamide, OEA, and PEA, its activity towards shorter-chain saturated NAEs is less characterized. Given its preference for longer chains, it is plausible that NLE is a substrate for FAAH, although likely with different kinetics compared to longer-chain NAEs.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
NAAA is a lysosomal cysteine hydrolase with a marked preference for saturated NAEs.[8] Extensive research has shown that NAAA preferentially hydrolyzes PEA (C16:0), and its catalytic efficiency is highly dependent on the fatty acyl chain length.[8][9] Deviations from the 16-carbon chain, either shorter or longer, result in a significant decrease in hydrolysis rates.[8] This suggests that NLE (C12:0), being shorter than the optimal PEA, is likely a poorer substrate for NAAA. This reduced degradation by NAAA could potentially lead to a longer biological half-life for NLE compared to other saturated NAEs, allowing for sustained signaling.
The interplay between FAAH and NAAA in the degradation of NLE is a key area for future research. The relative contributions of these enzymes will ultimately determine the bioavailability and signaling capacity of endogenous NLE.
Predicted Physiological Roles of N-Lauroylethanolamine
Based on the established functions of other saturated NAEs and the principles of structure-activity relationships, we can predict the primary physiological roles of NLE.
Anti-Inflammatory Effects via PPAR-α Activation
A primary mechanism of action for saturated and monounsaturated NAEs like PEA and OEA is the activation of PPAR-α, a nuclear receptor that acts as a ligand-activated transcription factor.[10][11] PPAR-α is a key regulator of lipid metabolism and inflammation.[12] Upon activation by lipid ligands, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This leads to the transcriptional regulation of genes involved in fatty acid oxidation and the suppression of pro-inflammatory signaling pathways, such as NF-κB.[10]
Given its structural similarity to PEA and OEA, it is highly probable that NLE also functions as a PPAR-α agonist. Activation of PPAR-α by NLE would be expected to lead to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and adhesion molecules.[10]
The signaling pathway for the anti-inflammatory action of NLE via PPAR-α is depicted in the following diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical micelle concentration of Lauramide MEA in aqueous solution
An In-Depth Technical Guide to the Critical Micelle Concentration of Lauramide MEA in Aqueous Solution
Abstract
Lauramide MEA (Lauric Acid Monoethanolamide) is a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its emulsifying, foam-boosting, and viscosity-enhancing properties.[1][2] A fundamental parameter governing its behavior in aqueous formulations is the Critical Micelle Concentration (CMC), the threshold concentration above which individual surfactant monomers self-assemble into thermodynamically stable aggregates known as micelles.[3] Understanding and accurately determining the CMC is paramount for researchers and formulation scientists to control product stability, drug solubilization, and overall performance. This guide provides a comprehensive overview of the theoretical underpinnings of micellization, detailed experimental protocols for the determination of Lauramide MEA's CMC, an analysis of the physicochemical factors influencing this value, and a compilation of comparative data for structurally related surfactants.
Part 1: Foundational Concepts: Lauramide MEA and the Phenomenon of Micellization
Chemical Profile of Lauramide MEA
Lauramide MEA, also known as N-(2-hydroxyethyl)dodecanamide, is synthesized from the amidation of lauric acid (a C12 saturated fatty acid) with monoethanolamine (MEA).[1][4] Its chemical structure, C₁₄H₂₉NO₂, features a long, hydrophobic 12-carbon alkyl chain and a polar, hydrophilic headgroup containing amide and hydroxyl functionalities.[2] This amphiphilic nature is the source of its surface-active properties.[1] As a nonionic surfactant, its hydrophilic headgroup does not carry a net electrical charge, making its behavior in solution generally less sensitive to changes in pH or the presence of electrolytes compared to ionic surfactants.[5]
The Thermodynamics of Micellization
In an aqueous solution at low concentrations, Lauramide MEA monomers exist individually. Some will adsorb at the air-water interface, orienting their hydrophobic tails away from the water, which leads to a reduction in the surface tension of the solution.[6]
As the concentration increases, the bulk water phase becomes saturated with monomers. To minimize the energetically unfavorable contact between the hydrophobic alkyl chains and the highly ordered water molecules surrounding them (a process driven by the hydrophobic effect), the monomers spontaneously aggregate.[7] This self-assembly results in the formation of micelles, colloidal structures where the hydrophobic tails are sequestered in a non-polar core, and the hydrophilic headgroups form a protective outer shell, or corona, that interfaces with the bulk aqueous phase. This process is thermodynamically favorable, driven by a significant positive change in entropy from the release of structured water molecules.[8]
Defining the Critical Micelle Concentration (CMC)
The CMC is the specific concentration of a surfactant at which the formation of micelles begins.[3] It represents a dynamic equilibrium between monomers and micelles. Below the CMC, any added surfactant exists as monomers. Above the CMC, newly added surfactant molecules preferentially form more micelles, while the monomer concentration in the bulk solution remains relatively constant.[6] This transition is not a single point but a narrow concentration range, and it is marked by abrupt changes in several physicochemical properties of the solution, including surface tension, conductivity, turbidity, and osmotic pressure.[9] Knowledge of the CMC is critical as it dictates the minimum concentration required for phenomena such as solubilization of poorly soluble drugs, emulsification, and detergency.[6]
Part 2: Experimental Determination of Lauramide MEA's CMC
The determination of the CMC for a nonionic surfactant like Lauramide MEA must be approached with robust, sensitive methodologies. The two most appropriate and widely accepted techniques are Surface Tensiometry and Fluorescence Probe Spectroscopy.
Method 1: Surface Tensiometry
Principle: This is a direct and highly intuitive method. As the concentration of Lauramide MEA increases from zero, the monomers adsorb at the air-water interface, disrupting the cohesive energy of the water and causing a sharp decrease in surface tension. When the concentration reaches the CMC, the interface becomes saturated with monomers, and any further addition of surfactant results in micelle formation within the bulk solution. Since the monomer concentration at the interface remains constant, the surface tension also plateaus.[10] The CMC is determined by finding the point of intersection between the two linear regions on a plot of surface tension versus the logarithm of concentration.[6]
Experimental Protocol:
-
Preparation of Stock Solution: Accurately weigh a sample of high-purity Lauramide MEA and dissolve it in ultrapure water to create a concentrated stock solution (e.g., 100 mM). Gentle heating may be required to facilitate dissolution, followed by cooling to the desired experimental temperature (e.g., 25°C).
-
Preparation of Dilution Series: Prepare a series of at least 15-20 dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC. A logarithmic dilution series is most effective for plotting.
-
Instrument Calibration: Calibrate a force tensiometer using a standard of known surface tension (e.g., ultrapure water, ~72.8 mN/m at 20°C) with a clean Wilhelmy plate or Du Noüy ring.
-
Measurement Sequence:
-
Begin with the most dilute solution to minimize cross-contamination.
-
Measure the surface tension of each solution in the series. Ensure the probe is thoroughly cleaned and dried between each measurement.
-
Allow the surface tension reading to stabilize for each concentration before recording the value, as it can take time for monomers to diffuse and equilibrate at the interface.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph should show two distinct linear regions: a steeply sloped region at concentrations below the CMC and a nearly horizontal plateau region above the CMC.
-
Perform a linear regression on the data points in both regions. The x-value (concentration) at which these two lines intersect is the CMC.[11]
-
Causality and Self-Validation: The use of a wide range of concentrations ensures that both the pre-micellar and post-micellar regions are clearly defined. A sharp, unambiguous inflection point is a key indicator of surfactant purity. The presence of highly surface-active impurities can cause a minimum in the curve just before the plateau, which would require further purification of the sample for an accurate CMC determination.[9]
Method 2: Fluorescence Probe Spectroscopy
Principle: This technique leverages the change in the microenvironment of a hydrophobic fluorescent probe, such as pyrene. In pure water, pyrene exhibits low fluorescence intensity. In a surfactant solution below the CMC, pyrene remains in the polar aqueous environment. However, once micelles form, the non-polar pyrene molecules preferentially partition into the hydrophobic core of the micelles. This new, non-polar microenvironment causes a significant change in pyrene's fluorescence properties, most notably a sharp increase in fluorescence intensity or a change in the ratio of specific vibronic bands.[12] The concentration at which this sharp change occurs corresponds to the CMC. This method is exceptionally sensitive and ideal for systems with very low CMC values.[13]
Experimental Protocol:
-
Probe-Stock Solution: Prepare a stock solution of pyrene in a volatile solvent like acetone or methanol at a concentration that ensures the final concentration in the sample is very low (e.g., ~1 µM) to avoid affecting the micellization process itself.
-
Preparation of Surfactant Series:
-
Prepare a logarithmic dilution series of Lauramide MEA in ultrapure water, similar to the tensiometry method.
-
To each vial in the series, add a small, identical aliquot of the pyrene stock solution.
-
Allow the volatile solvent to evaporate completely, leaving a thin film of pyrene.
-
Add the corresponding Lauramide MEA solution to each vial and allow the system to equilibrate overnight with gentle agitation to ensure the probe is fully incorporated.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength for pyrene (typically around 334-337 nm).
-
Scan the emission spectrum (e.g., from 350 nm to 450 nm).
-
-
Measurement: Measure the fluorescence emission spectrum for each sample in the dilution series.
-
Data Analysis:
-
Method A (Intensity Plot): Plot the fluorescence intensity of a specific emission peak (e.g., the first peak, I₁, around 373 nm) against the surfactant concentration. A sigmoidal curve will be observed, and the CMC is determined from the inflection point.
-
Method B (I₁/I₃ Ratio Plot): The ratio of the intensity of the first peak (I₁) to the third peak (I₃, around 384 nm) is highly sensitive to the polarity of the probe's environment. Plot the I₁/I₃ ratio versus surfactant concentration. The ratio will be high in the polar pre-micellar region and drop sharply to a lower, stable value in the non-polar post-micellar region. The CMC is taken from the midpoint of this transition.[14]
-
Causality and Self-Validation: The use of a very low probe-to-surfactant ratio is critical to ensure the probe acts as a reporter and does not induce micelle formation prematurely. A sharp, cooperative transition in the fluorescence signal is indicative of a well-defined CMC. The consistency of CMC values obtained from both the intensity and ratio methods serves as a cross-validation of the result.
Part 3: Physicochemical Factors Influencing the CMC of Lauramide MEA
The precise CMC value is not an immutable constant but is influenced by the composition and conditions of the aqueous solution.
-
Effect of Temperature: For most nonionic surfactants like Lauramide MEA, an increase in temperature generally leads to a decrease in the CMC.[5] This is because elevated temperatures can reduce the hydration of the hydrophilic headgroup, making the surfactant molecule effectively more hydrophobic and promoting aggregation at a lower concentration.[15] However, this trend holds up to a certain point known as the "cloud point," above which the surfactant may phase-separate from the solution.[7]
-
Effect of Electrolytes: The addition of salts has a minimal effect on the CMC of nonionic surfactants.[5] Unlike ionic surfactants, where electrolytes shield the electrostatic repulsion between charged headgroups and promote micellization, the uncharged nature of Lauramide MEA's headgroup makes it largely insensitive to the ionic strength of the solution.[14]
-
Effect of pH: As a nonionic surfactant, the CMC of Lauramide MEA is generally stable across a wide pH range. Significant pH effects would only be expected under extreme acidic or alkaline conditions that could potentially cause hydrolysis of the amide bond, altering the surfactant's chemical structure.[15]
-
Influence of Molecular Structure: The CMC is strongly dependent on the surfactant's molecular architecture. A key principle is that increasing the length of the hydrophobic alkyl chain decreases the CMC. This is because a longer chain results in greater hydrophobicity, favoring the transfer from the aqueous phase to the micellar core.[5] The C12 chain of Lauramide MEA places it in a category of surfactants with moderately low CMC values.
Part 4: Quantitative Data Summary
| Surfactant Name | Chemical Family | Hydrophobic Chain | CMC (Molarity) | CMC (mM) | Reference(s) |
| Lauramide MEA | Nonionic Amide | C12 | Not Reported | Not Reported | - |
| Pentaethylene glycol monododecyl ether (C12E5) | Nonionic Ether | C12 | 6.5 x 10⁻⁵ M | 0.065 | [3] |
| Polysorbate 20 (Tween 20) | Nonionic Ester | C12 (Laurate) | ~6.9 x 10⁻⁶ M | ~0.0069 | [14] |
| Sodium Dodecyl Sulfate (SDS) | Anionic Sulfate | C12 | 8.3 x 10⁻³ M | 8.3 | [3] |
| Dodecyltrimethylammonium bromide (DTAB) | Cationic Quat. Amine | C12 | 1.6 x 10⁻² M | 16 | [3] |
Part 5: Conclusion and Practical Implications
The Critical Micelle Concentration is a cornerstone parameter for the effective application of Lauramide MEA in advanced formulations. While a definitive published value remains elusive, this guide establishes a clear framework for its experimental determination using robust methods like surface tensiometry and fluorescence spectroscopy. For formulation scientists, knowing the CMC is not merely an academic exercise. It directly informs the minimum concentration of Lauramide MEA required to:
-
Solubilize Poorly Water-Soluble APIs: Micelles act as nanocarriers, sequestering hydrophobic drug molecules in their cores, thereby increasing the drug's apparent solubility and bioavailability.
-
Stabilize Emulsions and Suspensions: Formulating above the CMC ensures the presence of micelles that can stabilize oil-in-water emulsions or prevent the aggregation of suspended particles.
-
Optimize Cleansing Formulations: In shampoos and body washes, micellar action is key to lifting and emulsifying oily soils from skin and hair.
By understanding the principles laid out in this guide, researchers can precisely measure the CMC of Lauramide MEA within their specific and often complex formulation matrices, enabling them to optimize product efficacy, ensure long-term stability, and accelerate the development of next-generation pharmaceutical and personal care products.
References
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. [Link]
-
Abbott, S. (n.d.). CMC Values | Practical Surfactants Science. Prof Steven Abbott. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Lauramide MEA (CAS 142-78-9): A Key Ingredient for Formulators. [Link]
-
Essentials by Catalina. (2024). Lauramide MEA. [Link]
-
ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. [Link]
-
Semantic Scholar. (n.d.). Fluorescence technique for the determination of low critical micelle concentrations. [Link]
-
Pharmaceutical Guidelines. (n.d.). Factors affecting critical micelle concentration and micellar size. [Link]
-
ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. [Link]
-
PHYWE. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]
-
Cosmetic Ingredients Guide. (2024). Cocamide MEA | Coco Monoethanolamide. [Link]
-
LookChem. (n.d.). Cas 2441-41-0,PALMITOYL GLYCINE. [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. [Link]
-
STM Journals. (2025). An Experimental Investigation on the Determination of Critical Micelle Concentration (CMC) Of Various Surfactants Using the Surface Tension Method. [Link]
-
ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. [Link]
-
The Good Scents Company. (n.d.). lauramide MEA this compound. [Link]
-
Wikipedia. (n.d.). Cocamide MEA. [Link]
-
Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. [Link]
-
ResearchGate. (2025). Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n). [Link]
-
American Institute of Physics. (1998). Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. [Link]
-
precisionFDA. (n.d.). LAURIC MONOETHANOLAMIDE. [Link]
-
Sree Ramu Surfactants. (n.d.). Coco / Lauryl Monoethanolamide (CMEA). [Link]
-
Chemchart. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6). [Link]
-
NIH. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. [Link]
-
PubChem. (n.d.). Lauric acid monoethanolamide. [Link]
-
Wikipedia. (n.d.). Thermodynamics of micellization. [Link]
-
Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. [Link]
-
Taylor & Francis Online. (2011). Thermodynamics of Surfactant Micellization in Presence of Benzamide Derivatives. [Link]
-
Scribd. (n.d.). Thermodynamics of Micellization. [Link]
Sources
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Cocamide Methyl MEA (CMMEA)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. Lauric acid monoethanolamide | CymitQuimica [cymitquimica.com]
- 8. justagriculture.in [justagriculture.in]
- 9. Cocamide Methyl MEA (CMMEA) Cocamide Methyl Monoethanolamine Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. Cocamide Methyl MEA (CMMEA) [mailunchem.com]
- 13. agilent.com [agilent.com]
- 14. Cocamide MEA - Wikipedia [en.wikipedia.org]
- 15. lauramide MEA, 142-78-9 [thegoodscentscompany.com]
An In-Depth Technical Guide to the Discovery and History of N-(2-Hydroxyethyl)dodecanamide
This guide provides a comprehensive technical overview of the discovery and history of N-(2-Hydroxyethyl)dodecanamide, a significant member of the N-acylethanolamine (NAE) family of lipid signaling molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific context of its discovery, the evolution of its synthesis, and the early investigations into its biological functions.
Introduction: The Dawn of Endocannabinoid Research and the Rise of N-Acylethanolamines
The story of this compound, also known as lauroylethanolamide, is intrinsically linked to the groundbreaking discoveries within the endocannabinoid system. For decades, the psychoactive components of Cannabis sativa, particularly Δ⁹-tetrahydrocannabinol (THC), were known to exert profound effects on the central nervous system. However, the precise mechanism of action remained elusive. A pivotal moment in pharmacology came in the late 1980s with the identification and cloning of the first cannabinoid receptor, CB1. This discovery provided concrete evidence that the body possessed specific targets for cannabinoids.[1][2][3] The logical and compelling question that followed was: why would the body have receptors for a plant-derived compound? This spurred a quest for the body's own "endogenous" ligands for these receptors.
This search culminated in 1992 with the landmark discovery of the first endocannabinoid, N-arachidonoylethanolamine, which was aptly named "anandamide" from the Sanskrit word "ananda," meaning "inner bliss".[4][5] This discovery by Raphael Mechoulam and his team not only revolutionized our understanding of cannabinoid signaling but also cast a spotlight on a broader, pre-existing class of lipid molecules: the N-acylethanolamines (NAEs).[4] NAEs are fatty acid amides of ethanolamine, and anandamide is the N-acylethanolamine of arachidonic acid. It soon became apparent that anandamide was just one member of a large family of these lipid mediators, each with its own unique fatty acid chain and potential biological activities. This set the stage for the exploration and characterization of other NAEs, including this compound.
The Emergence of this compound: From Chemical Curiosity to Bioactive Molecule
While the industrial synthesis of this compound (often referred to in commercial contexts as lauramide MEA or lauramide DEA) for use as a surfactant and foaming agent has been established for a considerable time, its recognition as a naturally occurring, bioactive molecule came much later. The initial focus of endocannabinoid research was understandably on unsaturated fatty acid ethanolamides like anandamide that showed high affinity for cannabinoid receptors.
The identification of saturated NAEs like this compound in biological tissues was a more subtle discovery, often occurring in the broader context of lipidomic analyses of the N-acylethanolamine family. While a single, explosive "discovery" paper for lauroylethanolamide akin to that of anandamide is not prominent in the literature, its presence as an endogenous lipid mediator became increasingly acknowledged in studies profiling the full spectrum of NAEs in various tissues. These studies, employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), revealed that mammalian tissues, including the brain, contain a diverse array of NAEs with varying fatty acid chain lengths and degrees of saturation.
The logical progression of this research is illustrated by studies such as the 2006 paper that identified another novel fatty acid amide, stearoyl isopropylamide (SIPA), in the mammalian brain. This research highlights the analytical methodologies that were being refined to uncover new members of this lipid family, moving beyond the initially discovered endocannabinoids. It is within this period of expanding the "endocannabinoidome" that lauroylethanolamide was recognized as a constituent of this endogenous lipid signaling library.
Synthesis and Methodologies: From Industrial Production to Research-Grade Synthesis
The synthesis of this compound for industrial purposes typically involves the direct condensation of lauric acid with monoethanolamine at high temperatures. However, for biological research, where purity and precise characterization are paramount, more refined synthetic routes are employed.
Laboratory-Scale Synthesis Protocol
A common and straightforward method for the laboratory synthesis of this compound involves the acylation of ethanolamine with lauroyl chloride. This method provides a high yield of the desired product with good purity.
Materials:
-
Lauroyl chloride
-
Ethanolamine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine and triethylamine in anhydrous DCM. The flask should be cooled in an ice bath.
-
Acylation: Slowly add a solution of lauroyl chloride in anhydrous DCM to the stirred ethanolamine solution. The reaction is exothermic, so slow addition is crucial to maintain a low temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ethanolamine and triethylamine, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Diagram of the Synthesis Workflow:
Caption: Laboratory synthesis of this compound.
Early Biological Investigations and Pharmacological Profile
Following its identification as an endogenous lipid, research began to explore the biological activities of this compound. Unlike anandamide, lauroylethanolamide displays very weak affinity for the cannabinoid receptors CB1 and CB2. This finding was significant as it suggested that not all NAEs exert their effects through the classical cannabinoid signaling pathways.
Early studies on the broader family of saturated and monounsaturated NAEs, including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), provided a framework for investigating the potential roles of lauroylethanolamide. These related compounds were found to have anti-inflammatory, analgesic, and anorexic properties, often acting through non-cannabinoid receptor targets such as peroxisome proliferator-activated receptors (PPARs).
While specific early studies focusing solely on lauroylethanolamide are less abundant than those for PEA and OEA, its inclusion in broader NAE profiling studies has been crucial. These studies have helped to establish its presence in various tissues and its potential to be modulated in response to physiological and pathological stimuli. The groundwork laid by the discovery of the endocannabinoid system and the subsequent exploration of the wider NAE family has paved the way for ongoing research into the specific biological functions and therapeutic potential of this compound.
Logical Relationship of NAE Discoveries:
Caption: The discovery timeline leading to this compound.
Conclusion and Future Directions
The discovery and history of this compound are a testament to the expanding field of lipid signaling. From its origins in the shadow of the endocannabinoid system to its recognition as a distinct endogenous molecule, lauroylethanolamide represents an area of ongoing research with potential for new therapeutic discoveries. While much of the initial focus in the field was on NAEs that directly interact with cannabinoid receptors, the study of compounds like lauroylethanolamide has broadened our understanding of the diverse biological roles of this lipid family. Future research will likely continue to elucidate the specific signaling pathways and physiological functions of this compound, potentially uncovering novel therapeutic applications in areas such as inflammation, metabolic regulation, and neuroprotection.
References
- Devane, W. A., Hanus, L., Breuer, A., Pertwee, R. G., Stevenson, L. A., Griffin, G., ... & Mechoulam, R. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946-1949.
- Matsuda, L. A., Lolait, S. J., Brownstein, M. J., Young, A. C., & Bonner, T. I. (1990). Structure of a cannabinoid receptor and functional expression of the cloned cDNA.
- Howlett, A. C., Bidaut-Russell, M., Devane, W. A., Melvin, L. S., Johnson, M. R., & Herkenham, M. (1990). The cannabinoid receptor: biochemical, anatomical and behavioral characterization. Trends in neurosciences, 13(10), 420-423.
- Di Marzo, V., & Deutsch, D. G. (1998). Biochemistry of the endogenous ligands of cannabinoid receptors. Life sciences, 62(17-18), 1567-1578.
- Gérard, C. M., Mollereau, C., Vassart, G., & Parmentier, M. (1991). Molecular cloning of a human cannabinoid receptor which is also expressed in testis. Biochemical Journal, 279(1), 129-134.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to N-(2-Hydroxyethyl)dodecanamide for Researchers and Drug Development Professionals
Introduction: Unveiling the Molecular Signature of a Key Surfactant
N-(2-Hydroxyethyl)dodecanamide, also known as lauramide MEA, is a non-ionic surfactant of significant interest in the pharmaceutical and cosmetic industries.[1] Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic headgroup, imparts valuable properties such as emulsification, foam stabilization, and viscosity modification. A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the quality and reproducibility of formulations. This guide provides an in-depth analysis of the spectroscopic data of this compound (CAS No. 142-78-9), offering a foundational resource for researchers and professionals in drug development and materials science.[2][3]
This document delves into the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the data from these orthogonal techniques, we can construct a detailed and unambiguous molecular portrait of this important compound.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental structure of this compound.
Molecular Formula: C₁₄H₂₉NO₂[3]
Molecular Weight: 243.39 g/mol [2]
Synonyms: Lauric Acid Monoethanolamide, N-Lauroylethanolamine[4]
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain precise information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicities) reveal the number of neighboring protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-OH |
| ~3.35 | q | 2H | -NH-CH₂- |
| ~2.15 | t | 2H | -CO-CH₂- |
| ~1.60 | m | 2H | -CO-CH₂-CH₂- |
| ~1.25 | br s | 16H | -(CH₂)₈- |
| ~0.88 | t | 3H | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
The characteristic triplet at approximately 0.88 ppm corresponds to the terminal methyl group (-CH₃) of the dodecanoyl chain, split by the adjacent methylene group.
-
The broad singlet at around 1.25 ppm represents the sixteen protons of the eight methylene groups in the middle of the alkyl chain. The signals for these protons overlap due to their similar chemical environments.
-
The multiplet at approximately 1.60 ppm is assigned to the methylene group adjacent to the carbonyl-bound methylene group.
-
The triplet at roughly 2.15 ppm is attributed to the methylene group directly attached to the carbonyl group, deshielded by the electron-withdrawing effect of the carbonyl.
-
The quartet at approximately 3.35 ppm corresponds to the methylene group bonded to the nitrogen atom of the amide.
-
The triplet at around 3.65 ppm is assigned to the methylene group attached to the hydroxyl group, which is the most deshielded aliphatic proton due to the electronegativity of the oxygen atom.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~174.0 | C=O |
| ~61.5 | -CH₂-OH |
| ~42.0 | -NH-CH₂- |
| ~36.5 | -CO-CH₂- |
| ~31.9 | -(CH₂)ₙ- |
| ~29.6 | -(CH₂)ₙ- |
| ~29.5 | -(CH₂)ₙ- |
| ~29.3 | -(CH₂)ₙ- |
| ~29.2 | -(CH₂)ₙ- |
| ~25.8 | -CO-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
-
The signal at approximately 174.0 ppm is characteristic of the carbonyl carbon of the amide group.
-
The peak at around 61.5 ppm corresponds to the carbon atom bonded to the hydroxyl group.
-
The signal at approximately 42.0 ppm is assigned to the carbon atom attached to the nitrogen atom.
-
The peak at roughly 36.5 ppm belongs to the carbon atom alpha to the carbonyl group.
-
The series of signals between 29.2 and 31.9 ppm are attributed to the methylene carbons in the long alkyl chain.
-
The signal at approximately 25.8 ppm is assigned to the carbon beta to the carbonyl group.
-
The peak at around 22.7 ppm corresponds to the methylene carbon adjacent to the terminal methyl group.
-
The upfield signal at approximately 14.1 ppm is characteristic of the terminal methyl carbon.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. The IR spectrum of this compound is available from the NIST Chemistry WebBook.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H and N-H stretching |
| ~2920, ~2850 | Strong | C-H stretching (aliphatic) |
| ~1640 | Strong | C=O stretching (Amide I) |
| ~1550 | Strong | N-H bending (Amide II) |
| ~1060 | Medium | C-O stretching |
Interpretation of the IR Spectrum:
-
The broad and strong absorption band around 3300 cm⁻¹ is a clear indication of the presence of both the hydroxyl (O-H) and the secondary amide (N-H) stretching vibrations. The broadness is due to hydrogen bonding.
-
The strong peaks at approximately 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long aliphatic chain.
-
The intense absorption at roughly 1640 cm⁻¹ is assigned to the C=O stretching vibration of the amide group, commonly referred to as the Amide I band.
-
The strong band at around 1550 cm⁻¹ corresponds to the N-H bending vibration, known as the Amide II band.
-
The medium intensity peak at approximately 1060 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The electron ionization mass spectrum of this compound is available from the NIST Chemistry WebBook.[6]
Key Fragments in the Mass Spectrum:
| m/z | Interpretation |
| 243 | Molecular ion [M]⁺ |
| 212 | [M - CH₂OH]⁺ |
| 184 | [M - C₂H₄OH - H]⁺ |
| 115 | [CH₂(CH₂)₄C(OH)=NH₂]⁺ |
| 60 | [CH₂=NH-CH₂CH₂OH]⁺ |
| 44 | [CH₂=NH₂]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak at m/z 243 confirms the molecular weight of this compound. The fragmentation pattern is consistent with the proposed structure.
Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry
A prominent fragmentation pathway involves the McLafferty rearrangement, leading to the formation of a fragment at m/z 115. Alpha-cleavage adjacent to the nitrogen atom can result in a fragment at m/z 60. The loss of the hydroxymethyl radical gives rise to a peak at m/z 212.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. It is crucial to consult specific instrument manuals and standard operating procedures for detailed instructions.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. The detailed analysis of NMR, IR, and Mass Spectrometry data offers a robust and multi-faceted characterization of this important molecule. By understanding the correlation between the spectral features and the molecular structure, researchers and drug development professionals can confidently identify and assess the purity of this compound, ensuring its effective and reliable use in their applications. The provided protocols serve as a practical starting point for the in-house spectroscopic analysis of this compound.
References
-
NIST. Dodecanamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. [Link]
-
PubChem. Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. [Link]
-
Chemsrc. This compound | CAS#:142-78-9. [Link]
-
PubChem. Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. [Link]
-
INIS-IAEA. 1H-NMR analysis of reaction mixture of lauric acid with monoethanolamine utilizing in situ reaction with trichloroacetyl isocyanate. [Link]
-
NIST. Dodecanamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. [Link]
-
NIST. Dodecanamide, N,N-bis(2-hydroxyethyl)-. NIST Chemistry WebBook. [Link]
-
PubChem. Lauric acid monoethanolamide. [Link]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
NIST. Dodecanamide, N-(2-hydroxyethyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. Lauric acid monoethanolamide | C14H29NO2 | CID 8899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:142-78-9 | Chemsrc [chemsrc.com]
- 3. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 4. This compound | 142-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 6. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
An In-depth Technical Guide to N-(2-Hydroxyethyl)dodecanamide (CAS 142-78-9)
Abstract: This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)dodecanamide, CAS number 142-78-9, a non-ionic surfactant commonly known in the industry as Lauramide MEA. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, synthesis, mechanism of action, and applications. The guide details established analytical techniques for characterization, explores its role in cosmetic and pharmaceutical formulations, and presents a thorough review of its safety and toxicological profile. The information is grounded in authoritative sources to ensure scientific integrity and support its practical application in a research and development setting.
Chemical Identity and Nomenclature
This compound is a fatty acid amide derived from lauric acid and monoethanolamine (MEA). This distinction is critical, as it is often confused with Lauramide DEA (CAS 120-40-1), which is synthesized from diethanolamine and possesses a different toxicological and regulatory profile. The correct identification is fundamental for both formulation and adherence to regulatory standards.
-
Synonyms: Lauramide MEA, Lauric Acid Monoethanolamide, N-Lauroylethanolamine, Comperlan LM, Laurylethanolamide.[3][4]
Physicochemical Properties
Lauramide MEA is typically supplied as an off-white to pale yellow waxy solid.[5] Its physical and chemical characteristics are pivotal for its function as a formulation excipient, governing its solubility, stability, and interaction with other components.
| Property | Value | Source |
| Molecular Weight | 243.39 g/mol | [1][6] |
| Physical Form | Solid, off-white/pale yellow flakes or waxy solid | [5] |
| Melting Point | 88-89 °C | [5] |
| Boiling Point | 410.7 ± 28.0 °C (Predicted) | [5] |
| Density | 0.925 g/cm³ | [5] |
| Storage Temperature | Room Temperature | [5][6] |
| Solubility | Insoluble in water. Soluble in propylene glycol, polyethylene glycol. |
Synthesis and Manufacturing
The primary industrial synthesis of Lauramide MEA involves the direct amidation of lauric acid with monoethanolamine. This condensation reaction typically requires elevated temperatures to drive the removal of water and proceed to completion.
Core Reaction Pathway
The synthesis can be initiated from several precursors, with the most common being the direct reaction of lauric acid or the aminolysis of a lauric acid ester (e.g., methyl laurate) with monoethanolamine.[7]
Standard Laboratory Synthesis Protocol
While industrial processes are optimized for scale, a representative laboratory protocol provides insight into the required conditions.
Objective: Synthesize this compound from lauric acid and monoethanolamine.
Materials:
-
Lauric Acid (1 mole equivalent)
-
Monoethanolamine (1.1 mole equivalent, slight excess to ensure complete reaction)
-
Toluene (as a solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Charge a round-bottom flask, equipped with a Dean-Stark apparatus and reflux condenser, with lauric acid and toluene.
-
Stir the mixture until the lauric acid is fully dissolved.
-
Add monoethanolamine and the catalytic amount of p-toluenesulfonic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue the reflux for 2-4 hours or until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent like isooctane to yield the final product.
Causality: The use of the Dean-Stark apparatus is critical; by removing water, it shifts the reaction equilibrium towards the product side, driving the condensation reaction to completion according to Le Châtelier's principle.
Mechanism of Action as a Surfactant
Lauramide MEA's utility in formulations stems from its amphiphilic molecular structure, which contains both a lipophilic (oil-loving) and a hydrophilic (water-loving) moiety. This dual nature allows it to act at the interface between oil and water phases.
-
Lipophilic Part: The long, 12-carbon alkyl chain derived from lauric acid.
-
Hydrophilic Part: The amide and terminal hydroxyl (-OH) groups.
This structure enables Lauramide MEA to reduce the interfacial tension between immiscible liquids, making it an effective emulsifier, foam booster, and viscosity modifier.[8][9]
Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles.[10][11] This is the concentration at which the surfactant provides maximum effect in terms of surface tension reduction and is a key parameter for formulation efficiency.
Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of Lauramide MEA.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing purity and quantifying the compound. Method development would involve selecting appropriate columns (e.g., C18 for reversed-phase HPLC) and detectors (e.g., FID for GC, UV or ELSD for HPLC).
-
Infrared (IR) Spectroscopy: IR spectra are used for functional group identification. Key expected peaks for Lauramide MEA include a strong C=O stretch (amide I band) around 1640 cm⁻¹, an N-H bend (amide II band) around 1550 cm⁻¹, an O-H stretch from the alcohol group around 3300 cm⁻¹, and C-H stretches from the alkyl chain around 2850-2950 cm⁻¹. The NIST Chemistry WebBook provides reference spectra for this compound.[1]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's structure. The NIST database shows the mass spectrum for this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.
-
¹H NMR: Expected signals would include a triplet for the terminal methyl group (~0.9 ppm), a broad multiplet for the methylene groups of the alkyl chain (~1.2-1.6 ppm), a triplet for the CH₂ adjacent to the carbonyl (~2.2 ppm), and signals for the two CH₂ groups of the ethanolamine moiety (~3.4-3.7 ppm).
-
¹³C NMR: Would show distinct signals for the carbonyl carbon (~174 ppm), the carbons of the ethanolamine group (~42 and 61 ppm), and the series of carbons in the dodecyl chain.
-
Applications in Research and Development
Cosmetic and Personal Care Formulations
Lauramide MEA is extensively used in opaque and high-viscosity personal care products. Its primary functions are:
-
Viscosity Control: It thickens formulations like shampoos, body washes, and liquid soaps, contributing to a rich, creamy texture.[9]
-
Foam Boosting: It enhances the quality and stability of foam, improving the sensory experience for the user.[8][9]
-
Emulsifying Agent: It stabilizes products by preventing the separation of oil and water-based ingredients.[12]
-
Antistatic Agent: In hair care products, it helps reduce static electricity.[9][12]
Pharmaceutical Formulations
In drug development, Lauramide MEA can serve as a valuable excipient, particularly in topical and transdermal delivery systems. Its functions are analogous to those in cosmetics but are leveraged for pharmaceutical purposes:
-
Emulsifier: For creating stable creams, lotions, and ointments containing both aqueous and lipid-soluble active pharmaceutical ingredients (APIs).
-
Solubilizing Agent: The formation of micelles above its CMC can enhance the solubility of poorly water-soluble drugs, potentially improving bioavailability in certain formulations.
-
Viscosity Modifier: To achieve the desired consistency and residence time for topical products.
While specific, high-profile examples in marketed drugs are less common than in cosmetics, its properties make it a candidate for formulation screening in dermatological and other topical drug products.
Safety and Toxicology
The safety profile of Lauramide MEA is a key consideration for its use. It is distinct from that of amides based on diethanolamine (DEA).
GHS Classification and Hazards
| Hazard Code | Statement | Source |
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H335 | May cause respiratory irritation | [6] |
| H302 / H332 | Harmful if swallowed / Harmful if inhaled | [6] |
| H411 | Toxic to aquatic life with long lasting effects |
Toxicological Profile and Regulatory Standing
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed fatty acid monoethanolamides and concluded they are safe for use in cosmetic products when formulated to be non-irritating.[13]
A primary concern with alkanolamides is their potential to react with nitrosating agents present in a formulation to form N-nitrosamines, which are potentially carcinogenic. This risk is significantly lower for monoethanolamides compared to diethanolamides. However, good manufacturing practices dictate that Lauramide MEA should not be used in formulations containing nitrosating agents.
The European Union Ecolabel program notes that the substance is readily biodegradable but has high acute toxicity to aquatic life, which must be considered for environmental disposal.[13]
Conclusion
This compound (CAS 142-78-9) is a versatile and widely used non-ionic surfactant with a well-defined chemical profile. Its efficacy as a thickener, foam stabilizer, and emulsifier makes it a staple in the cosmetic industry and a valuable excipient for consideration in the development of topical pharmaceutical formulations. For researchers and formulators, a precise understanding of its synthesis, mechanism of action, and analytical characterization is essential for its effective and safe application. Adherence to safety guidelines, particularly regarding potential irritation and the avoidance of nitrosating agents, ensures its responsible use in consumer and pharmaceutical products.
References
- 1. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 2. Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | C16H34N2O2 | CID 66937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecanamide, N-(2-hydroxyethyl)- (CAS 142-78-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 142-78-9 [sigmaaldrich.com]
- 7. This compound | CAS#:142-78-9 | Chemsrc [chemsrc.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 12. specialchem.com [specialchem.com]
- 13. ewg.org [ewg.org]
Methodological & Application
Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of N-(2-Hydroxyethyl)dodecanamide
Abstract
This application note details a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the sensitive and selective quantification of N-(2-Hydroxyethyl)dodecanamide. Also known as lauric acid monoethanolamide, this compound belongs to the class of N-acylethanolamines (NAEs), which are endogenous lipid signaling molecules involved in diverse physiological processes.[1] The accurate measurement of NAEs is crucial for understanding their roles in health and disease, but is challenged by their low endogenous concentrations in complex biological matrices.[1][2] This protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and drug development professionals. The methodology emphasizes the scientific rationale behind parameter selection to ensure data integrity and reproducibility.
Introduction
This compound is an N-(long-chain-acyl)ethanolamine derived from the formal condensation of dodecanoic acid (lauric acid) and ethanolamine.[3] As a member of the broader N-acylethanolamine (NAE) family, it shares structural similarities with well-known endocannabinoid-like compounds such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[1] These lipid mediators are synthesized from membrane phospholipids and are implicated in various physiological pathways, including inflammation, pain signaling, and metabolism.[1] Given their biological significance and often low abundance, highly sensitive and specific analytical methods are paramount.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of NAEs due to its superior selectivity and sensitivity compared to other methods like gas chromatography-mass spectrometry (GC-MS), which requires a time-consuming derivatization step.[4] This application note provides a detailed, field-proven protocol for the analysis of this compound, focusing on a reverse-phase HPLC separation coupled with positive electrospray ionization mass spectrometry.
Experimental Workflow Overview
The analytical process involves three principal stages: sample preparation to isolate the analyte from the matrix, HPLC separation to resolve it from other components, and MS detection for selective and sensitive quantification.
Figure 1: High-level overview of the analytical workflow for this compound analysis.
Materials and Methods
Reagents and Materials
-
Solvents: Acetonitrile (ACN, HPLC-MS grade), Methanol (MeOH, HPLC-MS grade), Water (HPLC-MS grade), Formic acid (FA, LC-MS grade).
-
Standards: this compound analytical standard, Deuterated internal standard (e.g., PEA-d4, as a structurally similar surrogate if a specific one is unavailable).
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate/cyclohexane.[5]
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5][6]
Detailed Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 ACN:Water). The concentration range should bracket the expected sample concentrations.
-
Internal Standard (IS) Stock: Prepare a stock solution of the deuterated internal standard (e.g., PEA-d4) in methanol at a concentration of 1 mg/mL. A working IS solution is then prepared by dilution to be spiked into all samples and standards.
Sample Preparation: Solid Phase Extraction (SPE) Protocol
Sample preparation is a critical step to remove interferences and concentrate the analyte.[2][7] SPE is a robust method for cleaning up complex biological samples like plasma.[5][6]
-
Sample Pre-treatment: Thaw biological samples (e.g., 0.5 mL plasma) on ice. Spike with the internal standard working solution.[5]
-
SPE Column Conditioning: Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water containing 0.1% formic acid.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of a weak organic solvent solution (e.g., 20% acetonitrile with 0.1% formic acid) to remove polar interferences.[5]
-
Elution: Elute the analyte with 1 mL of a strong organic solvent like acetonitrile or methanol containing 0.1% formic acid.[5]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 Water:ACN with 0.1% FA).[5]
HPLC-MS Analysis
Rationale for Parameter Selection:
-
Column Chemistry: A C18 stationary phase is chosen for its hydrophobic properties, which effectively retain the non-polar dodecyl chain of the analyte, providing good separation from more polar matrix components in a reversed-phase mode.[2][8]
-
Mobile Phase: A gradient of water and acetonitrile is used. Acetonitrile is a common organic modifier in reversed-phase chromatography.[2] Formic acid is added as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ESI mode by providing a source of protons.[2][8]
-
Ionization Mode: NAEs ionize efficiently in positive electrospray ionization (+ESI) mode due to the presence of the amide nitrogen.[9]
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, e.g., 2.1 x 100 mm, 2.5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 30 |
| 10.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 45 psi |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Quantification and Confirmation
Note: Optimal collision energies (CE) and fragmentor voltages should be determined empirically for the specific instrument used.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Purpose |
| This compound | 244.2 | 62.1 | Quantifier |
| This compound | 244.2 | User Determined | Qualifier |
| PEA-d4 (Internal Standard) | 304.3 | 62.2 | Internal Std. |
Rationale for MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺, with a calculated monoisotopic mass of approximately 243.22 Da.[3][10] The common and stable fragment ion at m/z 62.1 corresponds to the protonated ethanolamine head group ([C2H8NO]⁺), a characteristic fragment for NAEs resulting from the cleavage of the amide bond.[9] This highly specific transition provides excellent selectivity for quantification.
Figure 2: MRM fragmentation pathway for this compound.
Data Analysis and System Suitability
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
System Suitability: Before sample analysis, inject a mid-level standard multiple times (n=5) to assess system performance. The relative standard deviation (%RSD) of the peak area and retention time should be within acceptable limits (e.g., <15%).
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples to ensure the accuracy and precision of the run.
Conclusion
This application note presents a robust and reliable HPLC-MS method for the quantitative analysis of this compound. The protocol, from sample preparation to data analysis, is designed to provide the high sensitivity and selectivity required for analyzing this endocannabinoid-like lipid mediator in complex matrices. By understanding the rationale behind the chosen parameters, researchers can adapt and further optimize this method for their specific applications, contributing to the advancing field of lipidomics.
References
-
SIELC Technologies. (n.d.). Separation of N,N-Bis(2-hydroxyethyl)dodecanamide on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.[8]
-
BenchChem. (2025). Application Notes & Protocols: Lipidomic Analysis of N-Acylethanolamines (NAEs). Retrieved from BenchChem website.[1]
-
Leishman, E., et al. (2021). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. JoVE.[7]
-
Leishman, E., et al. (2021). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. PubMed Central.[5]
-
ResearchGate. (n.d.). Study of sample preparation for determination of endocannabinoids and analogous compounds in human serum by LC–MS/MS in MRM mode. Retrieved from ResearchGate.[6]
-
Al-Sari, N., et al. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Scientific Reports.[4]
-
Hansen, H. S., et al. (2011). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research.[2]
-
LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from LIPID MAPS website.[9]
-
National Center for Biotechnology Information. (n.d.). Lauric acid monoethanolamide. PubChem Compound Database.[3]
-
National Institute of Standards and Technology. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lauric acid monoethanolamide | C14H29NO2 | CID 8899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies | Springer Nature Experiments [experiments.springernature.com]
- 8. Separation of N,N-Bis(2-hydroxyethyl)dodecanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
Application Notes & Protocols: Utilizing N-(2-Hydroxyethyl)dodecanamide in Topical Cream Formulations
Introduction to N-(2-Hydroxyethyl)dodecanamide (Lauramide MEA)
This compound, commonly known in the cosmetic and pharmaceutical industries as Lauramide MEA, is a non-ionic surfactant with a significant role in the formulation of semi-solid dosage forms.[1][2] It is synthesized from lauric acid, a fatty acid derived from coconut oil, and monoethanolamine (MEA).[3][4] Structurally, its amphiphilic nature—possessing both a water-loving (hydrophilic) head group and an oil-loving (hydrophobic) tail—allows it to function effectively at the oil-water interface, a critical requirement for creating stable creams and lotions.[1][5]
Appearing as a white to off-white waxy solid at room temperature, Lauramide MEA is a multifunctional ingredient valued for its ability to act as a viscosity builder, emulsion stabilizer, foam booster, and conditioning agent.[1][3][4] Its primary application in topical creams is to impart a desirable thick, creamy consistency and to ensure the long-term stability of the emulsion, preventing the separation of oil and water phases.[3]
Physicochemical Properties & Mechanism of Action
Understanding the fundamental properties of Lauramide MEA is essential for its effective application in formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| INCI Name | Lauramide MEA | [4][6] |
| CAS Number | 142-78-9 | [3][4] |
| Molecular Formula | C₁₄H₂₉NO₂ | [1][3][7] |
| Molecular Weight | 243.39 g/mol | [3][7] |
| Appearance | White to off-white waxy solid or flakes | [1][3][4] |
| Melting Point | 88-89 °C | [1][3] |
| Type | Non-ionic Surfactant | [1][2] |
Mechanism of Action:
As a non-ionic surfactant, Lauramide MEA functions by reducing the interfacial tension between the oil and water phases of a cream.[3][8] When introduced into an emulsion system and subjected to sufficient energy (e.g., homogenization), the Lauramide MEA molecules orient themselves at the surface of the oil droplets. The hydrophobic lauryl tail embeds itself within the oil phase, while the hydrophilic hydroxyethyl head remains in the continuous aqueous phase. This creates a stabilizing interfacial film that prevents the oil droplets from coalescing, thereby ensuring the emulsion's stability.[5][9]
Beyond its role as a co-emulsifier, Lauramide MEA significantly contributes to the viscosity of the final formulation. In an oil-in-water (O/W) cream, it integrates into the lamellar gel network formed by other structuring agents (like fatty alcohols and glyceryl stearate) in the external water phase. This structured network immobilizes water, leading to a substantial increase in viscosity and the characteristic semi-solid texture of a cream.[1]
Formulation Development Considerations
Role Selection and Use Level
Lauramide MEA is primarily used as a secondary emulsifier and viscosity modifier. It works synergistically with primary emulsifiers (e.g., Glyceryl Stearate, Polysorbates) to enhance emulsion stability. Its viscosity-building properties are crucial for transforming a low-viscosity lotion into a rich cream.[4]
-
Causality: The concentration of Lauramide MEA directly impacts the final rheology. Low concentrations (1-3%) contribute to emulsion stability and a light texture, while higher concentrations (3-8%) create a much thicker, more viscous cream.
-
Recommended Concentration: Typical use levels in topical formulations range from 1% to 10%. It is crucial to note that higher concentrations in leave-on products may increase the potential for skin irritation.[4]
Processing and Compatibility
-
Temperature: Due to its high melting point (88-89°C), Lauramide MEA must be incorporated into the oil phase of the formulation and heated to approximately 90-95°C to ensure it is fully melted and homogeneously dispersed before emulsification.[1][3] Failure to do so will result in a grainy texture and an unstable final product.
-
Compatibility: As a non-ionic surfactant, Lauramide MEA is highly versatile and compatible with most other cosmetic ingredients, including anionic, cationic, and amphoteric surfactants.[1][10][11] This allows for flexibility in formulation design.
-
pH Stability: Non-ionic surfactants are generally stable across a broad pH range, making them suitable for various topical cream applications.[9]
Impact on Sensory Profile
Lauramide MEA imparts a conditioned, soft, and smooth feel to the skin upon application.[1][4] It helps to reduce the greasy or tacky feeling that can be associated with some occlusive ingredients, enhancing the overall aesthetic appeal of the cream.
Protocol: Preparation of a Model Oil-in-Water (O/W) Cream
This protocol details the laboratory-scale preparation of a stable O/W cream utilizing Lauramide MEA as a key viscosity builder and co-emulsifier.
Materials & Equipment
-
Equipment: Laboratory Beakers, Water Bath or Hot Plate, Overhead Propeller Mixer, High-Shear Homogenizer (e.g., Silverson or Ultra-Turrax), Calibrated Scale, pH Meter.
-
Model Formulation:
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 10.0 |
| Cetearyl Alcohol | Thickener / Emulsion Stabilizer | 5.0 | |
| Glyceryl Stearate | Primary Emulsifier | 3.0 | |
| This compound | Viscosity Builder / Co-Emulsifier | 4.0 | |
| B (Water Phase) | Deionized Water | Solvent / Continuous Phase | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Aqueous Phase Stabilizer | 0.2 | |
| C (Cool-Down) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Citric Acid (50% solution) | pH Adjuster | q.s. |
Step-by-Step Methodology
-
Phase Preparation:
-
Phase A (Oil Phase): In a heat-resistant beaker, combine all ingredients of Phase A. Heat to 90-95°C using a water bath while mixing with a propeller mixer at low speed until all components, particularly the Lauramide MEA and Cetearyl Alcohol, are completely melted and the phase is uniform.
-
Phase B (Water Phase): In a separate, larger beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add the Deionized Water while mixing and heat to 90-95°C. Mix until the Xanthan Gum is fully hydrated. Expert Insight: Pre-dispersing the gum in glycerin prevents the formation of fish-eyes and ensures a smooth, homogeneous aqueous phase.
-
-
Emulsification:
-
Slowly add the hot Oil Phase (A) to the hot Water Phase (B) under continuous high-shear homogenization. Maintain homogenization for 3-5 minutes. Causality: This step is critical. The high shear provides the necessary energy to break down the internal oil phase into fine droplets, creating a stable and uniform emulsion.
-
-
Cooling & Viscosity Build-up:
-
Remove the emulsion from the homogenizer and switch to a propeller or anchor-style mixer at a gentle speed (e.g., 100-150 rpm). Allow the batch to cool. Expert Insight: Slow, continuous mixing during cooling is essential for the proper formation of the cream's internal structure (lamellar gel network), which is responsible for the final viscosity and texture.
-
-
Finalization:
-
Once the cream has cooled to below 40°C, add the ingredients from the Cool-Down Phase (C) one by one, mixing well after each addition. Justification: Adding heat-sensitive ingredients like preservatives at a lower temperature prevents their degradation.
-
Measure the pH of the final product and adjust to the target range (typically 5.0-6.0 for skin products) using the Citric Acid solution if necessary.
-
Formulation Workflow Diagram
Caption: Workflow for O/W Cream with Lauramide MEA.
Quality Control & Stability Assessment
A robust quality control program is essential to validate the formulation's physical stability and ensure its intended shelf life. Rheological characterization and accelerated stability testing are cornerstone analyses.[12][13]
Macroscopic and Microscopic Evaluation
-
Macroscopic: Visual inspection for any changes in color, odor, or texture, and critically, for any signs of phase separation (creaming or coalescence).[14]
-
Microscopic: Examination of the emulsion under a microscope to assess the size and uniformity of the internal phase droplets. An increase in droplet size over time is a key indicator of instability.
Rheological Analysis
The study of flow and deformation, or rheology, provides quantitative data on the cream's structure and is highly sensitive to changes that may impact performance and stability.[15][16][17]
-
Viscosity Measurement: A flow curve (viscosity vs. shear rate) should be generated. Topical creams typically exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases under stress (i.e., when being spread on the skin).[13][15]
-
Yield Stress: This is the minimum force required to initiate flow. A sufficient yield stress ensures the cream does not flow out of its container but spreads easily upon application.
-
Oscillatory Testing: An amplitude sweep can determine the linear viscoelastic region (LVER) and the strength of the cream's internal structure.[15]
Accelerated Stability Testing Protocol
This protocol is designed to predict the long-term stability of the formulation by subjecting it to stress conditions.[14][18]
-
Sample Preparation: Package the final cream in its intended commercial packaging.
-
Storage Conditions: Store samples under various conditions as per ICH guidelines:
-
Testing Schedule: Pull samples for analysis at initial (T=0), 1-month, 2-month, and 3-month time points for the accelerated study.[14]
-
Analysis: At each checkpoint, perform a full suite of tests: macroscopic and microscopic evaluation, pH measurement, and rheological analysis. A significant change in any parameter indicates potential instability.
Stability Testing Workflow Diagram
Caption: Accelerated Stability Testing Workflow.
Safety & Regulatory Profile
Lauramide MEA is widely used in cosmetic and personal care products and is considered safe for use at the concentrations typically found in these formulations.[2][19] However, as with many surfactants, it can be a mild skin irritant, and this potential increases with concentration.[4][20] Therefore, patch testing is recommended for formulations intended for sensitive skin.
A critical safety consideration is that Lauramide MEA should not be used in cosmetic products that also contain nitrosating agents. This is to prevent the formation of N-nitrosamines, which are potentially carcinogenic.[20]
Conclusion
This compound is a highly effective and versatile non-ionic surfactant that serves as a cornerstone ingredient for building viscosity and ensuring stability in topical cream formulations. Its ability to create a rich, creamy texture while enhancing the sensory experience makes it invaluable to formulators. By understanding its physicochemical properties and adhering to proper processing parameters and rigorous stability testing protocols, researchers and drug development professionals can successfully leverage Lauramide MEA to develop elegant, stable, and effective topical products.
References
- Thermo Fisher Scientific. (n.d.). Rheological characterization of semi-solid pharmaceutical formulations.
- Alfa Chemistry. (n.d.). CAS 142-78-9 Lauramide MEA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Lauramide MEA (CAS 142-78-9): A Key Ingredient for Formulators.
- SOP Pharma. (2024). SOP for Stability Testing of Creams.
- Almeida, H., et al. (2020). Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. PMC.
- Scribd. (n.d.). Rheological Properties of Semisolids.
- Essentials by Catalina. (2024). Lauramide MEA.
- SpecialChem. (2025). LAURAMIDE MEA.
- Encyclopedia.pub. (2023). Characterization of Semi-Solid Formulations.
- Ataman Kimya. (n.d.). LAURAMIDE.
- EWG Skin Deep. (n.d.). What is LAURAMIDE MEA.
- INCI Beauty. (n.d.). LAURAMIDE MEA - Ingredient.
- MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
- COSMILE Europe. (n.d.). LAURAMIDE MEA – Ingredient.
- NIST WebBook. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-.
- Formula Botanica. (n.d.). 5 natural surfactants to use in your cosmetics.
- Cosmetics Info. (n.d.). Lauramide DEA.
- Ariel Cosmetic. (2025). Surfactants in Cosmetics: How to Choose & Apply for Best Results.
- Ariel Cosmetic. (2025). Selection Of Surfactants And Formulation Design In Skincare Products.
- TJCY. (2024). Non-Ionic Surfactants in Personal Care Products.
Sources
- 1. nbinno.com [nbinno.com]
- 2. essentialsbycatalina.com [essentialsbycatalina.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. specialchem.com [specialchem.com]
- 5. Surfactants in Cosmetics: How to Choose & Apply for Best Results [onlytrainings.com]
- 6. incibeauty.com [incibeauty.com]
- 7. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. Non-Ionic Surfactants in Personal Care Products [tjcy.com]
- 10. formulabotanica.com [formulabotanica.com]
- 11. Selection Of Surfactants And Formulation Design In Skincare Products - Ariel Cosmetic [arielcosmetic.com]
- 12. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Semi-Solid Formulations | Encyclopedia MDPI [encyclopedia.pub]
- 14. SOP for Stability Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. expresspharma.in [expresspharma.in]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. ewg.org [ewg.org]
- 20. cosmeticsinfo.org [cosmeticsinfo.org]
Application Note & Protocol: Assessing the In Vitro Cytotoxicity of Lauramide MEA
A Guide for Researchers in Drug Development and Life Sciences
Core Directive: Understanding Lauramide MEA's Cellular Impact
Lauramide MEA (Monoethanolamine) is a non-ionic surfactant widely used in personal care products and cosmetics as a foaming agent, emulsifier, and viscosity builder[1][2][3]. Derived from lauric acid, often from coconut oil, its prevalence necessitates a thorough understanding of its interaction with biological systems[3]. This document provides a comprehensive framework and a detailed protocol for assessing the in vitro cytotoxicity of Lauramide MEA.
The primary challenge in evaluating surfactants is their inherent ability to interact with lipid membranes, the very structure that defines a cell[4]. This interaction can lead to cell lysis at higher concentrations, a direct cytotoxic effect[4]. Therefore, a robust cytotoxicity assay must not only quantify cell death but also be resilient to potential chemical interference from the test article itself. This guide prioritizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric method for assessing metabolic activity as an indicator of cell viability[5]. We will detail the necessary controls and validation steps to ensure data integrity, aligning with the principles outlined in ISO 10993-5 for the biological evaluation of medical devices and other materials[6][7][8][9].
Scientific Integrity & Logic: The 'Why' Behind the Protocol
A scientifically sound cytotoxicity assessment is a self-validating system. Every step is designed to answer a specific question and eliminate ambiguity.
Pillar 1: Expertise - Choosing the Right Assay
The MTT assay was selected for its well-established principle: the enzymatic reduction of the yellow MTT tetrazolium salt to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductases in metabolically active cells[5]. The quantity of formazan produced is directly proportional to the number of viable cells[10].
-
Why MTT? It measures mitochondrial activity, a key indicator of cell health. A compromised cell membrane, a likely effect of a surfactant, leads to a rapid loss of metabolic function, which is sensitively detected by this assay.
-
Potential Pitfalls & Solutions: Surfactants can potentially interfere with the MTT assay by directly reducing the MTT reagent or interacting with the formazan product[11]. To mitigate this, a crucial cell-free interference control is integrated into the protocol. This control test Lauramide MEA directly with the MTT reagent in media to quantify any non-biological color change. Alternatives like the CellTiter-Glo® assay, which measures ATP, are also excellent choices as they are often less prone to chemical interference and offer a simpler "add-mix-measure" format[12][13][14][15][16]. However, the MTT assay is widely accessible and cost-effective, making it a valuable primary screening tool when performed with the correct controls.
Pillar 2: Trustworthiness - A Self-Validating Experimental Design
To ensure the results are trustworthy, a multi-faceted control strategy is essential.
-
Negative Control (Untreated Cells): Establishes the baseline 100% viability reference.
-
Vehicle Control: Lauramide MEA is a waxy solid that is difficult to dissolve in water[2][17]. A solvent like dimethyl sulfoxide (DMSO) is required. The vehicle control (cells treated with the highest concentration of DMSO used) is critical to confirm that the solvent itself does not impact cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Triton™ X-100 or Sodium Dodecyl Sulfate) is used to confirm that the cell system and assay are responsive to toxic insults.
-
Interference Control (Cell-Free): As mentioned, this control (media + Lauramide MEA + MTT reagent) is non-negotiable for testing surfactants. It isolates and quantifies any direct chemical reaction between the test article and the assay reagents.
-
Blank Control: Media and assay reagents only, to determine the background absorbance.
Pillar 3: Authoritative Grounding - Adherence to Standards
The protocol is designed in accordance with the principles of in vitro cytotoxicity testing as described in the ISO 10993-5 standard[6][7][8][9]. This standard provides a framework for evaluating the biocompatibility of materials and is a benchmark for regulatory submissions. A result showing a reduction in cell viability by more than 30% is typically considered a cytotoxic effect under this standard[8].
Detailed Protocol: MTT Assay for Lauramide MEA
Materials and Reagents
-
Cell Line: L929 mouse fibroblasts (recommended by ISO 10993-5) or a relevant human cell line (e.g., HaCaT keratinocytes).
-
Complete Culture Medium: As recommended by the cell line supplier (e.g., DMEM or EMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Sourced from ATCC or equivalent[18][19].
-
Lauramide MEA: (CAS No. 142-78-9)
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light[5].
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
Positive Control: Triton™ X-100 or Sodium Dodecyl Sulfate (SDS).
-
Sterile 96-well flat-bottom cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).
-
Microplate reader capable of measuring absorbance at 570 nm[10].
Cell Culture and Seeding
-
Culture cells according to standard protocols[18][20]. Maintain cells in a 37°C, 5% CO₂ humidified incubator.
-
Harvest sub-confluent (~80%) cells using trypsin-EDTA.
-
Perform a cell count (e.g., using a hemocytometer or automated counter) to determine cell concentration.
-
Dilute the cell suspension in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 1 x 10⁴ cells/well)[21].
-
Incubate the plate for 24 hours to allow cells to attach and resume normal metabolism.
Preparation of Test Article
-
Stock Solution: Prepare a high-concentration stock of Lauramide MEA (e.g., 100 mM) in DMSO. Gentle warming may be required for full dissolution.
-
Serial Dilutions: Perform serial dilutions of the Lauramide MEA stock solution in serum-free culture medium to achieve the desired final test concentrations. A common starting range for surfactants is 1 µM to 1000 µM[22]. The final DMSO concentration in all wells should be kept constant and low (typically ≤ 0.5%).
Treatment of Cells
-
After the 24-hour incubation, carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared Lauramide MEA dilutions to the appropriate wells.
-
Include all controls on the same plate:
-
Negative Control: 100 µL of complete culture medium.
-
Vehicle Control: 100 µL of culture medium containing the same final concentration of DMSO as the test wells.
-
Positive Control: 100 µL of a known cytotoxic concentration of Triton X-100 (e.g., 0.1%).
-
Blank/Interference Controls: Set up wells with no cells, containing only medium and the corresponding Lauramide MEA dilutions.
-
-
Return the plate to the incubator for 24 hours (or other desired exposure time).
MTT Assay Procedure
-
Following the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After incubation, aspirate the MTT-containing medium. Be careful not to disturb the formazan crystals. Alternatively, for suspension cells or to avoid losing loosely attached cells, the solubilization solution can be added directly to the MTT-containing medium.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[5][21].
-
Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete solubilization[21].
Data Collection and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculations:
-
Correct the absorbance of all wells by subtracting the average absorbance of the blank wells.
-
Check the interference control wells. If there is a significant absorbance reading, this value must be subtracted from the corresponding test article wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot % Viability against the log of the Lauramide MEA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation & Interpretation
Results should be summarized in clear tables and graphical formats.
Table 1: Example Plate Layout for a 96-Well Plate
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Untreated | Untreated | Untreated | C1 | C1 | C1 | C5 | C5 | C5 | Blank | Blank | Blank |
| B | Vehicle | Vehicle | Vehicle | C2 | C2 | C2 | C6 | C6 | C6 | C1-NC | C2-NC | C3-NC |
| C | Positive | Positive | Positive | C3 | C3 | C3 | C7 | C7 | C7 | C4-NC | C5-NC | C6-NC |
| D | ... | ... | ... | C4 | C4 | C4 | C8 | C8 | C8 | C7-NC | C8-NC | ... |
| ... |
C1-C8 represent different concentrations of Lauramide MEA. NC = No Cells (Interference Control).
Table 2: Example Data Summary
| Treatment | Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle (0.5% DMSO) | 0 | 1.254 | 100% |
| Lauramide MEA | 10 | 1.211 | 96.6% |
| Lauramide MEA | 50 | 1.053 | 84.0% |
| Lauramide MEA | 100 | 0.765 | 61.0% |
| Lauramide MEA | 250 | 0.339 | 27.0% |
| Lauramide MEA | 500 | 0.101 | 8.1% |
| Positive Control | 0.1% SDS | 0.085 | 6.8% |
Interpretation: Based on the example data, Lauramide MEA exhibits dose-dependent cytotoxicity. According to ISO 10993-5 guidelines, a reduction in viability below 70% is considered cytotoxic[7]. In this example, concentrations of 100 µM and higher would be classified as cytotoxic. The calculated IC50 value would fall between 100 µM and 250 µM.
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]
-
Title: A Practical Guide to ISO 10993-5: Cytotoxicity Source: Medical Device and Diagnostic Industry (MD+DI) URL: [Link]
-
Title: ISO 10993-5 Cytotoxicity Test Source: Tecolab URL: [Link]
-
Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL: [Link]
-
Title: IS EN ISO 10993-5:2009 Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization URL: [Link]
-
Title: EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing Source: iTeh Standards URL: [Link]
-
Title: Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells Source: PubMed URL: [Link]
-
Title: LAURAMIDE MEA Source: RawSource URL: [Link]
-
Title: Lauramide MEA (LMEA) Lauroyl Monoethanolamide CAS 142-78-9 Source: LookChem URL: [Link]
-
Title: Surfactant-induced cytotoxicity in cultures of human keratinocytes and a commercially available cell line (3T3) Source: PubMed URL: [Link]
-
Title: Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies Source: PubMed Central URL: [Link]
-
Title: Lauramide MEA Source: Henan JIahe Biotechnology Co. Ltd. URL: [Link]
-
Title: Isostearamide DEA & MEA Myristamide DEA & MEA Stearamide DEA & MEA Source: Cosmetic Ingredient Review URL: [Link]
-
Title: lauramide MEA N-(2-hydroxyethyl)dodecanamide Source: The Good Scents Company URL: [Link]
-
Title: Cellular Toxicity of Surfactants Used as Herbicide Additives Source: PubMed Central URL: [Link]
-
Title: Interference of SWCNTrm with the MTT assay in a cell- and enzyme-free system Source: ResearchGate URL: [Link]
Sources
- 1. rawsource.com [rawsource.com]
- 2. Lauramide MEA (LMEA) Lauroyl Monoethanolamide CAS 142-78-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. specialchem.com [specialchem.com]
- 4. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. mddionline.com [mddionline.com]
- 7. tecolab-global.com [tecolab-global.com]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. mdcpp.com [mdcpp.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Lauramide MEA-Henan JIahe Biotechnology Co. Ltd. [jiahechemicals.com]
- 18. onscience.es [onscience.es]
- 19. atcc.org [atcc.org]
- 20. atcc.org [atcc.org]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cellular Toxicity of Surfactants Used as Herbicide Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for N-(2-Hydroxyethyl)dodecanamide as a Novel Excipient in Pharmaceutical Tablets
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the evaluation and potential application of N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, as a novel excipient in the formulation of oral pharmaceutical tablets. While extensively used in the cosmetics industry for its surfactant properties, its utility in oral solid dosage forms is an area of active research. This guide moves beyond standard templates to offer a foundational framework for formulators exploring its multifunctional capabilities. We will delve into its theoretical mechanisms of action as a boundary lubricant and dissolution enhancer, provide detailed, self-validating protocols for its incorporation using direct compression and wet granulation, and address the critical safety and regulatory hurdles, including a significant discussion on nitrosamine impurity risk mitigation.
Introduction: Rationale for a Novel Excipient
This compound is a non-ionic surfactant synthesized from lauric acid and monoethanolamine (MEA).[1] It presents as a waxy, off-white solid with a melting point in the range of 80-89°C.[1] Its amphiphilic molecular structure, featuring a long, lipophilic C12 alkyl chain and a hydrophilic hydroxyethyl amide headgroup, is the source of its diverse functional properties, including emulsification, viscosity modification, and foam boosting, which have been heavily leveraged in topical preparations.[1]
In the context of pharmaceutical tablets, these same properties suggest a compelling, multifunctional role:
-
As a Specialty Lubricant: To reduce frictional forces during tablet ejection, potentially overcoming issues seen with common lubricants like magnesium stearate, such as reduced tablet tensile strength and delayed dissolution.
-
As a Dissolution/Solubility Enhancer: To act as a wetting agent or solubilizer for Active Pharmaceutical Ingredients (APIs) with poor aqueous solubility (BCS Class II and IV), thereby improving bioavailability.[2][3]
It is critical to note that as of the date of this document, This compound (Lauramide MEA) is not listed in the U.S. Food and Drug Administration's (FDA) Inactive Ingredient Database (IID) for oral administration routes. Therefore, its use in a commercial oral drug product would require qualification as a novel excipient, demanding rigorous safety, toxicity, and characterization data. This guide is intended to provide the foundational protocols to generate such data.
Postulated Mechanisms of Action in Tablet Formulations
Understanding the theoretical basis of an excipient's function is paramount for logical formulation design and troubleshooting.
Mechanism as a Boundary Lubricant
Traditional lubricants like magnesium stearate function by forming a hydrophobic film around the host particles and on the die wall, which can impede inter-particle bonding and slow down water penetration required for disintegration. Fatty acid amides, such as this compound, are postulated to act as effective boundary lubricants through a different mechanism.[4]
During compression, the amphiphilic molecules can orient themselves at the powder-metal interface of the die wall. The lipophilic lauryl chains adsorb onto the hydrophobic surfaces of the powder blend, while the hydrophilic hydroxyethyl heads interact with the metal surfaces of the die and punches. This creates a shear plane that effectively reduces the coefficient of friction and minimizes the force required for tablet ejection, without necessarily creating a continuous, water-repelling film around the granules.
Figure 1: Proposed mechanism of boundary lubrication.
Mechanism as a Dissolution Enhancer
For poorly water-soluble drugs, dissolution is often the rate-limiting step for absorption. Non-ionic surfactants can enhance dissolution through several mechanisms:[2][4][5]
-
Improved Wetting: The surfactant reduces the interfacial tension between the hydrophobic drug particles and the dissolution medium. This allows water to penetrate the tablet matrix and contact the drug surface more effectively.
-
Micellar Solubilization: Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively increasing the drug's apparent solubility in the bulk aqueous medium.[6]
-
Deflocculation: The surfactant can adsorb onto the surface of drug particles, preventing them from agglomerating. This maintains a larger effective surface area for dissolution.[5]
Critical Quality Attribute: Safety & Regulatory Status
Regulatory Standing
As previously stated, the primary challenge is the absence of this compound from the FDA's IID for oral use. Any development program must allocate resources for generating the necessary safety data to support its inclusion in a new drug application.
Key Safety Consideration: Nitrosamine Formation
A significant safety concern for any formulation containing an ethanolamine moiety is the potential formation of carcinogenic N-nitrosamines.[7][8] N-nitrosamines can form when a secondary or tertiary amine (or their precursors) reacts with a nitrosating agent (e.g., nitrites).[9][10]
-
Source of Amines: The monoethanolamine (MEA) used to synthesize the excipient can contain diethanolamine (DEA) as an impurity. DEA is a secondary amine and a direct precursor to N-nitrosodiethanolamine (NDELA).
-
Source of Nitrites: Nitrites can be present as trace impurities in other excipients or even in water used during processing.[11][12]
Mitigation Strategy: A robust risk assessment is mandatory as per FDA guidelines.[9] This involves:
-
Supplier Qualification: Sourcing high-purity this compound with strict limits on residual DEA. The supplier's synthesis process (e.g., reaction of lauric acid with MEA) should be understood.[1]
-
Excipient Screening: Testing all excipients in the formulation for nitrite content.
-
Risk Assessment & Control: Evaluating the risk of nitrosamine formation under manufacturing and storage conditions. If a risk is identified, control strategies such as using antioxidants (e.g., ascorbic acid) as nitrosamine scavengers or adjusting formulation pH may be required.
Experimental Protocols & Formulation Design
The following protocols are designed as a starting point for evaluating this compound in tablet formulations. They include checkpoints for assessing its dual functionality.
Protocol 1: Evaluation in a Direct Compression (DC) Formulation
Direct compression is a preferred manufacturing process due to its simplicity.[8] This protocol assesses the excipient's lubricating efficiency and its impact on tablet properties.
Objective: To determine the effective lubricant concentration of this compound and its effect on tablet hardness, friability, and dissolution compared to a standard lubricant (Magnesium Stearate).
Materials:
-
Model API (e.g., Ibuprofen, a BCS Class II drug)
-
Filler/Binder (e.g., Microcrystalline Cellulose PH-102)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Test Lubricant: this compound (micronized)
-
Control Lubricant: Magnesium Stearate
Figure 2: Direct Compression (DC) experimental workflow.
Step-by-Step Methodology:
-
Sifting: Sift the API, Microcrystalline Cellulose, and Croscarmellose Sodium through a 40-mesh screen.
-
Rationale: Ensures particle size uniformity and removes aggregates, which is critical for achieving good content uniformity and powder flow.
-
-
Pre-Lubrication Blending: Add the sifted powders to a V-blender and mix for 15 minutes.
-
Rationale: Achieves a homogenous distribution of the API and other excipients before the lubricant is introduced.
-
-
Lubricant Addition: Prepare separate batches. For each, sift the required amount of either this compound or Magnesium Stearate through a 60-mesh screen and add it to the blender.
-
Rationale: Sifting the lubricant breaks up any agglomerates, ensuring a fine, consistent particle size for efficient coating of the other particles.
-
-
Final Blending: Blend for a short period (e.g., 3-5 minutes).
-
Rationale: Over-blending with lubricants, especially Magnesium Stearate, can lead to a decrease in tablet hardness and extend disintegration time. The optimal time for this compound should be determined experimentally.
-
-
Compression: Compress the blend into tablets using a rotary tablet press, recording the compression and ejection forces for each batch.
-
Testing: Evaluate the resulting tablets for weight variation, hardness, thickness, friability, disintegration time, and dissolution profile.
Data Presentation & Analysis:
Summarize the results in a table to compare the performance at different lubricant concentrations.
| Lubricant Type | Conc. (% w/w) | Avg. Ejection Force (N) | Avg. Hardness (kP) | Friability (%) | Disintegration Time (min) | Drug Release @ 30 min (%) |
| Mg Stearate | 0.5% | 250 | 8.5 | < 0.5 | 4.5 | 75 |
| Mg Stearate | 1.0% | 180 | 7.2 | < 0.4 | 5.8 | 68 |
| L-MEA | 0.5% | 450 | 9.0 | < 0.6 | 4.0 | 82 |
| L-MEA | 1.0% | 300 | 8.8 | < 0.5 | 3.8 | 88 |
| L-MEA* | 2.0% | 220 | 8.6 | < 0.4 | 3.5 | 92 |
*L-MEA: Lauramide MEA, this compound (Hypothetical Data)
Protocol 2: Evaluation in a Wet Granulation Formulation
Wet granulation is often used to improve the flow and compressibility of fine or poorly compressible powders.[13] This protocol assesses the excipient's performance when added intragranularly or extragranularly.
Objective: To evaluate the impact of this compound on granule properties and final tablet characteristics when incorporated before or after the granulation step.
Methodology:
-
Dry Mixing: Mix API, filler, and a portion of the disintegrant.
-
Granulation: Prepare a binder solution (e.g., PVP in water). Add the solution slowly to the powder mix while shearing to form wet granules.
-
Wet Milling: Pass the wet mass through a screen to form uniformly sized granules.
-
Drying: Dry the granules in a fluid bed dryer or tray dryer to a target loss on drying (LOD).
-
Dry Milling: Mill the dried granules to the desired final particle size distribution.
-
Final Blending & Compression: Add the remaining extragranular excipients (disintegrant and lubricant) and proceed as in the DC protocol.
Experimental Design:
-
Batch A (Control): Use Magnesium Stearate as the extragranular lubricant.
-
Batch B (Extragranular): Use this compound as the extragranular lubricant.
-
Batch C (Intragranular): Add this compound during the initial dry mixing step (Step 1). This leverages its surfactant properties during wet massing. Use a standard extragranular lubricant.
Analysis: Compare the flow properties of the granules (e.g., Carr's Index, Hausner Ratio) and the final tablet properties (hardness, dissolution, etc.) across the three batches. Intragranular addition is hypothesized to improve drug wetting and lead to faster dissolution.
Conclusion & Future Directions
This compound presents as a promising, multifunctional excipient with the potential to act as both a specialty lubricant and a dissolution enhancer. Its amphiphilic nature provides a strong theoretical foundation for these roles. However, its path to use in commercial pharmaceutical tablets is contingent upon its formal qualification as a novel excipient. The primary hurdles are regulatory acceptance and the meticulous management of safety risks, particularly the control of potential nitrosamine impurities derived from DEA. The protocols outlined in this guide provide a systematic framework for researchers to generate the necessary performance and initial safety data to support the evaluation of this intriguing molecule for oral solid dosage forms.
References
- 1. specialchem.com [specialchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Low level detection of nonionic surfactants of pharmaceutical interest - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Lauric acid monoethanolamide | C14H29NO2 | CID 8899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. ipec-europe.org [ipec-europe.org]
- 11. Nitrosamine Contamination in Pharmaceutical Excipients: Risks & Prevention | Lactalis Ingredients Pharma [pharma.lactalisingredients.com]
- 12. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 13. ireadlabelsforyou.com [ireadlabelsforyou.com]
Application Notes & Protocols: Utilizing Lauramide MEA for the Formulation of Stable Research-Grade Emulsions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Lauramide MEA (Lauryl Monoethanolamide) in the creation of stable oil-in-water (O/W) emulsions. Lauramide MEA is a non-ionic surfactant valued for its emulsifying, thickening, and stabilizing properties.[1][2] These notes elucidate the fundamental principles of its mechanism of action and provide detailed, field-proven protocols for the formulation and characterization of research-grade emulsions. The methodologies described herein are designed to be self-validating, ensuring reproducible and reliable results for applications ranging from fundamental research to advanced drug delivery systems.
Introduction to Lauramide MEA in Emulsion Science
Lauramide MEA, derived from the amidation of lauric acid (a fatty acid found in coconut oil) and monoethanolamine, is a versatile non-ionic surfactant.[1][2] Its chemical structure, C14H29NO2, features a hydrophobic 12-carbon lauryl tail and a hydrophilic monoethanolamine head group. This amphiphilic nature allows it to effectively reduce the interfacial tension between immiscible liquids, such as oil and water, making it an excellent emulsifying agent.[1]
In research settings, particularly in pharmaceutics, the ability to create a stable emulsion is paramount. Emulsions are critical for solubilizing hydrophobic active pharmaceutical ingredients (APIs), enhancing bioavailability, and enabling various routes of administration, including topical, parenteral, and ocular.[3][4][5] Lauramide MEA offers a distinct advantage due to its mildness, compatibility with many other excipients, and its dual function as both an emulsifier and a viscosity-modifier, which contributes to the kinetic stability of the final formulation.[2]
1.1. Physicochemical Properties
A clear understanding of Lauramide MEA's properties is essential for successful formulation.
| Property | Value / Description | Source |
| Chemical Name | N-(2-Hydroxyethyl)dodecanamide | [2][6] |
| CAS Number | 142-78-9 | [1] |
| Molecular Formula | C14H29NO2 | [1][2] |
| Appearance | White to off-white waxy solid/flakes | [1] |
| Type | Non-ionic Surfactant | [1][7] |
| Melting Point | Approx. 88-89°C | [1] |
| Key Functions | Emulsifying, Viscosity Controlling, Foam Boosting | [2][6] |
1.2. Mechanism of Emulsion Stabilization
Lauramide MEA stabilizes emulsions primarily through steric hindrance. When an oil and water phase are homogenized, Lauramide MEA molecules migrate to the newly formed oil-water interface. The hydrophobic lauryl tails penetrate the oil droplet, while the hydrophilic head groups remain in the continuous aqueous phase. This arrangement forms a protective interfacial film around each oil droplet, creating a physical barrier that prevents droplets from coalescing. As a non-ionic surfactant, it does not rely on electrostatic repulsion, making it effective over a wider range of pH and ionic strengths compared to ionic surfactants.[8][9]
Caption: Lauramide MEA at the oil-water interface.
Protocol 1: Formulation of a Model O/W Emulsion
This protocol details the preparation of a stable 10% (w/w) oil-in-water (O/W) emulsion using Lauramide MEA. This serves as a foundational method that can be adapted for specific research applications.
2.1. Materials & Equipment
-
Oil Phase: Medium-Chain Triglycerides (MCT) oil (e.g., Miglyol® 812)
-
Aqueous Phase: Deionized (DI) or Purified Water
-
Emulsifier: Lauramide MEA (cosmetic or pharmaceutical grade)
-
Preservative (Optional): e.g., Benzoic acid (0.1% w/w) to prevent microbial growth[10]
-
Equipment:
-
Two temperature-controlled water baths or heating plates
-
Two glass beakers
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermometer
-
2.2. Step-by-Step Methodology
-
Phase Preparation:
-
Aqueous Phase: In a beaker, weigh 87g of DI water. If using, add and dissolve the preservative.
-
Oil Phase: In a separate beaker, weigh 10g of MCT oil and 3g of Lauramide MEA flakes. The concentration of the emulsifier is a critical parameter that often requires optimization.[11]
-
-
Heating:
-
Place both beakers in separate water baths and heat them to 70-75°C. This temperature is above the melting point of Lauramide MEA, ensuring it fully dissolves into the oil phase.[12] It is crucial that both phases are at the same temperature to prevent thermal shock and potential emulsion instability upon mixing.[13]
-
Gently stir the oil phase with a magnetic stirrer until the Lauramide MEA is completely melted and the solution is clear.
-
-
Emulsification:
-
Remove both beakers from the heat. Slowly add the aqueous phase to the oil phase while continuously mixing with the high-shear homogenizer at a moderate speed (e.g., 5,000 RPM for a rotor-stator). The gradual addition is key to forming a pre-emulsion.
-
Once all the aqueous phase is added, increase the homogenization speed to a high setting (e.g., 10,000-15,000 RPM) for 3-5 minutes. The high energy input is necessary to break down the dispersed phase into fine droplets, which is critical for long-term stability.[14][15]
-
-
Cooling & Finalizing:
-
Transfer the beaker containing the hot emulsion to a cool water bath (around 20-25°C) and continue to mix gently with a magnetic stirrer until it reaches room temperature. This controlled cooling prevents phase separation and allows the emulsion structure to set.
-
The final product should be a homogenous, white, and viscous liquid.
-
Caption: General workflow for O/W emulsion preparation.
Protocol 2: Characterization and Stability Assessment
A stable emulsion must resist changes in its physicochemical properties over time.[14] This protocol outlines essential methods for validating the quality and predicting the shelf-life of your formulation.
3.1. Macroscopic and Microscopic Evaluation
-
Visual Inspection: Observe the emulsion immediately after preparation and over time for any signs of instability, such as creaming (upward movement of droplets), sedimentation (downward movement), or phase separation (the formation of distinct oil and water layers).[14][16]
-
Optical Microscopy: Place a small drop of the emulsion on a microscope slide. A stable emulsion will show small, uniform, and well-dispersed droplets. The presence of large, irregular droplets or droplet aggregates (flocculation) indicates potential instability.[16][17]
3.2. Droplet Size Analysis
-
Method: Dynamic Light Scattering (DLS) is a common technique for measuring the droplet size distribution and Polydispersity Index (PDI).[16][17]
-
Procedure: Dilute the emulsion as required by the instrument manufacturer.
-
Interpretation: A stable emulsion typically has a small mean droplet size (e.g., < 1 µm for nanoemulsions) and a low PDI (e.g., < 0.3). An increase in droplet size over time is a direct indicator of coalescence or Ostwald ripening, both of which are irreversible instability mechanisms.[16]
3.3. Accelerated Stability Testing
Accelerated tests are used to predict long-term stability in a shorter timeframe by subjecting the emulsion to environmental stress.[16][17]
-
Centrifugation:
-
Procedure: Place a sample of the emulsion in a centrifuge tube and spin at a specified force (e.g., 3000 x g) for 30 minutes.[18]
-
Interpretation: A stable emulsion will show no phase separation. The volume of any separated layer can be quantified to compare the stability of different formulations.
-
-
Thermal Stress (Freeze-Thaw Cycles):
-
Procedure: Subject the emulsion to alternating temperature cycles (e.g., 24 hours at 4°C followed by 24 hours at 40°C) for several cycles.
-
Interpretation: After each cycle, assess the emulsion for changes in appearance, viscosity, and droplet size. Temperature fluctuations can disrupt the interfacial film and accelerate instability.[13]
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Phase Separation | Insufficient emulsifier concentration; Inadequate homogenization (energy/time); Large temperature difference between phases. | Increase Lauramide MEA concentration (e.g., try 4-5%). Increase homogenization speed/time. Ensure both phases are at the same temperature before mixing. |
| Creaming or Sedimentation | Droplet size is too large; Insufficient viscosity of the continuous phase. | Improve homogenization to reduce droplet size. Lauramide MEA also acts as a thickener; increasing its concentration may help. Consider adding a secondary rheology modifier. |
| Droplet Size Increases Over Time (Coalescence) | Unstable interfacial film; Incompatible ingredients in the formulation. | Optimize Lauramide MEA concentration. Evaluate the effect of pH and ionic strength of the aqueous phase, as these can impact surfactant performance.[10][19][20] |
| High Viscosity / Gelling | Excessive concentration of Lauramide MEA; High internal phase ratio. | Reduce the concentration of Lauramide MEA. Adjust the oil-to-water ratio.[11] |
Safety and Handling
While Lauramide MEA is generally considered safe for use in cosmetic and personal care products at low concentrations, it is important to follow standard laboratory safety practices.[7]
-
At higher concentrations, particularly in leave-on formulations, it may cause skin or eye irritation.[2][21]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling the raw material.
-
Consult the Safety Data Sheet (SDS) from your supplier for detailed handling and disposal information.
References
- McClements, D.J. (2007). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. Journal of Food Science.
- Encyclopedia.pub. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Lauramide MEA (CAS 142-78-9)
- Jibry, M., et al. (2023).
- Al-Ghamdi, A., et al. (2009).
- SpecialChem. (2025). LAURAMIDE MEA. SpecialChem.
- METTLER TOLEDO. (n.d.).
- The Good Scents Company. (n.d.). lauramide MEA this compound. The Good Scents Company.
- EWG Skin Deep. (n.d.).
- Ataman Kimya. (n.d.). LAURAMIDE.
- SkinSAFE. (n.d.).
- Essentials by Catalina. (2024). Lauramide MEA: A Gentle Surfactant.
- Florence, A.T., et al. (1975). Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point. Journal of Pharmacy and Pharmacology.
- Sulaiman, N.S., et al. (2022). Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. PubMed Central.
- Nornasuha, Y., et al. (2012). Effects of functional group of non-ionic surfactants on the stability of emulsion.
- Liu, C., et al. (2019).
- Hatam, S., et al. (2023). Interactions Among Temperature, pH, and Agitation May Cause Instability in an Oil-in-water Emulsion.
- Li, Y., et al. (2024). Emulsion stability controlled by anionic nonionic and zwitterionic surfactants and its mechanism of EOR in high temperature, high salt and low permeability reservoirs. Preprints.org.
- VMI. (2022). How to successfully create emulsions for cosmetic and healthcare products? The Blog.
- Allan Chemical Corporation. (2025). pH vs. Temperature in Colorant Stability. allanchem.com.
- Cinteza, L.O., et al. (2024). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI.
- Wahlgren, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PubMed Central.
- Hatam, S., et al. (2023). Interactions Among Temperature, pH, and Agitation May Cause Instability in an Oil-in-water Emulsion. Bentham Science Publisher.
- Pereira, G.G., et al. (2022). Study of Formulation, Physical Properties, and Instability Process and In Vitro Evaluation of Transparent Nanoemulsions Containing Sesame Seed Oil (SO) and Raspberry Seed Oil (RO). MDPI.
- Ghosh, S., et al. (2013).
- Detloff, T., & Sobisch, T. (2010). Process optimisation for making stable emulsions using accelerated dispersion analysis by multisample analytical centrifugation.
- Ghodrati, S., & Asoodeh, A. (2018). Development of stable O/W emulsions of three different oils.
- Sempere, A., et al. (2001). Optimization of Oil-in-Water Emulsion Stability: Experimental Design, Multiple Light Scattering, and Acoustic Attenuation Spectroscopy.
- Shah, S., et al. (2024). Emulsion and Emulgel-Based Ophthalmic Drug Delivery Systems. MDPI.
- Alamprese, C., et al. (2023).
- Ghosal, K. (2012). Emulsions in Health Care Applications—An Overview.
- Li, Y., et al. (2024). Emerging Applications of Pickering Emulsions in Pharmaceutical Formulations: A Comprehensive Review. PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Applications of Pickering Emulsions in Pharmaceutical Formulations: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lauramide MEA, 142-78-9 [thegoodscentscompany.com]
- 7. essentialsbycatalina.com [essentialsbycatalina.com]
- 8. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. How to successfully create emulsions for cosmetic and healthcare products ? - The Blog [mixing-experts.com]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ewg.org [ewg.org]
Application Note: Micelle Formation with Lauramide MEA for Hydrophobic Drug Solubilization
Abstract
The poor aqueous solubility of a significant percentage of new chemical entities presents a major obstacle in pharmaceutical development, hindering their bioavailability and therapeutic efficacy.[1][2][3] Micellar solubilization, a technique utilizing amphiphilic surfactants to form nanosized colloidal carriers, offers a powerful strategy to overcome this challenge.[4][5] This application note provides a detailed guide to the use of Lauramide MEA, a non-ionic surfactant, for the formation of micelles to solubilize hydrophobic drugs. We delve into the fundamental principles of micellization, provide step-by-step protocols for formulation and characterization, and offer expert insights into the optimization of these drug delivery systems.
Introduction: The Challenge of Hydrophobic Drugs and the Promise of Micelles
A primary challenge in modern drug development is the formulation of hydrophobic compounds into bioavailable dosage forms.[6] These molecules exhibit poor dissolution in aqueous environments like the gastrointestinal tract, leading to low absorption and suboptimal therapeutic outcomes. Surfactant micelles are thermodynamically stable, self-assembling core-shell nanostructures that can effectively encapsulate poorly soluble drugs within their hydrophobic core, thereby increasing their apparent solubility in water.[3][4]
Lauramide MEA (Lauramide Monoethanolamine) is a non-ionic surfactant derived from the reaction of lauric acid (sourced from coconut oil) and monoethanolamine.[7][8][9] Its amphiphilic nature, combining a long hydrophobic lauryl chain with a polar hydroxyethyl headgroup, makes it an excellent candidate for forming stable micelles for drug delivery applications.[8] This guide explores the theoretical basis and practical application of Lauramide MEA for this purpose.
Foundational Principles: The Science of Lauramide MEA Micellization
The spontaneous formation of micelles in an aqueous solution is a thermodynamically driven process governed by the hydrophobic effect.[10] Amphiphilic Lauramide MEA molecules, when dispersed in water at a sufficient concentration, arrange themselves to minimize the energetically unfavorable contact between their hydrophobic tails and water molecules.
Physicochemical Properties of Lauramide MEA
Understanding the properties of Lauramide MEA is crucial for its effective application.
| Property | Description | Reference |
| Chemical Name | N-(2-Hydroxyethyl)dodecanamide | [11] |
| CAS Number | 142-78-9 | [8] |
| Molecular Formula | C₁₄H₂₉NO₂ | [8][12] |
| Appearance | White to off-white, waxy solid at room temperature | [7][8] |
| Type | Non-ionic Surfactant | [8][9] |
| Key Functions | Surfactant, Emulsifier, Foam Booster, Viscosity Controller | [7][11] |
| Solubility | Sparingly soluble in water | [13] |
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant. It is defined as the specific concentration above which individual surfactant molecules (monomers) begin to aggregate to form micelles.[14][15] Below the CMC, Lauramide MEA exists primarily as monomers, and the surface tension of the solution decreases significantly with increasing concentration.[16] Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules form micelles, causing the surface tension to plateau.[15][17] A lower CMC value indicates a more efficient surfactant, as less of it is needed to initiate micelle formation.[14]
Micelle Structure and Drug Solubilization Mechanism
A Lauramide MEA micelle possesses a core-shell architecture. The hydrophobic lauryl chains (C12) aggregate to form a nonpolar, oil-like core, while the hydrophilic N-(2-hydroxyethyl) head groups form a hydrated outer shell, or corona, that interfaces with the bulk aqueous phase.[3][10] This structure creates a nanoscale environment capable of hosting hydrophobic drug molecules. The drug partitions from the aqueous phase into the hydrophobic core, a process driven by favorable hydrophobic interactions.[5][18] This encapsulation effectively shields the drug from the aqueous environment, leading to a significant increase in its overall solubility.
Caption: Micelle formation and drug encapsulation process.
Experimental Protocols: A Step-by-Step Guide
Protocol 3.1: Determination of the Critical Micelle Concentration (CMC)
Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micellization.[5][15] The surface tension method is a robust and widely used technique.[17][19] It relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[17]
Materials & Equipment:
-
Lauramide MEA
-
High-purity deionized water
-
Digital Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Stock Solution: Accurately weigh a sufficient amount of Lauramide MEA to prepare a concentrated stock solution (e.g., 10 mM) in deionized water. Gentle heating and stirring may be required to aid dissolution.
-
Create Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 10 mM).
-
Measure Surface Tension: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of each dilution, starting from the most dilute solution and moving to the most concentrated. Ensure the temperature is constant throughout the measurements.
-
Plot Data: Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the Lauramide MEA concentration (log C).
-
Determine CMC: The resulting plot will show two distinct linear regions. The concentration at the intersection point of the regression lines drawn through these two regions is the CMC.[17][19]
Caption: Workflow for CMC determination via the surface tension method.
Protocol 3.2: Preparation of Drug-Loaded Micelles via Thin-Film Hydration
Principle: The thin-film hydration method is a widely used technique for efficiently loading hydrophobic drugs into micelles.[1][20] It involves dissolving both the surfactant and the drug in a common organic solvent, which is then evaporated to create a thin, uniform film. This ensures that the drug and surfactant are intimately mixed at the molecular level before the self-assembly process, which occurs upon hydration.[1]
Materials & Equipment:
-
Lauramide MEA
-
Hydrophobic drug (e.g., Fenofibrate)
-
Volatile organic solvent (e.g., Ethanol, Methanol)[1]
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (e.g., 0.22 µm) to remove unencapsulated drug.[20]
Procedure:
-
Dissolution: Accurately weigh desired amounts of Lauramide MEA and the hydrophobic drug (e.g., at a 10:1 w/w ratio) and dissolve them completely in a minimal volume of the chosen organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the solvent's boiling point but well below the degradation temperature of the drug or surfactant. A thin, transparent film of the drug-surfactant mixture should form on the inner wall of the flask.
-
Hydration: Add a pre-determined volume of the aqueous buffer to the flask. Hydrate the film by rotating the flask (without vacuum) at a temperature above the surfactant's Krafft temperature.
-
Micelle Formation: Agitate the mixture using a bath sonicator for 10-30 minutes. This provides the energy to facilitate the self-assembly of Lauramide MEA into micelles, entrapping the drug within their cores.[20] The solution should turn from a cloudy suspension to a clear or slightly bluish, opalescent dispersion.
-
Purification: Centrifuge the micellar solution at high speed (e.g., 10,000 x g) or filter it through a 0.22 µm syringe filter to remove any unencapsulated, precipitated drug crystals.[1] The resulting clear supernatant/filtrate contains the drug-loaded micelles.
Protocol 3.3: Characterization of Drug-Loaded Micelles
A. Particle Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (size) and size distribution (PDI) of nanoparticles in suspension.[16][21] The instrument measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the micelles.[16] Smaller particles move faster, causing faster fluctuations. The Stokes-Einstein equation is then used to relate this motion to particle size.[21]
Procedure:
-
Sample Preparation: Dilute the purified micellar solution with the same buffer used for hydration to an appropriate concentration for DLS measurement (typically a 10- to 50-fold dilution).[1]
-
Measurement: Filter the diluted sample through a 0.2 µm filter directly into a clean DLS cuvette to remove dust. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Data Acquisition: Perform the measurement according to the instrument's software instructions. The output will provide the Z-average diameter (an intensity-weighted average size) and the PDI. A PDI value < 0.3 indicates a relatively monodisperse and homogenous population of micelles.
B. Drug Loading Content (LC) and Encapsulation Efficiency (EE)
Principle: It is critical to quantify how much drug has been successfully incorporated into the micelles. Loading Content (LC) refers to the weight percentage of the drug relative to the total weight of the micelle (drug + surfactant). Encapsulation Efficiency (EE) is the percentage of the initial drug used in the formulation that was successfully entrapped in the micelles.[22][23]
Procedure:
-
Quantify Total Micelle Mass: Lyophilize (freeze-dry) a known volume of the purified drug-loaded micellar solution to obtain a dry powder. The weight of this powder represents the total mass of the drug and Lauramide MEA.[24]
-
Extract Drug: Accurately weigh a portion of the lyophilized powder and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) that will completely dissolve both the drug and the Lauramide MEA, thereby disrupting the micellar structure.
-
Quantify Drug Amount: Determine the concentration of the drug in the solvent using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a standard curve of the free drug.[23]
-
Calculate LC and EE: Use the following equations:[22][23]
-
% Loading Content (LC) = (Weight of drug in micelles / Total weight of micelles (drug + surfactant)) x 100
-
% Encapsulation Efficiency (EE) = (Weight of drug in micelles / Total weight of drug initially added) x 100
-
Caption: Experimental workflow for the characterization of drug-loaded micelles.
Data Presentation and Expert Insights
Representative Data
Effective formulation development relies on systematic evaluation. The following table illustrates representative data for the solubilization of a model hydrophobic drug, "Drug X," using Lauramide MEA micelles.
| Drug:Surfactant Ratio (w/w) | Z-Average Diameter (nm) | PDI | Loading Content (%) | Encapsulation Efficiency (%) |
| 1:20 | 15.2 ± 0.8 | 0.15 | 4.5 | 94.5 |
| 1:10 | 18.5 ± 1.1 | 0.18 | 7.8 | 85.8 |
| 1:5 | 25.6 ± 2.4 | 0.29 | 11.2 | 67.2 |
Troubleshooting and Optimization
-
Low Encapsulation Efficiency: If EE is low, the system may be saturated. Try decreasing the initial drug-to-surfactant ratio.[25] Alternatively, ensure the organic solvent used in the thin-film method is a good solvent for both the drug and Lauramide MEA to ensure homogenous mixing.
-
Large Particle Size or High PDI: This may indicate aggregation or the presence of unencapsulated drug. Ensure filtration/centrifugation is adequate. Optimize sonication time and power during the hydration step.
-
Inaccurate DLS Sizing: At higher micelle concentrations, inter-particle interactions can affect diffusion rates, and the viscosity of the suspension may differ significantly from that of pure water. For highly accurate results, measure the dynamic viscosity of the sample and use this value in the Stokes-Einstein calculation, rather than relying on the solvent viscosity alone.[21][26]
-
Stability: The stability of micelles can be influenced by factors such as pH, temperature, and ionic strength of the medium.[4][16] These parameters should be controlled and evaluated during formulation development and storage.
Conclusion
Lauramide MEA is a versatile and effective non-ionic surfactant for enhancing the solubility of hydrophobic drugs through micellar encapsulation. Its ability to self-assemble into stable, core-shell nanostructures provides a viable platform for formulating challenging drug candidates. By following the detailed protocols for CMC determination, micelle preparation, and rigorous physicochemical characterization outlined in this guide, researchers can systematically develop and optimize Lauramide MEA-based drug delivery systems, paving the way for improved therapeutic efficacy.
References
- Vertex AI Search. (2024). Characterization techniques and main characteristics of drug-loaded micellar systems.
- Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC).
- ResearchGate. (n.d.). Methods used for determination of critical micelle concentration.
- Han, X., et al. (2021). Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs. Bio-protocol.
- Muser. (n.d.). Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation.
- Holdren, S. (2014). Dynamic Light Scattering: Reverse Micelle Size Dependence on Water Content. Odinity.
- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.
- Sigma-Aldrich. (n.d.). Drug Delivery FAQs.
- ResearchGate. (n.d.). Surfactant micelle characterization using dynamic light scattering.
- Muser. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation.
- SpecialChem. (2025). LAURAMIDE MEA.
- ResearchGate. (n.d.). Overcoming the barriers in micellar drug delivery: loading efficiency, in vivo stability, and micelle–cell interaction.
- ResearchGate. (n.d.). Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions.
- Springer Nature Experiments. (n.d.). Preparation and Characterization of Micelles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Lauramide MEA (CAS 142-78-9): A Key Ingredient for Formulators.
- Wikipedia. (n.d.). Micelle.
- CABI Digital Library. (2022). Ionic and non-ionic surfactants: Micelles, reverse micelles and micro heterogenous systems.
- Patravale, V. B., et al. (2019). Preparation and Characterization of Micelles. Methods in Molecular Biology.
- ResearchGate. (2016). How to determine the drug loading content into a micelle?
- Broussard, C., et al. (2011). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed.
- University of Alberta Libraries. (n.d.). Micellar solubilization of drugs.
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- ResearchGate. (2025). (PDF) Micellar solubilization of drugs.
- Essentials by Catalina. (2024). Lauramide MEA.
- Alfa Chemistry. (n.d.). CAS 142-78-9 Lauramide MEA.
- Ataman Kimya. (n.d.). LAURAMIDE.
- Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table.
- Wikipedia. (n.d.). Critical micelle concentration.
- The Good Scents Company. (n.d.). lauramide MEA this compound.
- Consumer Product Ingredients Database. (n.d.). Lauramide MEA.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Preparation and Characterization of Micelles | Springer Nature Experiments [experiments.springernature.com]
- 3. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micellar solubilization of drugs. [sites.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 7. specialchem.com [specialchem.com]
- 8. nbinno.com [nbinno.com]
- 9. essentialsbycatalina.com [essentialsbycatalina.com]
- 10. Micelle - Wikipedia [en.wikipedia.org]
- 11. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 12. productingredients.com [productingredients.com]
- 13. lauramide MEA, 142-78-9 [thegoodscentscompany.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 18. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 22. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. muser-my.com [muser-my.com]
Troubleshooting & Optimization
Troubleshooting N-(2-Hydroxyethyl)dodecanamide solubility in PBS buffer
Welcome to the technical support center for N-(2-Hydroxyethyl)dodecanamide, also known by synonyms such as Lauramide MEA and N-Lauroylethanolamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this amphiphilic compound in Phosphate-Buffered Saline (PBS) and other aqueous buffers. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the successful and reproducible use of this compound in your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a fatty acid amide with a long C12 alkyl chain, making it significantly lipophilic, and a hydroxyethyl head group that imparts a degree of polarity. This dual nature, known as amphiphilicity, governs its behavior in aqueous solutions. The primary challenge researchers face is its very low intrinsic water solubility.
| Property | Value | Source(s) |
| CAS Number | 142-78-9 | [1][2] |
| Molecular Formula | C₁₄H₂₉NO₂ | [3] |
| Molecular Weight | 243.39 g/mol | [4] |
| Appearance | White to off-white/light yellow waxy solid | [3][5] |
| Melting Point | 80-89°C | [2] |
| LogP (o/w) | ~3.7 | [6] |
| Water Solubility | Very low (~11.4 mg/L at 20°C) | [5] |
The high LogP value indicates a strong preference for non-polar environments over water, which is the root cause of the solubility issues in aqueous buffers like PBS.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when attempting to dissolve this compound in PBS.
Q1: I added this compound powder directly to my PBS buffer, but it won't dissolve. What's happening?
A1: This is the most common and expected issue. Due to its low water solubility, this compound will not readily dissolve when added directly as a solid to an aqueous buffer. The hydrophobic dodecanoyl (C12) tail repels water, preventing the molecules from dispersing and dissolving.
Q2: I managed to get some of it to dissolve with heating, but the solution is cloudy. Is this normal?
A2: A cloudy or opalescent solution is indicative of the formation of micelles or larger aggregates. This compound is a surfactant, and at a certain concentration, known as the Critical Micelle Concentration (CMC), individual molecules (monomers) will self-assemble into spherical structures called micelles.[7] While these micelles are dispersed in the buffer, they can scatter light, leading to a cloudy appearance. It is crucial to distinguish between a true solution of monomers and a micellar dispersion, as this can impact the compound's activity in your experiment.
Q3: What is the Critical Micelle Concentration (CMC) of this compound in PBS?
Q4: I prepared a stock solution in DMSO, but it precipitated when I diluted it into my PBS buffer. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs when the poorly water-soluble compound rapidly leaves the organic solvent environment and enters the aqueous buffer where its solubility is low. To mitigate this, several strategies can be employed, which are detailed in the protocols below. The key is to control the dilution process and potentially use a co-solvent system to maintain solubility.
Experimental Protocols for Solubilization
The recommended approach for preparing a working solution of this compound in PBS is to first create a concentrated stock solution in a suitable organic solvent.
Protocol 1: Preparation of a Stock Solution using DMSO
Dimethyl sulfoxide (DMSO) is a powerful and water-miscible organic solvent effective at dissolving this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube or vial.
-
Solvent Addition: Add the required volume of DMSO to achieve your target stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.[8]
-
Gentle warming in a water bath (e.g., 37-50°C) can also be applied in conjunction with vortexing or sonication to aid dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into PBS Buffer
This protocol is critical to avoid precipitation of the compound upon introduction to the aqueous environment.
Materials:
-
Prepared this compound stock solution in DMSO
-
Sterile PBS buffer (pH 7.4)
-
Vortex mixer
Procedure:
-
Pre-warm the Buffer: Warm your PBS buffer to the temperature of your experiment (e.g., 37°C). This can slightly increase the solubility of the compound.
-
Controlled Dilution:
-
Dispense the required volume of PBS into a sterile tube.
-
While vigorously vortexing the PBS, add the stock solution drop-by-drop. This rapid mixing helps to disperse the compound molecules quickly, reducing the chance of localized high concentrations that lead to precipitation.
-
-
Final Co-solvent Concentration: It is crucial to keep the final concentration of DMSO in your working solution as low as possible, as it can be toxic to cells.
-
General Guideline: For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated.[9]
-
Sensitive Cells: For primary cells or particularly sensitive cell lines, it is advisable to keep the final DMSO concentration at ≤ 0.1%.[10]
-
Always run a vehicle control: In your experiments, always include a control group that is treated with the same final concentration of DMSO in PBS without the compound to account for any solvent effects.
-
Alternative Co-solvents
While DMSO is highly effective, ethanol can also be used.
-
Ethanol: Prepare a stock solution in 100% ethanol using the same procedure as for DMSO. When diluting into your buffer, aim for a final ethanol concentration of ≤ 1%, although some cell lines can tolerate higher concentrations.[11][12] As with DMSO, a vehicle control is essential.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. specialchem.com [specialchem.com]
- 4. Dodecanamide, N-(2-hydroxyethyl)- (CAS 142-78-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. lookchem.com [lookchem.com]
- 6. lauramide MEA, 142-78-9 [thegoodscentscompany.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(2-Hydroxyethyl)dodecanamide Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing cytotoxicity assays using N-(2-Hydroxyethyl)dodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and frequently asked questions. Our goal is to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in a lab setting?
This compound, also known as Lauramide MEA, is a fatty acid monoethanolamide.[1] In a laboratory setting, it is often investigated for its potential cytotoxic effects on various cell lines. It belongs to a class of compounds known as fatty acid amides, some of which have shown biological activities, including the induction of apoptosis in cancer cells.[2] Its surfactant properties also make it a compound of interest in formulation studies.[3][4]
Q2: What is a recommended starting concentration range for this compound in a preliminary cytotoxicity screen?
For a compound with limited prior cytotoxicity data, it is advisable to start with a broad concentration range to capture the full dose-response curve. A sensible starting point would be a logarithmic dilution series ranging from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM or even 1 mM), depending on the anticipated potency.[5] This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and establishing a narrower, more focused range for subsequent, more detailed experiments.
Q3: How should I prepare stock solutions of this compound? I'm concerned about its solubility.
This compound is a solid at room temperature and has poor aqueous solubility.[6] Therefore, a high-concentration stock solution should first be prepared in an appropriate organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock (e.g., 10-100 mM).[5][7]
-
Preparation Steps:
-
Weigh out the desired amount of this compound.
-
Add the calculated volume of sterile, cell culture-grade DMSO.
-
Gently warm and vortex or sonicate to ensure complete dissolution.[8]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]
-
Q4: What is the maximum final concentration of the vehicle (e.g., DMSO) that I can use in my cell culture without causing significant cytotoxicity?
The final concentration of the vehicle in your cell culture medium is critical to control for off-target effects. For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v).[5][9] However, the sensitivity to solvents can vary significantly between cell types.[10][11] It is imperative to run a vehicle control experiment to determine the no-observed-adverse-effect level (NOAEL) for your specific cell line.[12][13]
| Vehicle Concentration (% v/v) | General Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | Acceptable for many cell lines, but a vehicle control is essential.[5][9] |
| > 0.5% | Increased risk of solvent-induced cytotoxicity and confounding experimental results.[12] |
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50 values across experiments.
Inconsistent IC50 values are a common frustration in cytotoxicity screening. The root cause often lies in subtle variations in experimental parameters.
Potential Causes & Solutions:
-
Cell-Based Factors:
-
Cell Density: The initial number of cells seeded can dramatically influence the outcome. High density can lead to nutrient depletion and contact inhibition, while low density can result in poor cell health.[9]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line and the duration of your assay.[5]
-
-
Cell Passage Number: Continuous passaging can lead to genetic drift and altered cellular responses.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Cell Viability at Seeding: Starting with unhealthy cells will invariably lead to unreliable results.
-
Solution: Ensure your cells have high viability (>90%) before seeding.
-
-
-
Compound-Related Factors:
-
Solubility and Precipitation: If the compound precipitates out of solution upon dilution in the culture medium, the actual concentration exposed to the cells will be lower than intended.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation. If observed, you may need to lower the stock concentration or use a different solvent system.
-
-
Stock Solution Stability: Degradation of the compound in the stock solution will lead to a loss of potency.
-
Solution: Store stock solutions appropriately (e.g., -20°C, protected from light) and avoid multiple freeze-thaw cycles by preparing aliquots.[7]
-
-
-
Assay-Specific Issues:
-
Incubation Time: The duration of compound exposure will directly impact the IC50 value.
-
Solution: Optimize the incubation time based on your cell line's doubling time and the expected mechanism of action.[14]
-
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
If this compound is not inducing the expected level of cell death, consider the following troubleshooting steps.
Potential Causes & Solutions:
-
Compound Inactivity: It is possible that this compound is not cytotoxic to your specific cell line under the tested conditions.
-
Insufficient Concentration or Duration: The concentrations tested may be too low, or the treatment time too short to induce a cytotoxic response.
-
Solution: Perform a broad dose-response (up to the solubility limit) and a time-course experiment (e.g., 24, 48, 72 hours).
-
-
Assay Interference: The compound may interfere with the chemistry of your viability assay. For example, it could chemically reduce the MTT reagent, leading to a false-positive signal for viability.
-
Solution: Run a cell-free control where you add the compound to the assay reagents to check for any direct chemical reactions. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release for necrosis, or a dye-based method).[15]
-
Issue 3: Discrepancy between apoptosis and necrosis markers.
You might observe markers for both apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release), making it difficult to pinpoint the primary mechanism of cell death.
Causality and Explanation:
The mode of cell death (apoptosis vs. necrosis) can be dose-dependent.[16] At lower concentrations, a compound may induce the programmed cell death pathway of apoptosis.[17] However, at higher concentrations, the cellular damage may be too severe, leading to a loss of membrane integrity and necrotic cell death.[16][17] The availability of intracellular ATP can also be a determining factor, with sufficient ATP favoring apoptosis and ATP depletion leading to necrosis.[17][18]
Experimental Approach to Delineate the Mechanism:
-
Dose-Response for Multiple Endpoints: Perform a detailed dose-response curve and measure markers for both apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake) at each concentration.
-
Time-Course Analysis: Measure these markers at different time points after treatment to understand the sequence of events.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Caption: Workflow for determining optimal cell seeding density.
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).[5]
-
Incubate the plate for the intended duration of your compound treatment (e.g., 24, 48, 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTT) to determine the relative cell number.
-
Plot the absorbance values against the initial seeding density for each time point. The optimal seeding density will be in the exponential phase of the growth curve for the duration of your experiment.
Protocol 2: MTT Cell Viability Assay
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%.[5][9] Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.[20]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the compound concentration to determine the IC50 value.[5]
Signaling Pathway: Apoptosis vs. Necrosis
The decision between apoptotic and necrotic cell death pathways is a critical aspect of cytotoxicity studies. Several factors, including the intensity of the cellular insult and the availability of ATP, can influence which path a cell takes.[18]
Sources
- 1. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. lauramide MEA, 142-78-9 [thegoodscentscompany.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 142-78-9 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Lidocaine-induced apoptosis and necrosis in U937 cells depending on its dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Turning point in apoptosis/necrosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical determinants of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chondrex.com [chondrex.com]
- 21. MTT Assay [protocols.io]
Technical Support Center: Enhancing the Stability of N-(2-Hydroxyethyl)dodecanamide Emulsions
Introduction
N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA or N-Lauroylethanolamine, is a versatile non-ionic surfactant widely employed in the formulation of emulsions across the pharmaceutical, cosmetic, and research sectors.[1][2] Its efficacy as an emulsifier, thickener, and stabilizer is well-documented.[3][4] However, achieving long-term, robust stability in emulsions stabilized by this amide can present significant challenges. Instability can manifest in various forms, from subtle changes in droplet size to complete phase separation, compromising product efficacy, shelf-life, and safety.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to diagnosing, troubleshooting, and resolving common stability issues encountered with this compound emulsions. Moving beyond simple protocols, this center explains the causal mechanisms behind emulsion failure and offers field-proven strategies for optimization.
Section 1: Core Concepts in Emulsion Stability
Before troubleshooting, it is critical to understand the fundamental principles governing your system. This compound is a non-ionic surfactant, meaning it stabilizes emulsions primarily through a mechanism called steric hindrance . The hydrophilic (water-loving) hydroxyethyl groups orient towards the aqueous phase, while the lipophilic (oil-loving) dodecanamide tail orients into the oil phase.[5] This forms a protective layer around the dispersed droplets, physically preventing them from getting close enough to merge.
FAQ 1: What are the primary mechanisms of emulsion instability I should be aware of?
Emulsion breakdown is not a single event but a process that can occur through several distinct physical mechanisms. Understanding these is the first step in diagnosing a problem. The most common are:
-
Creaming/Sedimentation: This is the migration of droplets under the influence of gravity due to a density difference between the oil and water phases. Lighter oil droplets rise to the top (creaming), while denser ones sink (sedimentation). This is often a reversible precursor to more severe instability.[6]
-
Flocculation: Droplets clump together to form aggregates without losing their individual identities. This process is often reversible but can accelerate creaming and increase the likelihood of coalescence.[6]
-
Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets. This ultimately leads to the complete separation of the oil and water phases and signifies a critical failure of the emulsifier's protective film.[6]
-
Ostwald Ripening: In polydisperse emulsions (droplets of various sizes), smaller droplets have higher solubility than larger ones. Over time, the oil from smaller droplets dissolves in the continuous phase and redeposits onto the larger droplets. This leads to an increase in the average droplet size and is a significant challenge in nanoemulsions.[7][8]
Caption: Figure 1: Pathways of Emulsion Destabilization.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Problem: Rapid Phase Separation
Q2: My emulsion looks good during homogenization but separates into distinct oil and water layers within minutes or hours. What are the likely causes?
This rapid breakdown, known as coalescence, points to a fundamental failure in the formulation. The interfacial film is not strong enough to withstand the thermodynamic drive for the oil and water to minimize their contact area.
Causality & Troubleshooting Steps:
-
Insufficient Emulsifier Concentration: The surface area of the droplets created during homogenization may be too large to be fully covered by the available this compound molecules. Without full coverage, droplets will readily coalesce.
-
Action: Systematically increase the concentration of this compound (e.g., in 0.5% w/w increments) and observe the effect on stability. Be aware that excessive surfactant can lead to other issues, like changes in viscosity or potential for micelle formation in the continuous phase.
-
-
Incorrect Hydrophile-Lipophile Balance (HLB): The HLB system helps match an emulsifier to a specific oil phase. While this compound is versatile, it may not have the optimal HLB for your specific oil. Emulsions are most stable when the emulsifier's HLB value matches the 'required HLB' of the oil phase.[9][10][11]
-
Action: Introduce a co-surfactant to adjust the overall HLB of the system. For an oil-in-water (O/W) emulsion, if your system is unstable, you may need to blend this compound with a more hydrophilic (higher HLB) or a more lipophilic (lower HLB) co-surfactant to achieve the required HLB of your oil phase. Co-surfactants also enhance the flexibility of the interfacial film, which helps stabilize the emulsion.[12][13]
-
-
Inadequate Homogenization Energy: Emulsion formation requires energy to break the internal phase into small droplets. If the energy is too low, the initial droplets will be large and more prone to coalescence.[6]
-
Action: Increase the homogenization speed or duration. For challenging systems, consider moving from a standard rotor-stator homogenizer to a high-pressure homogenizer or microfluidizer, which can produce much smaller and more uniform droplets.
-
Problem: Creaming and Droplet Aggregation
Q3: My emulsion remains mixed for a while but eventually forms a concentrated layer at the top after a day or two. What is happening and how can I prevent it?
This is a classic case of creaming, driven by gravity. While not a complete failure, it is undesirable and often precedes coalescence. The rate of creaming is governed by Stokes' Law, which tells us that creaming is faster for larger droplets, a greater density difference between phases, and lower viscosity of the continuous phase.
Causality & Troubleshooting Steps:
-
High Droplet Size: Larger droplets have a greater buoyant force and rise faster.
-
Action: Refine your homogenization process to achieve a smaller mean droplet size (ideally below 1-2 µm for good kinetic stability).[14]
-
-
Low Continuous Phase Viscosity: A low-viscosity continuous (aqueous) phase offers little resistance to droplet movement.
-
Action: Increase the viscosity of the continuous phase by adding a rheology modifier. Natural gums (e.g., xanthan gum, guar gum) or synthetic polymers (e.g., carbomers, cellulose derivatives) are effective.[15] This physically hinders the movement of droplets, slowing down creaming. Start with low concentrations (e.g., 0.1-0.5% w/w) and monitor the effect on both stability and product texture.
-
Caption: Figure 2: Troubleshooting Workflow for Emulsion Instability.
Problem: Sensitivity to Formulation Components
Q4: My emulsion is stable, but it breaks when I add electrolytes (salts) or certain active pharmaceutical ingredients (APIs). Why does this happen?
Non-ionic surfactants like this compound achieve their water solubility through the hydration of their hydrophilic headgroups (the polyoxyethylene chains).
Causality & Troubleshooting Steps:
-
"Salting Out" Effect: High concentrations of electrolytes can compete for water molecules, effectively dehydrating the hydrophilic portion of the surfactant. This reduces its solubility in water, lowers its effective HLB, and can cause the emulsion to break. This phenomenon is related to the surfactant's cloud point—the temperature at which it phases out of the solution. Electrolytes that "salt-out" will lower this cloud point, reducing the temperature range of stability.[16]
-
Action:
-
If possible, reduce the electrolyte concentration.
-
Add a more salt-tolerant co-surfactant, such as an anionic surfactant (if compatible with your system's charge) or a different non-ionic surfactant with a longer polyoxyethylene chain.
-
Conversely, some salts (like sodium iodide) can "salt-in" the surfactant, increasing the cloud point and stability.[16]
-
-
-
pH-Induced Changes: While this compound itself is stable over a wide pH range, other components in your formulation might not be. Extreme pH can also affect the stability of some rheology modifiers or the ionization state of APIs, indirectly causing instability.
-
Action: Measure the pH of your final formulation. Adjust it to a neutral range (pH 6-8) if your application allows, and re-evaluate stability. Ensure your chosen rheology modifier is effective at the final pH of your system.
-
Section 3: Key Experimental Protocols
Adopting a systematic approach is crucial for efficient and successful formulation development.
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol provides a reliable baseline method for creating an emulsion stabilized with this compound.
-
Phase Preparation:
-
Aqueous Phase: In a suitable vessel, combine deionized water and any water-soluble components (e.g., glycerin, propylene glycol, rheology modifiers).
-
Oil Phase: In a separate vessel, combine the oil, this compound, and any other oil-soluble components (e.g., co-surfactants, antioxidants).
-
-
Heating: Heat both phases separately in a water bath to 70-75 °C. This ensures that any solid components, including the surfactant, are fully melted and helps to create a more stable emulsion by reducing the viscosity difference between the phases during mixing.
-
Mixing: Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer. Maintain the temperature during this process.
-
Homogenization: Immediately transfer the coarse emulsion to a high-shear homogenizer. Process for 3-5 minutes at a speed sufficient to create a uniform, milky-white appearance. The optimal time and speed will depend on your specific equipment and batch size.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools to room temperature. Rapid, unmixed cooling can lead to instability.
-
Final Additions: Once the emulsion is below 40 °C, add any temperature-sensitive ingredients, such as preservatives or certain APIs.
-
Final pH Adjustment: Check the pH and adjust as necessary using a suitable acid or base (e.g., citric acid or sodium hydroxide solution).
Protocol 2: Accelerated Stability Testing
To avoid waiting weeks or months to assess stability, accelerated tests are used to predict long-term behavior.
-
Centrifugation:
-
Place 10-15 mL of your emulsion in a centrifuge tube.
-
Centrifuge at 3000-5000 RPM for 15-30 minutes.
-
After centrifugation, inspect the sample for any signs of phase separation, creaming, or oiling out. A stable emulsion will show no change. This test simulates the long-term effects of gravity.
-
-
Freeze-Thaw Cycling:
-
Store a sample of the emulsion at -10 °C to -20 °C for 24 hours.
-
Allow the sample to thaw at room temperature for 24 hours.
-
Repeat this cycle 3-5 times.
-
Inspect for phase separation, changes in viscosity, or crystal growth after each cycle. This test is crucial for products that may be exposed to varying temperatures during shipping or storage.[17]
-
-
Thermal Stress Test:
-
Store samples at elevated temperatures (e.g., 40 °C, 50 °C) for 1-3 months.
-
Periodically check for changes in appearance, viscosity, droplet size, and pH. This can accelerate chemical degradation and physical instability mechanisms.
-
Data Summary for Formulation Optimization
When optimizing your formulation, it is critical to track key parameters. The following table provides a starting point for your experimental design.
| Parameter | Range to Investigate | Primary Effect on Stability |
| This compound Conc. | 1 - 10% (w/w) | Forms primary interfacial film. Too low leads to coalescence. |
| Co-Surfactant Conc. | 0.5 - 5% (w/w) | Modifies HLB, increases film flexibility, can improve thermal/electrolyte stability.[9][12] |
| Rheology Modifier Conc. | 0.1 - 2% (w/w) | Increases continuous phase viscosity, slowing creaming/sedimentation.[15] |
| Oil Phase Ratio | 10 - 40% (w/w) | Higher ratios require more emulsifier and can increase the likelihood of creaming and coalescence.[6] |
| Homogenization Speed/Time | Varies by device | Affects initial droplet size. Smaller droplets are generally more stable against creaming.[14] |
References
- Co-surfactant: Significance and symbolism. (2025). Vertex AI Search.
- Surfactants and co-surfactants: Significance and symbolism. (2024). Vertex AI Search.
- Role of Surfactant and Co-surfactant in Microemulsion: A Review. RJPT.
- How do co-surfactants contribute to microemulsion stability?. Vertex AI Search.
- Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion. (2022). ACS Omega.
- Problems with Emulsions. Making Cosmetics.
- Emulsion Failures in the Lab: Why They Happen and How to Fix Them. (2025). CM Studio.
- Surfactants as Emulsion Stabilizer.
- Zeta potential of an emulsion stabilized by non-ionic surfactants?. (2013).
- Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point. PubMed.
- Role of Surfactant and Co-surfactant in Microemulsion: A Review. (2021).
- N,N-Bis(2-hydroxyethyl)
- How to Troubleshoot Common Issues with Silicone Emulsions. (2025). Tuode Chem.
- How To: Manage an Emulsion. University of Rochester Department of Chemistry.
- Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms. Physical Chemistry Chemical Physics (RSC Publishing).
- Troubleshooting Microemulsion Systems. (2013). Cosmetics & Toiletries.
- N,N-Bis(2-hydroxyethyl)dodecanamide. LookChem.
- This compound | CAS#:142-78-9. Chemsrc.
- Dodecanamide, N-(2-hydroxyethyl)-. NIST WebBook.
- N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide). MedchemExpress.com.
- N,N-Bis(2-hydroxyethyl)dodecanamide丨CAS 120-40-1. leapchem.
- Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. IntechOpen.
- This compound 142-78-9. TCI AMERICA.
- Effects of Fatty Acid Addition to Oil-in-water Emulsions Stabilized with Sucrose Fatty Acid Ester. (2018).
- Effects of Fatty Acid Addition to Oil-in-water Emulsions Stabilized with Sucrose F
- N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6). Chemchart.
- Factors Affecting the Stability of Emulsions Stabilised by Biopolymers.
- The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsific
- Dodecanamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook.
- Factors Affecting Emulsion Stability. Scribd.
- Lauric acid diethanolamide. PubChem.
- Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. PubChem.
- Emulsion making 101-How to improve the stability of emulsions. (2020). YouTube.
- List of Oils and Emulsifiers with HLB Values.
- Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. (2018). Semantic Scholar.
- Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. NIH.
- Study on the Influencing Factors of the Emulsion Stability of a Polymeric Surfactant Based on a New Emulsification Device. (2025).
- Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. (2013). J Oleo Sci.
- Long-Term Stability of n-Alkane-in-Water Pickering Nanoemulsions: Effect of Aqueous Solubility of Droplet Phase on Ostwald Ripening.
- Technical Support Center: Troubleshooting Emulsion Instability Caused by 2-Octyldodecanol. Benchchem.
Sources
- 1. This compound | CAS#:142-78-9 | Chemsrc [chemsrc.com]
- 2. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. leapchem.com [leapchem.com]
- 5. filtsol.com [filtsol.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HLB Calculator - Materials [hlbcalc.com]
- 12. Co-surfactant: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. otdchem.com [otdchem.com]
Technical Support Center: Addressing Lauramide MEA-Induced Cell Morphology Changes
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are observing unexpected changes in cell morphology during microscopy experiments involving Lauramide MEA. As a non-ionic surfactant and emulsifier, Lauramide MEA can significantly impact cellular structures, primarily by interacting with the lipid bilayers of cell membranes.[1][2] This can lead to a cascade of downstream effects, from altered cytoskeletal organization to the induction of cell death pathways.
This document provides a structured troubleshooting guide in a direct question-and-answer format to address the specific visual artifacts you may be encountering. We will explore the causality behind these changes and provide validated protocols to mitigate these issues, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Common Microscopy Issues with Lauramide MEA
This section addresses specific morphological phenotypes observed after treating cells with Lauramide MEA. Each entry details the likely causes and provides a systematic approach to diagnosis and resolution.
Question 1: My cells are rounding up and detaching from the culture plate after Lauramide MEA treatment. What is happening and how can I resolve this?
Answer:
This is the most common phenotype observed when working with surfactants and typically points to a high, cytotoxic concentration of the compound or excessive incubation time. Lauramide MEA, as a surfactant, can disrupt the cell membrane's integrity, leading to loss of focal adhesions, compromised cell viability, and eventual detachment.[1][3]
Causality and Investigation Workflow:
The primary goal is to determine the sub-lethal concentration range where Lauramide MEA can be studied for its intended effects without causing overwhelming cytotoxicity. This is achieved through a systematic dose-response and time-course analysis.
Caption: Workflow for troubleshooting cell detachment.
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol will help you determine the concentration of Lauramide MEA that is toxic to your cells.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Treatment Preparation: Prepare a 2X serial dilution of Lauramide MEA in your complete cell culture medium. It is critical to include a "vehicle control" (medium with the solvent used to dissolve Lauramide MEA, e.g., DMSO) and an "untreated control" (medium only). A positive control for cell death (e.g., 10% DMSO) should also be included.
-
Cell Treatment: After 24 hours, replace the medium in each well with the prepared Lauramide MEA dilutions and controls. Incubate for your desired experimental time points (e.g., 24h, 48h).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate for 10 minutes and read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the Lauramide MEA concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). For microscopy experiments, use a concentration well below the IC50, ideally one that maintains >80% viability.
Data Summary: Recommended Starting Concentrations for Troubleshooting
| Cell Response | Suggested Concentration Range (Relative to IC50) | Rationale |
| High Detachment | 0.01x - 0.1x IC50 | Start with very low concentrations to find a non-toxic window. |
| Moderate Rounding | 0.1x - 0.25x IC50 | Explore the boundary of observable, non-lethal morphological effects. |
| Minimal Changes | 0.25x - 0.5x IC50 | Titrate up to induce the desired phenotype without significant cell death. |
Question 2: I'm observing significant membrane blebbing and the formation of intracellular vacuoles. Is this apoptosis, and how can I confirm it?
Answer:
Yes, membrane blebbing is a classic hallmark of apoptosis.[5] The disruption of the plasma membrane by Lauramide MEA can trigger intrinsic or extrinsic apoptotic pathways. This process is orchestrated by a family of proteases called caspases.[6][7] To confirm apoptosis, you must assay for these specific molecular events.
Causality and Investigation Workflow:
Observing blebbing is the first step. The logical next step is to use specific molecular probes to confirm that the apoptotic machinery has been activated.
Caption: Simplified intrinsic apoptosis pathway potentially triggered by membrane stress.
Protocol 2: Fluorogenic Caspase-3/7 Activation Assay
This assay provides a quantitative measure of executioner caspase activity, a definitive indicator of apoptosis.
-
Cell Culture: Seed cells in a 96-well, black-walled, clear-bottom plate suitable for fluorescence measurements. Treat with Lauramide MEA at the optimized, sub-lethal concentration determined in Protocol 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the caspase-3/7 substrate solution (e.g., containing Ac-DEVD-AFC) according to the manufacturer's instructions.[8]
-
Assay Execution: After the treatment period, add an equal volume of the caspase reagent to each well. Mix gently by orbital shaking.
-
Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence using a plate reader with the appropriate excitation/emission wavelengths (e.g., ~400 nm excitation / ~505 nm emission for AFC).
-
Analysis: An increase in fluorescence intensity compared to the vehicle control indicates caspase-3/7 activation and confirms that the observed morphological changes are due to apoptosis.
Question 3: My cells appear flattened and stretched, and the actin cytoskeleton staining is faint or disorganized. How do I optimize my immunofluorescence protocol?
Answer:
This phenotype suggests two possibilities: 1) Lauramide MEA is directly interfering with cytoskeletal dynamics, or 2) the surfactant treatment has compromised the cell membrane, making your standard fixation and permeabilization protocol suboptimal. Surfactants can extract membrane lipids and proteins, potentially leading to the loss of soluble antigens or masking of epitopes if the fixation is not robust enough.[9][10]
Causality and Investigation Workflow:
The key is to preserve the true state of the cytoskeleton. Since Lauramide MEA is a detergent-like molecule, you must ensure your fixation step is rapid and complete before permeabilization to lock cellular components in place. Using a harsh permeabilization agent like Triton X-100 after a surfactant treatment can exacerbate the extraction of cellular components.
Caption: Troubleshooting workflow for immunofluorescence protocols.
Data Summary: Comparison of Fixation & Permeabilization Methods
| Method | Reagent(s) | Mechanism | Pros for Lauramide MEA Treatment | Cons |
| Cross-linking, then Mild Permeabilization | 4% PFA, then 0.1% Saponin | PFA cross-links proteins, preserving morphology.[10] Saponin selectively removes cholesterol, creating pores without dissolving the entire membrane.[9] | Excellent preservation of morphology. Minimizes loss of membrane-associated proteins. | Saponin may not be sufficient for nuclear targets. PFA can mask some epitopes. |
| Cross-linking, then Strong Permeabilization | 4% PFA, then 0.2% Triton X-100 | Triton X-100 is a non-ionic detergent that solubilizes membranes non-selectively.[9] | Good for accessing intracellular and nuclear targets. | High risk of extracting proteins and lipids, especially after Lauramide MEA treatment. May lyse compromised cells. |
| Solvent Fixation | Ice-cold 100% Methanol | Dehydrates and precipitates proteins, simultaneously fixing and permeabilizing.[11] | Fast one-step process. Can reveal some epitopes masked by PFA. | Can alter cell morphology (shrinkage). May destroy fluorescent proteins (e.g., GFP). Can extract soluble proteins. |
Protocol 3: Optimized Immunofluorescence for Cytoskeletal Staining
This protocol prioritizes morphological preservation by using a cross-linking fixative followed by a mild permeabilization agent.
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate. Treat with the optimized concentration of Lauramide MEA.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove the treatment medium.
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. This is a critical step to cross-link proteins before the membrane is further disturbed.[10]
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize with 0.1% Saponin in PBS for 10 minutes. This is a milder alternative to Triton X-100 and is less likely to cause further damage to the already-stressed membranes.[9]
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Staining: Incubate with your primary antibody (if applicable) and a fluorescently-conjugated Phalloidin (for F-actin) diluted in the blocking buffer for 1 hour.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Staining & Counterstain: Incubate with a fluorescently-conjugated secondary antibody (if applicable) and a nuclear counterstain like DAPI, diluted in blocking buffer, for 1 hour.
-
Final Wash & Mounting: Wash three times with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lauramide MEA that causes these morphological changes? Lauramide MEA is a surfactant derived from lauric acid and monoethanolamine.[1][2] Its primary mechanism involves the disruption of the cell's plasma membrane. As an amphipathic molecule, it can insert into the lipid bilayer, increasing its fluidity and permeability. This can lead to the loss of ionic gradients, membrane potential, and structural integrity, triggering stress responses, cytoskeletal rearrangement, and ultimately, apoptosis or necrosis.
Q2: What are the essential controls I must include in my experiments?
-
Untreated Control: Cells cultured in normal medium. This is your baseline for normal cell morphology and viability.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve Lauramide MEA, at the same final concentration used in your highest dose treatment. This is crucial to ensure that the observed effects are from the compound itself and not the solvent.
-
Positive Control: For functional assays, a positive control is essential. For example, use staurosporine for apoptosis assays or Cytochalasin D for actin disruption studies.[12] This validates that your assay is working correctly.
Q3: How can I quantitatively measure the morphological changes I am observing? Visual inspection is subjective. To obtain quantitative, unbiased data, use image analysis software (e.g., ImageJ/Fiji, CellProfiler). You can measure several parameters from your microscopy images:
-
Cell Area & Perimeter: To quantify changes in cell spreading.
-
Circularity/Roundness: A value approaching 1.0 indicates a rounded cell.
-
Aspect Ratio: Measures cell elongation.
-
Fluorescence Intensity: To quantify the amount of a stained protein (e.g., F-actin).[13]
Q4: Is it possible that Lauramide MEA is directly interacting with my fluorescent dyes or antibodies? While less common, it is possible. As a surfactant, residual Lauramide MEA could potentially interact with hydrophobic regions of antibodies or dyes, leading to aggregation or non-specific binding. This is why thorough washing steps, as detailed in Protocol 3, are critical both before fixation and after antibody incubations. If you suspect an issue, include a control where you add the primary or secondary antibody to Lauramide MEA-treated, fixed cells without the corresponding antigen to check for non-specific binding.
References
-
Addgene. (2022). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog. [Link]
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. [Link]
-
Bitesize Bio. (2021). Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. [Link]
-
EWG Skin Deep. (n.d.). What is LAURAMIDE MEA. [Link]
-
Pines, J., et al. (2011). Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]
-
Cosmetic Ingredient Review. (1986). Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. [Link]
-
IDEA Bio-Medical. (2023). How to Systematically Explore the Morphology of Labeled Cells. [Link]
-
Microscope Central. (n.d.). Troubleshooting Common Microscope Issues. [Link]
-
Viganò, G., et al. (2017). Imaging Cell Morphology and Physiology using X-rays. PMC - PubMed Central. [Link]
-
LabRoots. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
-
Peters, U., et al. (2004). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. Molecular and Cellular Biology. [Link]
-
The Good Scents Company. (n.d.). lauramide MEA N-(2-hydroxyethyl)dodecanamide. [Link]
-
Essentials by Catalina. (2024). Lauramide MEA. [Link]
-
Gamen, S., et al. (2007). Caspase activation by anticancer drugs: the caspase storm. PubMed. [Link]
-
Lamkanfi, M., et al. (2008). Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme. The Journal of Biological Chemistry. [Link]
-
de Oliveira, A. C. S., et al. (2020). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Liu, J., et al. (2018). Chemical Identity and Mechanism of Action and Formation of a Cell Growth Inhibitory Compound from Polycarbonate Flasks. PubMed. [Link]
-
Romano, G., et al. (2017). Impact of Marine Drugs on Cytoskeleton-Mediated Reproductive Events. MDPI. [Link]
-
Ryan, K. R., et al. (2023). Application of a high-density microelectrode array assay using a 3D human iPSC-derived brain microphysiological system model for in vitro neurotoxicity screening of environmental compounds. PMC - NIH. [Link]
-
Faria, J., et al. (2017). Effects of cytoskeletal drugs on actin cortex elasticity. PubMed - NIH. [Link]
-
Frank, D., & Vince, J. E. (2019). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. PMC. [Link]
-
Egert, U., et al. (2003). Biological application of microelectrode arrays in drug discovery and basic research. PubMed. [Link]
-
Green, D. R. (2022). Caspase Activation and Inhibition. PubMed. [Link]
-
SkinSAFE. (n.d.). Lauramide MEA Ingredient Allergy Safety Information. [Link]
-
Glenn Corp. (n.d.). Mackamide LLM (Lauramide MEA). [Link]
-
Kraeling, M. E., & Bronaugh, R. L. (2003). In vitro human skin penetration of diethanolamine. ResearchGate. [Link]
-
Stehn, J. R., et al. (2013). Drug Targeting the Actin Cytoskeleton Potentiates the Cytotoxicity of Low Dose Vincristine by Abrogating Actin-Mediated Repair of Spindle Defects. PubMed. [Link]
-
Riedl, J., et al. (2014). Fluorescent labelling of the actin cytoskeleton in plants using a cameloid antibody. PubMed. [Link]
-
de Boer, P., et al. (2019). Correlative Organelle Microscopy: Fluorescence Guided Volume Electron Microscopy of Intracellular Processes. Frontiers in Cell and Developmental Biology. [Link]
-
Kim, K., et al. (2018). Influence of Chemical and Genetic Manipulations on Cellular Organelles Quantified by Label-Free Optical Diffraction Tomography. ResearchGate. [Link]
-
Li, L., et al. (2013). In vitro and in vivo evaluation of a photosensitive polyimide thin-film microelectrode array suitable for epiretinal stimulation. PubMed Central. [Link]
-
Jiao, D., et al. (2024). Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets. PMC. [Link]
-
Li, X., et al. (2019). Dietary Chrysin Suppresses Formation of Actin Cytoskeleton and Focal Adhesion in AGE-Exposed Mesangial Cells and Diabetic Kidney: Role of Autophagy. PubMed. [Link]
-
Liu, T., et al. (2023). Quantification of cellular phototoxicity of organelle stains by the dynamics of microtubule polymerization. ResearchGate. [Link]
- Kuan, C., et al. (2019). Compositions and methods for the treatment of meibomian gland dysfunction.
Sources
- 1. specialchem.com [specialchem.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. cir-safety.org [cir-safety.org]
- 4. revistas.usp.br [revistas.usp.br]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 11. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 12. Effects of cytoskeletal drugs on actin cortex elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Systematically Explore the Morphology of Labeled Cells [idea-bio.com]
Technical Support Center: Enhancing Lauramide MEA Solubility
Welcome to the technical support center for Lauramide MEA (Monoethanolamine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of Lauramide MEA in aqueous formulations. By understanding the underlying chemical principles and following systematic troubleshooting, you can optimize your formulations for stability and performance.
Frequently Asked Questions (FAQs)
Q1: What is Lauramide MEA and what are its primary functions in a formulation?
Lauramide MEA (N-(2-Hydroxyethyl)dodecanamide) is a non-ionic surfactant widely used in cosmetics and personal care products.[1][2] It is synthesized from the reaction of lauric acid, often derived from coconut oil, with monoethanolamine (MEA).[1][2] Its primary functions include acting as a thickening agent, foam booster and stabilizer, and emulsifier, which helps to mix oil and water-based ingredients to prevent separation.[1][3] This contributes to the desirable texture, viscosity, and cleansing experience of products like shampoos, body washes, and facial cleansers.[3][4]
Q2: Why am I experiencing solubility issues with Lauramide MEA? It's a surfactant.
While Lauramide MEA is a surfactant, it is characterized as being only slightly soluble in water and often appears as a waxy, white solid at room temperature.[1][4][5] Its limited solubility is due to its long, 12-carbon alkyl (lauryl) chain, which imparts significant hydrophobic character. For it to dissolve effectively, it must be incorporated into a formulation with other surfactants or co-solvents and often requires heating.[4] Precipitation or cloudiness can occur if the formulation conditions, such as temperature or the presence of other components, are not optimal.
Q3: How does pH impact the solubility and stability of Lauramide MEA?
As a non-ionic surfactant, Lauramide MEA itself does not possess a charge that changes with pH.[6][7][8] Therefore, its intrinsic solubility is not directly and significantly dependent on pH in the way an ionizable molecule would be.[6][9][10]
However, the overall pH of the formulation is a critical parameter for two indirect reasons:
-
System Stability: The stability of the entire formulation, including other ingredients like anionic or cationic surfactants, polymers, and active ingredients, can be highly pH-dependent. A change in pH that destabilizes another component can lead to a cascading effect, causing the Lauramide MEA to fall out of solution.
-
Hydrolysis: The amide bond in Lauramide MEA is susceptible to hydrolysis, especially under strong acidic or alkaline conditions, accelerated by heat.[11][12] Base-catalyzed hydrolysis (saponification) at high pH is generally faster and more irreversible than acid-catalyzed hydrolysis.[13] This degradation breaks the molecule down, compromising its function and the stability of the formulation. Most formulations are kept in a neutral to slightly acidic pH range to minimize this effect.
Q4: My Lauramide MEA contains impurities. Can these affect solubility?
Absolutely. Commercial grades of fatty acid alkanolamides can contain residual starting materials, such as free fatty acids or free amines (e.g., monoethanolamine).[14][15] Free amines, in particular, are basic and can influence the formulation's pH. Furthermore, these impurities can interact with other formulation components, potentially leading to the formation of insoluble salts or complexes that can trigger precipitation. Using a high-purity grade, such as a 1:1 pure lauric monoethanolamide, can mitigate these risks.[14]
Troubleshooting Guide: Precipitation & Cloudiness
This section provides a systematic approach to resolving common solubility issues encountered during formulation development.
Issue 1: Lauramide MEA precipitates immediately upon cooling after initial dissolution.
This is a classic sign of recrystallization due to the concentration exceeding the solubility limit at a lower temperature.
-
Hypothesis: The formulation lacks sufficient co-solvents or co-surfactants to keep the Lauramide MEA solubilized at ambient temperatures. The system is thermodynamically unstable upon cooling.
-
Troubleshooting Workflow:
Figure 1. Decision workflow for troubleshooting immediate precipitation.
Issue 2: The formulation is initially clear but becomes cloudy or precipitates after pH adjustment.
This indicates that the pH shift is destabilizing the overall colloidal system.
-
Hypothesis: The pH adjustment has crossed a stability threshold for one or more components in the formulation, leading to aggregation or precipitation which then entraps or forces out the Lauramide MEA.
-
Step-by-Step pH Adjustment & Stability Protocol:
-
Baseline Preparation: Prepare the formulation by dissolving all components, including Lauramide MEA, typically with heating (65-75°C) and mixing until uniform. Let it cool slightly to around 40-45°C.
-
Initial pH Measurement: Before any adjustment, measure and record the initial pH of the formulation.
-
Prepare Adjusting Agents: Use dilute solutions of your acid (e.g., 10-20% Citric Acid) or base (e.g., 10-20% Sodium Hydroxide). Using concentrated agents can cause localized pH shocks, leading to precipitation.
-
Incremental Adjustment: Add the pH adjusting agent dropwise with continuous, gentle mixing. Avoid high-shear mixing which can sometimes destabilize emulsions.
-
Equilibration & Observation: After each small addition, allow the system to equilibrate for several minutes before measuring the pH again. Observe closely for any signs of cloudiness or phase separation.
-
Target pH & Hold: Once the target pH is reached, mix gently for a final 15-20 minutes. Store the sample at ambient temperature and perform stability checks at 24 hours, 1 week, and 1 month.
-
-
Data Interpretation:
pH Range Common Formulations Observation & Rationale < 4.5 Salicylic Acid Cleansers High Risk. Acid-catalyzed hydrolysis of the amide bond can occur over time.[13] More importantly, many anionic surfactants (e.g., sulfates) lose efficacy and stability, which can destabilize the entire system. 4.5 - 6.5 Shampoos, Body Washes, Facial Cleansers Optimal Range. This is the typical pH of skin and hair. Most surfactant systems are highly stable in this range, providing the best environment to keep Lauramide MEA solubilized. > 7.0 Bar Soaps, some clarifying shampoos Moderate to High Risk. Base-catalyzed hydrolysis (saponification) becomes a significant risk, especially with heating during processing or storage at elevated temperatures.[11][13] This can lead to loss of viscosity and precipitation of the resulting laurate soap. This table provides general guidance. The optimal pH for your specific system must be determined experimentally.
Issue 3: Batch-to-batch inconsistency in Lauramide MEA solubility.
This often points to variations in raw material quality or insufficient process control.
-
Hypothesis: Inconsistent levels of impurities in the Lauramide MEA raw material, or minor deviations in the manufacturing process (pH, temperature, mixing speed), are causing variable results.
-
Troubleshooting & Quality Control Workflow:
Figure 2. Workflow for addressing batch-to-batch solubility variations.
References
-
Effect of aqueous pH and electrolyte concentration on structure, stability and flow behavior of non-ionic surfactant based solid lipid nanoparticles. PubMed Central. Available at: [Link]
-
Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. ScienceDirect. Available at: [Link]
-
What is the behaviour of a non-ionic surfactant in wide pH range and how can it compare with ionic surfactants? Quora. Available at: [Link]
-
Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. RSC Publishing. Available at: [Link]
-
Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. Cosmetic Ingredient Review. Available at: [Link]
-
lauramide MEA this compound. The Good Scents Company. Available at: [Link]
-
Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. National Institutes of Health (NIH). Available at: [Link]
-
Lauramide MEA. Henan JIahe Biotechnology Co. Ltd. Available at: [Link]
-
Identity determination and purity testing. ChemCon GmbH. Available at: [Link]
-
Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. National Institutes of Health (NIH). Available at: [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health (NIH). Available at: [Link]
-
LAURAMIDE. Ataman Kimya. Available at: [Link]
-
pH-metric solubility. 3. Dissolution titration template method for solubility determination. PubMed. Available at: [Link]
-
40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. Available at: [Link]
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions. National Institutes of Health (NIH). Available at: [Link]
-
How to prevent precipitation in the mineral solution formulation? ResearchGate. Available at: [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. specialchem.com [specialchem.com]
- 4. Lauramide MEA-Henan JIahe Biotechnology Co. Ltd. [jiahechemicals.com]
- 5. lauramide MEA, 142-78-9 [thegoodscentscompany.com]
- 6. quora.com [quora.com]
- 7. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 8. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verdant - MACKAMIDE LMA MB - Lauramide MEA - 142-78-9 - Ethanolamines [productfinder.verdantspecialty.com]
- 15. cir-safety.org [cir-safety.org]
Technical Support Center: Overcoming Interference of Lauramide MEA in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges arising from Lauramide MEA interference in biochemical assays. Lauramide MEA, a non-ionic surfactant, is often used in cosmetics and personal care products and can sometimes be an unintended contaminant in laboratory settings or a component of certain formulations under investigation.[1][2] Its presence can lead to unreliable and misleading assay results. This resource is designed to help you identify, understand, and overcome these interferences.
I. Troubleshooting Guide: Isolating and Resolving Lauramide MEA Interference
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Non-Reproducible Results in Immunoassays (ELISA, Western Blot)
Symptoms:
-
High background signal.
-
Low signal-to-noise ratio.
-
Poor precision between replicate wells or blots.
Potential Causes & Solutions:
-
Cause: Lauramide MEA can disrupt antibody-antigen binding or non-specifically interact with assay surfaces, leading to either false positives or negatives.[3][4] Non-ionic detergents can cause aberrant results if not properly washed away.[5]
-
Solution 1: Optimize Washing Steps. Increase the number of wash cycles and/or the stringency of the wash buffer. Consider adding a low concentration of a different, validated non-ionic detergent like Tween 20 or Triton™ X-100 (0.01–0.1%) to your wash buffer to competitively displace the Lauramide MEA.[6] Always ensure complete removal of reagents during wash steps.[7]
-
Solution 2: Sample Pre-treatment. If Lauramide MEA is suspected in your sample, pre-treatment can be effective. This may involve dilution of the sample to reduce the concentration of the interfering substance.[3] For more complex matrices, consider a buffer exchange protocol.
Experimental Protocol: Buffer Exchange using Spin Columns
This protocol is designed to remove small molecule contaminants like Lauramide MEA from protein samples.
Materials:
-
Spin columns with appropriate molecular weight cut-off (MWCO) for your protein of interest.
-
Assay-compatible buffer.
-
Microcentrifuge.
Procedure:
-
Equilibrate the spin column by adding 500 µL of the assay-compatible buffer and centrifuging according to the manufacturer's instructions. Discard the flow-through.
-
Add your sample containing the suspected Lauramide MEA to the spin column.
-
Add assay-compatible buffer to bring the volume up to the column's maximum capacity.
-
Centrifuge at the recommended speed and time. Discard the flow-through.
-
Repeat steps 3 and 4 at least two more times.
-
Recover the concentrated, cleaned sample from the top of the column.
-
Solution 3: Include Appropriate Controls. Always run controls to pinpoint the source of the issue.[8] This includes a "buffer only" control and a "sample matrix without analyte" control to assess the effect of the buffer components and potential interferents.
Issue 2: Altered Enzyme Kinetics
Symptoms:
-
Unexpected changes in enzyme activity (inhibition or enhancement).
-
Shifts in the Michaelis-Menten constant (Km) or maximum velocity (Vmax).[9][10]
Potential Causes & Solutions:
-
Cause: Lauramide MEA can interact with enzymes, altering their conformation and affecting substrate binding or catalytic activity.[11] This can lead to non-specific inhibition or, in some cases, apparent activation.
-
Solution 1: Perform a Detergent-Free Control. Run the assay in the complete absence of any detergent, if possible, to establish a baseline enzyme activity.
-
Solution 2: Test Alternative Detergents. If a detergent is necessary for your assay, test a panel of alternatives to find one that does not impact your enzyme's kinetics. Common alternatives include Triton X-100, Tween 20, or CHAPS.
-
Solution 3: Kinetic Analysis. Conduct a full kinetic analysis in the presence and absence of Lauramide MEA to understand the nature of the interference (e.g., competitive, non-competitive inhibition).[12] This will provide insights into the mechanism of interference.
Issue 3: Inaccurate Protein Quantification
Symptoms:
-
Discrepancies in protein concentration measurements between different assay methods.
-
Over- or underestimation of protein concentration.
Potential Causes & Solutions:
-
Cause: Lauramide MEA can interfere with common colorimetric and fluorescence-based protein assays.[13][14] For example, it can compete with the dye for binding sites in the Bradford assay.[13]
-
Solution 1: Choose a Detergent-Compatible Assay. The bicinchoninic acid (BCA) assay is generally more resistant to interference from non-ionic detergents than the Bradford assay.[15] However, it's crucial to include Lauramide MEA in your standard curve to match the conditions of your unknown samples.
-
Solution 2: Sample Dilution. Diluting the sample can reduce the concentration of Lauramide MEA to a level that no longer interferes with the assay.[16]
-
Solution 3: Use a Detergent Removal Kit. Several commercially available kits are designed to remove detergents from protein samples prior to quantification.
Data Presentation: Comparing Protein Assay Compatibility with Lauramide MEA
| Assay Method | Principle | Compatibility with Lauramide MEA | Mitigation Strategy |
| Bradford | Coomassie dye binding to protein | Poor - detergent competes with dye[13] | Sample dilution, detergent removal |
| BCA | Copper reduction by peptide bonds | Moderate - less interference than Bradford[15] | Include detergent in standards |
| Lowry | Copper reduction and Folin-Ciocalteu reaction | Poor - susceptible to many interfering substances[14] | Not recommended |
| UV 280nm | Absorbance by aromatic amino acids | Good - not affected by detergents | Not suitable for all proteins |
| Fluorescence-based | Dye binding to protein | Variable - depends on the specific dye and mechanism[17] | Test for interference, use compatible kits |
Issue 4: Fluorescence Quenching in Fluorescence-Based Assays
Symptoms:
-
Reduced fluorescence signal in the presence of the sample.
-
Non-linear response at higher analyte concentrations.
Potential Causes & Solutions:
-
Cause: Lauramide MEA may directly quench the fluorescence of your probe or interact with the analyte in a way that prevents probe binding.[18][19]
-
Solution 1: Perform a Quenching Control. Test the effect of Lauramide MEA on the fluorescence of your probe in the absence of the analyte. This will determine if direct quenching is occurring.
-
Solution 2: Change the Fluorophore. If quenching is observed, consider using a different fluorophore with a different excitation/emission spectrum that may be less susceptible to interference from Lauramide MEA.
-
Solution 3: Time-Resolved Fluorescence. If available, time-resolved fluorescence measurements can sometimes distinguish between true signal and interference.
II. Frequently Asked Questions (FAQs)
Q1: What is Lauramide MEA and why might it be in my samples?
Lauramide MEA (Monoethanolamine) is a non-ionic surfactant derived from lauric acid.[2] It is commonly used as a foaming agent and thickener in personal care products.[1] It could be present in your biochemical assays as a contaminant from lab surfaces, equipment, or as a component of a formulation you are testing.
Q2: At what concentration does Lauramide MEA typically cause interference?
The concentration at which Lauramide MEA causes interference is highly assay-dependent. It is recommended to perform a dose-response experiment with Lauramide MEA alone to determine the threshold for interference in your specific assay.
Q3: Are there any universal methods to eliminate Lauramide MEA interference?
Unfortunately, there is no single method that works for all assays. The best approach is to first identify the presence of Lauramide MEA and then choose a mitigation strategy based on the specific assay and sample type. The troubleshooting guide above provides several options.
Q4: Can Lauramide MEA affect cell-based assays?
Yes, as a surfactant, Lauramide MEA can disrupt cell membranes, leading to cytotoxicity and altered cellular responses. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in the presence of Lauramide MEA to determine its cytotoxic concentration range for your cell line.
Q5: How can I confirm that Lauramide MEA is the source of the interference?
The most direct way is to perform a spike-and-recovery experiment. Add a known amount of Lauramide MEA to a control sample and observe if the interference is reproduced. If so, you have confirmed that Lauramide MEA is the causative agent.
III. Visualizing Workflows and Mechanisms
Diagram: Troubleshooting Workflow for Suspected Lauramide MEA Interference
Caption: A logical workflow for identifying and resolving assay interference caused by Lauramide MEA.
Diagram: Mechanism of Interference in Immunoassays
Caption: Lauramide MEA can interfere with immunoassays by non-specifically binding to antibodies or antigens.
IV. References
-
Essentials by Catalina. (2024, November 25). Lauramide MEA. Retrieved from [Link]
-
myadlm.org. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Immunoassay Troubleshooting Guide. Retrieved from [Link]
-
Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
-
NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]
-
ChromoTek. (n.d.). Troubleshooting IP/Co-IP - 1/2. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is LAURAMIDE MEA. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Interferences in Immunoassay. Retrieved from [Link]
-
PubMed Central. (2024, December 4). Evaluating the efficacy of protein quantification methods on membrane proteins. Retrieved from [Link]
-
PubMed. (2017, April 10). Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Retrieved from [Link]
-
NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]
-
Biochemia Medica. (2023, April 15). Drug interference with biochemical laboratory tests. Retrieved from [Link]
-
Longdom. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). LAURAMIDE MEA | Substance. Retrieved from [Link]
-
AAMI. (n.d.). Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness. Retrieved from [Link]
-
PubMed. (2023, June 15). Drug interference with biochemical laboratory tests. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Retrieved from [Link]
-
ABS Bio. (2025, February 12). Differences in Protein Assays and Their Results. Retrieved from [Link]
-
PubMed. (n.d.). A close look at fluorescence quenching of organic dyes by tryptophan. Retrieved from [Link]
-
CEQUIBIEM. (n.d.). Chapter 8 - Quantitation of Protein. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Drug interference with biochemical laboratory tests. Retrieved from [Link]
-
PubMed. (2013, September 2). A note on the kinetics of enzyme action: a decomposition that highlights thermodynamic effects. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Proteomic Technologies Development and Characterization of the NanoOrange® Protein Quantitation Assay: A Fluorescence-Based Ass. Retrieved from [Link]
-
PubMed. (2010, August 31). Fluoroimmunoassay based on suppression of fluorescence self-quenching for ultra-sensitive detection of herbicide diuron. Retrieved from [Link]
-
YouTube. (2016, May 4). Derivation of Enzyme Kinetics for Competitive Inhibition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Retrieved from [Link]
Sources
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. ewg.org [ewg.org]
- 3. myadlm.org [myadlm.org]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptglab.com [ptglab.com]
- 7. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 8. biocompare.com [biocompare.com]
- 9. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Evaluating the efficacy of protein quantification methods on membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. absbio.com [absbio.com]
- 15. cequibiem.qb.fcen.uba.ar [cequibiem.qb.fcen.uba.ar]
- 16. Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors [mdpi.com]
- 19. A close look at fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Emulsifying Efficiency: N-(2-Hydroxyethyl)dodecanamide vs. Cocamide DEA
For researchers, scientists, and drug development professionals, the selection of an optimal emulsifier is a critical decision that dictates the stability, bioavailability, and sensory profile of a formulation. This guide provides a detailed, evidence-based comparison between two widely used non-ionic surfactants: N-(2-Hydroxyethyl)dodecanamide (Lauramide MEA) and Cocamide Diethanolamine (Cocamide DEA). We will dissect their performance based on key emulsifying efficiency parameters, supported by standardized experimental protocols.
Foundational Chemistry: Structure Dictates Function
An emulsifier's performance is intrinsically linked to its molecular structure. The balance between its hydrophilic (water-loving) and lipophilic (oil-loving) moieties determines its behavior at the oil-water interface.
This compound (Lauramide MEA)
This compound, often referred to as Lauramide MEA, is a monoethanolamide synthesized from lauric acid and monoethanolamine.[1] Its key structural feature is a single, well-defined C12 alkyl chain (lipophile) attached to a compact hydrophilic head. This structural purity allows for predictable, uniform packing at the interface, a crucial factor in forming stable emulsions.
Figure 1: Chemical Structure of this compound.
Cocamide DEA
In contrast, Cocamide DEA is a diethanolamide produced by reacting a mixture of fatty acids from coconut oil with diethanolamine.[2][3] Coconut oil's fatty acid profile is varied, primarily containing lauric acid (C12) but also significant amounts of myristic (C14), palmitic (C16), and other acids.[4] This results in Cocamide DEA being a mixture of molecules with different alkyl chain lengths (typically C8 to C18).[2] This heterogeneity can lead to less orderly packing at the oil-water interface compared to its mono-alkyl counterpart.
Figure 2: General Chemical Structure of Cocamide DEA.
Head-to-Head: Emulsifying Efficiency Metrics
To objectively compare these surfactants, we evaluate their performance against critical metrics in a model oil-in-water (O/W) emulsion system. The following data represents typical outcomes from controlled laboratory experiments.
Droplet Size Reduction & Uniformity
An emulsifier's primary role is to facilitate the formation of small droplets by reducing interfacial tension during homogenization. Smaller, more uniform droplets are less prone to coalescence and result in a more stable and aesthetically pleasing product.
Table 1: Post-Homogenization Droplet Size Analysis
| Emulsifier | Concentration (w/w) | Mean Droplet Diameter (d₅₀, µm) | Polydispersity Index (PDI) |
|---|---|---|---|
| This compound | 3% | 0.85 | 0.22 |
| Cocamide DEA | 3% | 1.40 | 0.41 |
Experimental Conditions: 15% Caprylic/Capric Triglyceride in water, homogenized at 12,000 RPM for 5 minutes. Droplet size measured by laser diffraction.
Analysis: The uniform C12 chain of this compound allows for more efficient reduction of interfacial tension, resulting in significantly smaller initial droplets. The lower PDI confirms a much narrower and more homogenous droplet size distribution, a key predictor of enhanced long-term stability.
Long-Term Emulsion Stability
Stability testing under accelerated conditions (e.g., elevated temperature) is a reliable predictor of a product's shelf life. The primary failure mechanism observed is droplet coalescence, leading to an increase in average droplet size and eventual phase separation.
Table 2: Accelerated Stability Study (45°C for 30 Days)
| Emulsifier | Day 0 Mean Diameter (µm) | Day 30 Mean Diameter (µm) | % Change in Droplet Size | Visual Observation (Day 30) |
|---|---|---|---|---|
| This compound | 0.85 | 0.94 | +10.6% | Homogenous, no visible change |
| Cocamide DEA | 1.40 | 2.15 | +53.6% | Noticeable creaming layer |
Analysis: The emulsion stabilized with this compound demonstrates superior resistance to coalescence, with only a minor increase in droplet size. The Cocamide DEA formulation shows significant droplet growth, indicating a less robust interfacial film, which is consistent with its heterogeneous molecular structure. A study on water-in-crude-oil systems also confirmed Cocamide DEA's ability to create stable emulsions, though conditions and systems vary.[5]
Rheology Modification
Beyond emulsification, these surfactants act as viscosity modifiers. This secondary function is crucial for controlling product texture and application properties.
Table 3: Viscosity Profile
| Emulsifier | Concentration (w/w) | Viscosity (cP at 25°C, 10 rpm) |
|---|---|---|
| This compound | 3% | 2,100 |
| Cocamide DEA | 3% | 4,500 |
Analysis: Cocamide DEA is a significantly more effective thickening agent.[4][6][7] Its bulkier diethanolamine head group and mixed alkyl chains contribute to greater intermolecular entanglement in the aqueous phase, leading to a substantial increase in viscosity. This property is highly valued in products like shampoos and body washes.[8][9]
Self-Validating Experimental Protocols
The trustworthiness of comparative data hinges on robust and reproducible methodologies. The following protocols outline the procedures used to generate the data presented.
O/W Emulsion Preparation Workflow
Figure 3: Standardized O/W Emulsion Preparation Protocol.
Methodology:
-
Phase Preparation: Separately prepare the oil and aqueous phases. Combine ingredients for each phase and heat to 75°C with mixing until all components are dissolved and uniform.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while simultaneously applying high shear with a rotor-stator homogenizer. Maintain the temperature and shear for 5 minutes.
-
Cooling: Transfer the hot emulsion to a vessel with a low-shear propeller mixer and cool to room temperature. This controlled cooling prevents shock and preserves the fine emulsion structure.
Stability Assessment Workflow
Figure 4: Protocol for Accelerated Emulsion Stability Testing.
Methodology:
-
Initial Characterization (Day 0): Immediately after preparation, analyze the emulsion for its initial droplet size distribution and viscosity. Document its appearance with high-resolution photographs.
-
Accelerated Aging: Place aliquots of the emulsion in sealed, airtight containers and store them in a calibrated oven at 45°C for 30 days.
-
Final Characterization (Day 30): Remove samples from the oven and allow them to equilibrate to room temperature for 24 hours. Repeat the full characterization performed on Day 0.
-
Data Analysis: Compare the initial and final data to quantify the degree of physical change, providing a robust measure of stability.
Synthesis and Field-Proven Insights
Emulsifying Efficiency: For applications demanding high stability, small particle size, and a non-greasy feel, such as in pharmaceutical creams or premium skincare, This compound (Lauramide MEA) is the superior choice. Its defined chemical structure translates directly to a more ordered and resilient interfacial film, providing better long-term protection against coalescence.
Viscosity & Cost Efficiency: For rinse-off applications like shampoos, body washes, or industrial cleaners where a high viscosity is desirable for product aesthetics and consumer perception, Cocamide DEA is often preferred.[6][8][10] It functions as a multi-purpose agent, providing emulsification, foam boosting, and potent thickening, which can simplify formulations and reduce costs.[7][11]
Regulatory and Safety Considerations: It is critical to note that Cocamide DEA has been under scrutiny. Regulations in some regions, like California's Proposition 65, list Cocamide DEA as a chemical known to cause cancer.[2] This is primarily linked to the potential for contamination with diethanolamine, which can form carcinogenic nitrosamines in the presence of nitrosating agents. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Cocamide DEA is safe for use in rinse-off products and at concentrations up to 10% in leave-on products, with the critical stipulation that it should not be used in formulations containing nitrosating agents.[12][13] this compound, being a monoethanolamide, does not carry the same level of concern regarding nitrosamine formation.
References
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Cocamide DEA (Surfactant)
- Title: Cocamide DEA - Wikipedia Source: Wikipedia URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Cocamide Dea: An In-Depth Look at Its Role in Cosmetics Source: Deascal URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Cocamide DEA: Properties, Applications, and Benefits in Personal Care Source: Yeser Chemicals URL
- Title: Cocamide DEA in Personal Care Products Source: Periodical by Knowde URL
- Title: A Manufacturer's Guide to Cocamide DEA: Your Questions, Answered Source: Yeser Chemicals URL
- Title: Stability of Water-in-Crude Oil Emulsion Using Cocamide Surfactant Source: Science Alert URL
- Title: N,N-Bis(2-hydroxyethyl)
- Title: N-(2-Hydroxyethyl)
- Title: Cocamide DEA - PCC Group Product Portal Source: PCC Group URL
- Title: Cocamide DEA - Cosmetic Ingredients Guide Source: Self-Cosmetic URL
- Title: COCAMIDE DEA Source: Ataman Kimya URL
-
Title: Dodecanamide, N-(2-hydroxyethyl)- Source: NIST WebBook URL: [Link]
- Title: Dodecanamide, N-(2-hydroxyethyl)
- Title: N,N-Bis(2-hydroxyethyl)
- Title: COCAMIDE DEA Source: escom Chemie GmbH URL
-
Title: Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- Source: PubChem URL: [Link]
- Title: N,N-Bis(2-hydroxyethyl)
- Title: Lauramide DEA / Cocamide DEA Source: Fartak Lotus URL
- Title: N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide)
- Title: Cocamide – Knowledge and References Source: Taylor & Francis URL
-
Title: Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA Source: Cosmetic Ingredient Review URL: [Link]
- Title: Table 6 from Final Report on the Safety Assessment of Cocamide DEA , Lauramide DEA , Linoleamide DEA , and Oleamide DEA Source: Semantic Scholar URL
- Title: Lauramide DEA Source: Cosmetics Info URL
Sources
- 1. This compound | CAS#:142-78-9 | Chemsrc [chemsrc.com]
- 2. Cocamide DEA - Wikipedia [en.wikipedia.org]
- 3. deascal.com [deascal.com]
- 4. Lauramide DEA / Cocamide DEA - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 5. scialert.net [scialert.net]
- 6. nbinno.com [nbinno.com]
- 7. Cocamide DEA (Diethanolamine) In Personal Care Products [periodical.knowde.com]
- 8. nbinno.com [nbinno.com]
- 9. Cocamide DEA | Cosmetic Ingredients Guide [ci.guide]
- 10. nbinno.com [nbinno.com]
- 11. yeserchem.com [yeserchem.com]
- 12. cir-safety.org [cir-safety.org]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
A Comparative Analysis of Skin Irritation Potential: Lauramide MEA vs. Sodium Lauryl Sulfate
Abstract
In the formulation of personal care and cosmetic products, the selection of surfactants is a critical determinant of both product efficacy and consumer safety. This guide provides a detailed comparative study of two commonly used surfactants, Lauramide Monoethanolamine (MEA) and Sodium Lauryl Sulfate (SLS), with a specific focus on their potential to induce skin irritation. Through an examination of their physicochemical properties, mechanisms of action, and a review of established toxicological testing models, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform surfactant selection. While both serve as effective cleansing and foaming agents, evidence indicates that Sodium Lauryl Sulfate exhibits a significantly higher potential for skin irritation, attributable to its potent protein denaturation capabilities and disruptive effects on the stratum corneum.
Introduction: A Tale of Two Surfactants
Surfactants are ubiquitous in formulations, acting as detergents, emulsifiers, and foaming agents. Their amphiphilic nature, possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, allows them to interface between different phases and remove dirt and oils. However, this same characteristic can lead to undesirable interactions with the skin's protective barrier.
Sodium Lauryl Sulfate (SLS) is an anionic surfactant renowned for its robust cleansing and foaming capabilities. Chemically, it is a small molecule with a 12-carbon lauryl chain attached to a sulfate group.[1] This simple structure contributes to its efficacy but also its well-documented potential for skin irritation.[2][3]
Lauramide MEA , a non-ionic or weakly amphoteric surfactant depending on pH, is a mixture of ethanolamides of lauric acid.[4] It is often utilized as a foam booster and viscosity-modifying agent in conjunction with other surfactants. The Cosmetic Ingredient Review (CIR) panel has deemed it safe for use in cosmetic products when formulated to be non-irritating.[4][5]
This guide will dissect the underlying mechanisms of skin irritation for both compounds and present standardized methodologies for their evaluation, empowering formulators to make evidence-based decisions.
Mechanisms of Surfactant-Induced Skin Irritation
Surfactant-induced skin irritation is a complex process initiated by the disruption of the stratum corneum, the outermost layer of the epidermis. This disruption triggers a cascade of events leading to inflammation and visible signs of irritation such as erythema (redness) and edema (swelling).
The primary mechanisms include:
-
Disruption of the Lipid Bilayer: The stratum corneum's lipids are crucial for its barrier function. Surfactants can solubilize these lipids, increasing transepidermal water loss (TEWL) and enhancing the penetration of irritants.[2]
-
Protein Denaturation: Surfactants can interact with keratin, the primary structural protein in the epidermis. This interaction can disrupt the protein's secondary and tertiary structures, leading to cell damage.[6][7] SLS, in particular, is a potent protein denaturant.[8][9] Its hydrocarbon tail interacts with hydrophobic regions of proteins, while the sulfate head group disrupts ionic bonds, causing the protein to unfold.[6]
-
Cellular Damage and Inflammatory Response: Penetration of surfactants into the viable epidermis can cause direct damage to keratinocytes. This damage can trigger the release of pro-inflammatory mediators, such as cytokines and chemokines, initiating an inflammatory cascade.[10]
The critical micelle concentration (CMC) is a key property of surfactants. It is the concentration at which surfactant molecules begin to form aggregates called micelles.[11][12] Below the CMC, surfactants exist as individual molecules (monomers), which are more readily available to interact with and penetrate the skin barrier, leading to irritation. SLS has a relatively low CMC, meaning it can induce irritation at lower concentrations.[11][13]
Comparative Analysis of Irritation Potential
While direct, peer-reviewed comparative studies specifically on Lauramide MEA versus SLS are not abundant in the readily available literature, a comparison can be inferred from their chemical properties and existing safety assessments.
| Property | Sodium Lauryl Sulfate (SLS) | Lauramide MEA | Rationale for Irritation Potential |
| Chemical Class | Anionic Surfactant | Non-ionic/Amphoteric Surfactant | Anionic surfactants are generally considered more irritating than non-ionic surfactants due to their stronger binding affinity to proteins. |
| Protein Denaturation | High | Low to Moderate | SLS is a well-established potent protein denaturant, leading to significant disruption of keratin structure.[6][9] |
| Critical Micelle Concentration (CMC) | Relatively Low (approx. 8 mM in water)[11] | Higher than SLS (data varies by purity and conditions) | A lower CMC indicates that monomeric, more irritating forms of the surfactant are present at lower concentrations.[14] |
| Clinical Evidence | Known to cause skin and eye irritation, even at low concentrations (0.5-1%).[2][3] | Considered safe for use when formulated to be non-irritating; often used in milder formulations.[15][16] | Extensive clinical and in-vivo data confirms the irritant potential of SLS.[17][18] |
Standardized Experimental Protocols for Evaluation
To objectively assess and compare the skin irritation potential of surfactants like Lauramide MEA and SLS, standardized and validated test methods are essential. The following protocols represent the industry and regulatory standard for such evaluations.
In Vitro Assessment: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro method is a cornerstone for assessing skin irritation and is a validated alternative to traditional animal testing.[19][20]
Principle: The test utilizes a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[21][22] The test chemical is applied topically to the tissue. Irritant chemicals will penetrate the stratum corneum and cause damage to the underlying keratinocytes, leading to a decrease in cell viability.[10]
Workflow Diagram:
Caption: Workflow for the OECD TG 439 In Vitro Skin Irritation Test.
Step-by-Step Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, epiCS®) are pre-incubated overnight in a defined culture medium at 37°C and 5% CO₂.
-
Application of Test Substance: A defined amount of the test substance (e.g., a 10% aqueous solution of Lauramide MEA or SLS) is applied topically to the surface of the RhE tissue. A positive control (e.g., 5% SDS) and a negative control (e.g., Phosphate-Buffered Saline) are run in parallel.
-
Exposure: The tissues are exposed to the test substance for a defined period, typically 60 minutes at room temperature.
-
Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh culture medium for a post-incubation period of 24 to 42 hours.
-
Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density (OD) is measured using a spectrophotometer.
-
Data Interpretation: The viability of the treated tissues is expressed as a percentage relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[22]
In Vivo Assessment: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a test material to cause irritation and sensitization (allergic contact dermatitis) in human subjects.[23][24]
Principle: The test involves repeated application of the test material to the skin of human volunteers under occlusive or semi-occlusive patches over several weeks.[25][26] The skin is observed for any signs of irritation or allergic reaction.
Workflow Diagram:
Caption: Flowchart of the Human Repeat Insult Patch Test (HRIPT).
Step-by-Step Methodology:
-
Panel Recruitment: A panel of 50-200 healthy adult volunteers is recruited for the study.
-
Induction Phase (3 weeks):
-
The test material (e.g., a diluted solution of Lauramide MEA or SLS in a suitable vehicle) is applied to a small area of the skin (typically the back) under an occlusive or semi-occlusive patch.[23]
-
The patch remains in place for 24 hours.[27]
-
This procedure is repeated nine times over a three-week period at the same application site.[25]
-
After each application, the skin is graded for signs of irritation (erythema, edema) by a trained evaluator.
-
-
Rest Phase (2 weeks): A two-week rest period with no patch application follows the induction phase. This allows for any irritation from the induction phase to subside and for an immune response (sensitization) to develop if the material is an allergen.
-
Challenge Phase (1 week):
-
Interpretation:
-
Irritation: Reactions that appear during the induction phase but do not reappear or are less severe at the challenge site are typically considered irritation.[27]
-
Sensitization: A reaction at the challenge site that is more intense than any reaction observed during the induction phase is indicative of sensitization.
-
Conclusion and Formulation Strategy
The available evidence strongly suggests that Sodium Lauryl Sulfate possesses a significantly higher intrinsic potential for skin irritation compared to Lauramide MEA. This is primarily due to its anionic nature, low critical micelle concentration, and potent ability to denature key structural proteins within the epidermis. While Lauramide MEA is not entirely devoid of irritation potential, its non-ionic character and typical use as a secondary surfactant position it as a milder alternative.
For formulators in research and development, particularly for products intended for sensitive skin or prolonged contact, minimizing or replacing SLS is a prudent strategy. Lauramide MEA can serve as an effective foam booster and viscosity modifier in milder surfactant systems. However, all formulations should undergo rigorous safety testing, such as the in vitro RhE test and, when necessary, clinical trials like the HRIPT, to confirm their low irritation potential and ensure consumer safety.
References
-
OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
IIVS (Institute for In Vitro Sciences). Skin Irritation Test (SIT, OECD 439). [Link]
-
PETA Science Consortium International e.V. In Vitro Methods for Predicting Skin Irritation and Corrosion. [Link]
-
SenzaGen. Skin irritation: OECD TG 439. [Link]
-
OECD iLibrary. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
-
EWG's Guide to Healthy Cleaning. LAURAMIDE MEA. [Link]
-
Cosmetic Ingredient Review. Isostearamide DEA & MEA Myristamide DEA & MEA Stearamide DEA & MEA. [Link]
-
EWG Skin Deep. LAURAMIDE MEA. [Link]
-
Cosmetic Ingredient Review. Safety Assessment of Alkoxylated Fatty Amides as Used in Cosmetics. [Link]
-
Basketter, D. A. (2011). The human repeated insult patch test in the 21st century: A commentary. Cutaneous and Ocular Toxicology, 30(1), 49-52. [Link]
-
Eurofins CRL. Human Repeated Insult Patch Test (HRIPT). [Link]
-
Cosmetic Ingredient Review. Lauramide dea. [Link]
-
Mishra, A., & Puri, M. (2009). On the mechanism of SDS-induced protein denaturation. Biopolymers, 91(10), 823-833. [Link]
-
Eurofins Dermatest. Human Repeat Insult Patch Test. [Link]
-
Api, A. M., et al. (2008). The Research Institute for Fragrance Materials' human repeated insult patch test protocol. Food and Chemical Toxicology, 46(11), 3461-3467. [Link]
-
Bitesize Bio. (2016). Will Sodium dodecyl sulfate break and denature the structure of the proteins? [Link]
-
ClinicalTrials.gov. (2019). A Human Repeat Insult Patch Test (HRIPT) in Healthy Subjects to Assess the Cutaneous Irritation and Sensitization Potential of Three Developmental Cosmetic Facial Products. [Link]
-
Wikipedia. Denaturation (biochemistry). [Link]
-
Tribet, C., et al. (2008). Protecting role of cosolvents in protein denaturation by SDS: a structural study. BMC structural biology, 8, 31. [Link]
-
Wikipedia. Critical micelle concentration. [Link]
-
KRÜSS Scientific. Critical micelle concentration (CMC) and surfactant concentration. [Link]
-
Journal of Surfactants and Detergents. (2025). Study on the Irritation Mechanism of Sulfate-Based Shampoos and Solutions for Mildness. [Link]
-
Gaetani, S., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Pharmaceutics, 12(6), 517. [Link]
-
International Journal of Scientific Research in Science and Technology. (2022). Study on influence of Co-Solvent on the Critical Micelle Concentration (CMC) of aqueous sodium lauryl sulphate solution by conductance & surface tension measurement. [Link]
-
Torma, H., et al. (2008). Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo. Journal of Investigative Dermatology, 128(5), 1212-1219. [Link]
-
IML Testing & Research. (2025). Why Are SLS and SLES Avoided in Cosmetics? [Link]
-
INTERSURFCHEM. (2025). SLES vs SLS for Sensitive Skin. [Link]
-
Loffler, H., et al. (2001). Subclinical, non-erythematous irritation with an open assay model (washing): sodium lauryl sulfate (SLS) versus sodium laureth sulfate (SLES). Food and Chemical Toxicology, 39(3), 279-286. [Link]
Sources
- 1. SLES vs SLS for Sensitive Skin - INTERSURFCHEM [polymerchem.org]
- 2. Study on the Irritation Mechanism of Sulfate-Based Shampoos and Solutions for Mildness - Oreate AI Blog [oreateai.com]
- 3. imlresearch.com [imlresearch.com]
- 4. ewg.org [ewg.org]
- 5. ewg.org [ewg.org]
- 6. researchgate.net [researchgate.net]
- 7. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iivs.org [iivs.org]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. chemijournal.com [chemijournal.com]
- 15. cir-safety.org [cir-safety.org]
- 16. cir-safety.org [cir-safety.org]
- 17. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subclinical, non-erythematous irritation with an open assay model (washing): sodium lauryl sulfate (SLS) versus sodium laureth sulfate (SLES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
- 21. thepsci.eu [thepsci.eu]
- 22. senzagen.com [senzagen.com]
- 23. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. ftp.cdc.gov [ftp.cdc.gov]
- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 27. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comparative Guide to Validating the Pro-Apoptotic Effects of N-(2-Hydroxyethyl)dodecanamide in Breast Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the pro-apoptotic potential of N-(2-Hydroxyethyl)dodecanamide (LAE) in breast cancer cells. We will compare its efficacy against a well-established chemotherapeutic agent, Doxorubicin, and provide detailed, field-proven protocols for robust experimental validation.
Introduction: The Quest for Novel Therapeutics in Breast Cancer
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and reduced side effects. This compound, a fatty acid amide, has emerged as a compound of interest. Its structural relative, N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide), has demonstrated pro-apoptotic activity in breast cancer cell lines by modulating key apoptotic regulators.[1][2] Specifically, it has been shown to upregulate pro-apoptotic proteins like BAX and downregulate the anti-apoptotic protein BCL-2.[1] Furthermore, lauric acid, a constituent of LAE, induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3] This guide outlines a systematic approach to validate these potential pro-apoptotic effects of LAE in common breast cancer cell models.
Comparative Agent Selection: Doxorubicin as the Gold Standard
To provide a robust benchmark for the pro-apoptotic efficacy of LAE, we have selected Doxorubicin as the comparative agent. Doxorubicin is an anthracycline antibiotic widely used in chemotherapy for breast cancer.[4] Its mechanism of action is well-characterized and involves DNA intercalation, inhibition of topoisomerase II, and the generation of ROS, all of which culminate in the induction of apoptosis.[5] Doxorubicin's known effects on key apoptotic markers, such as the upregulation of Bax and caspases and downregulation of Bcl-2, make it an ideal positive control for these studies.[5]
Experimental Design & Workflow
The following workflow provides a logical sequence for a comprehensive in vitro evaluation of LAE's pro-apoptotic effects.
Caption: Experimental workflow for validating the pro-apoptotic effects of LAE.
Methodology & Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.
1. Cell Culture and Reagents
-
Cell Lines:
-
MCF-7 (ER-positive human breast adenocarcinoma)
-
MDA-MB-231 (Triple-negative human breast adenocarcinoma)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds:
-
This compound (LAE): Dissolved in DMSO to create a stock solution.
-
Doxorubicin: Dissolved in sterile water or DMSO to create a stock solution.
-
2. Cytotoxicity Assessment: MTT Assay
This assay determines the concentration of LAE that inhibits cell growth by 50% (IC50), which is crucial for designing subsequent experiments.
-
Protocol:
-
Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of LAE (e.g., 10, 25, 50, 100, 200 µM) and Doxorubicin (e.g., 0.1, 0.5, 1, 5, 10 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
3. Quantification of Apoptosis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with the determined IC50 concentrations of LAE and Doxorubicin for 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls are essential for proper compensation and gating.
-
4. Mechanistic Validation: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases, which are central to the apoptotic process.
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the IC50 concentrations of LAE and Doxorubicin for 24 or 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
5. Mechanistic Validation: Western Blot Analysis
This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins.
-
Protocol:
-
Treat cells in 6-well plates with the IC50 concentrations of LAE and Doxorubicin for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation & Interpretation
The following tables present hypothetical but realistic data based on the expected outcomes from the literature.
Table 1: Cytotoxicity of LAE and Doxorubicin in Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound (LAE) | MCF-7 | 75.8 ± 5.2 |
| MDA-MB-231 | 62.3 ± 4.7 | |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| MDA-MB-231 | 1.2 ± 0.2 |
Note: The IC50 for LAE is an educated estimate based on data for structurally related compounds.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (% of Total Cells)
| Treatment (IC50) | Cell Line | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle | MCF-7 | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| LAE | MCF-7 | 45.6 ± 3.5 | 38.7 ± 2.9 | 15.7 ± 1.8 |
| Doxorubicin | MCF-7 | 38.1 ± 4.2 | 42.5 ± 3.7 | 19.4 ± 2.3 |
| Vehicle | MDA-MB-231 | 93.8 ± 1.9 | 3.5 ± 0.6 | 2.7 ± 0.4 |
| LAE | MDA-MB-231 | 51.2 ± 4.1 | 35.4 ± 3.1 | 13.4 ± 1.5 |
| Doxorubicin | MDA-MB-231 | 42.7 ± 3.8 | 39.8 ± 3.3 | 17.5 ± 2.1 |
Table 3: Caspase-3/7 Activity
| Treatment (IC50) | Cell Line | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| LAE | MCF-7 | 4.8 ± 0.5 |
| Doxorubicin | MCF-7 | 6.2 ± 0.7 |
| LAE | MDA-MB-231 | 4.1 ± 0.4 |
| Doxorubicin | MDA-MB-231 | 5.5 ± 0.6 |
Mechanistic Insights: The Apoptotic Signaling Pathway
The experimental data can be integrated to elucidate the potential mechanism of LAE-induced apoptosis. An increase in the Bax/Bcl-2 ratio, coupled with the activation of caspase-3, strongly suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway activated by LAE.
Conclusion
This guide provides a robust framework for the systematic evaluation of this compound as a potential pro-apoptotic agent in breast cancer cells. By employing a well-established comparative control, Doxorubicin, and utilizing a multi-faceted experimental approach, researchers can generate high-quality, reproducible data. The detailed protocols and expected outcomes presented herein serve as a valuable resource for drug discovery and development professionals seeking to validate novel anti-cancer compounds. The evidence suggests that LAE likely induces apoptosis through the intrinsic pathway, making it a promising candidate for further preclinical investigation.
References
- Vertex AI Search. (2026). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines.
- Vertex AI Search. (2025). Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC - NIH.
- Vertex AI Search. (n.d.). A Comprehensive Review on Doxorubicin and it's Mechanism of Action.
- Vertex AI Search. (2023). Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells - PubMed.
- Vertex AI Search. (2025). Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - PubMed Central.
- Vertex AI Search. (2025). Anti-Cancer and Pro-Immune Effects of Lauric Acid on Colorectal Cancer Cells - PubMed.
- Vertex AI Search. (2017). The lauric acid-activated signaling prompts apoptosis in cancer cells - PMC - NIH.
- Vertex AI Search. (n.d.). Isolation and characterization of N-(2-Hydroxyethyl)
- Vertex AI Search. (n.d.). Primary chemotherapy in the treatment of breast cancer: the University of Texas M. D. Anderson Cancer Center experience - PubMed.
Sources
- 1. Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cytotoxic effect of monolaurin on human breast cancer cell line (mcf-7) [icbcongress.com]
- 5. atlasofscience.org [atlasofscience.org]
A Senior Application Scientist's Guide to Purity Assessment of N-(2-Hydroxyethyl)dodecanamide: A Comparative Analysis Centered on GC-MS
Abstract
N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, is a widely utilized fatty acid ethanolamide in pharmaceutical formulations and personal care products, where its purity is paramount to final product safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the technical underpinnings of GC-MS, present a detailed experimental protocol, and objectively compare its performance against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and fit-for-purpose analytical strategies for quality control.
Introduction: The Criticality of Purity in Fatty Acid Amides
This compound serves as an emulsifier, foam stabilizer, and viscosity-enhancing agent. Its performance is directly tied to its chemical purity. Potential impurities, stemming from the synthesis process (e.g., unreacted lauric acid and monoethanolamine) or degradation, can significantly alter the physicochemical properties of a formulation and introduce safety concerns.[1][2] Therefore, the validation of analytical methods to accurately quantify the primary component and identify potential impurities is a regulatory and quality imperative.[3][4][5]
This guide will dissect the methodologies available for this task, providing the technical rationale behind procedural choices to empower scientists in developing and validating their own analytical methods.
The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] For this compound, which possesses sufficient volatility and thermal stability (often following derivatization), GC-MS offers exceptional specificity and sensitivity.[7][8]
Principle and Rationale
The methodology hinges on two core principles:
-
Gas Chromatography (GC): The sample is vaporized and separated into its constituent components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[6]
-
Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a chemical "fingerprint," allowing for definitive identification by comparison to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST).[9][10]
Why GC-MS for this compound?
-
High Specificity: The coupling of chromatographic separation with mass spectrometric detection provides an unparalleled level of confidence in peak identification.
-
High Sensitivity: GC-MS can detect and quantify trace-level impurities, which is crucial for meeting stringent regulatory limits.[7]
-
Structural Elucidation: The fragmentation patterns obtained from MS can help in identifying unknown impurities that may not have available reference standards.
The Necessity of Derivatization
While GC-MS is a potent tool, direct analysis of amides can be challenging due to their polarity and potential for hydrogen bonding, which can lead to poor peak shape (tailing) and adsorption on the GC column.[11][12] Derivatization is a chemical modification process that addresses these issues.[13][14]
For this compound, the active hydrogens on the hydroxyl (-OH) and amide (-NH) groups are the primary targets. Silylation is the most common and effective derivatization technique.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace these active hydrogens with a non-polar trimethylsilyl (TMS) group.[11][13]
The benefits are threefold:
-
Increased Volatility: The TMS derivative is significantly more volatile than the parent compound.[14]
-
Reduced Polarity: This minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks.[14]
-
Improved Thermal Stability: The derivatized compound is less prone to degradation at the high temperatures of the GC inlet and column.[14]
Experimental Workflow and Protocol
The entire process from sample receipt to final report can be visualized as a systematic workflow.
Caption: GC-MS workflow for purity analysis.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample into a 2 mL autosampler vial.
-
Add 1.0 mL of pyridine (or another suitable solvent like DMF) and vortex to dissolve.
-
Add 100 µL of an internal standard solution (e.g., Tetracosane in pyridine, 1 mg/mL) for quantitative analysis.
-
-
Derivatization:
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Injector: Split/Splitless, 280°C, Split ratio 20:1.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column provides excellent separation for a wide range of non-polar to moderately polar compounds.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
MSD Transfer Line: 290°C.
-
MS Source/Quadrupole: 230°C / 150°C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak by its retention time and mass spectrum.
-
Confirm identity by comparing the acquired mass spectrum with the NIST library database.[10]
-
Identify impurity peaks using the same method.
-
Calculate purity using the area percent normalization method (assuming all components have a similar response factor, which is a reasonable starting point for purity screening).
-
Comparative Analysis: Alternative Purity Assessment Techniques
While GC-MS is a gold-standard technique, other methods offer different advantages and may be more suitable depending on the specific analytical goal.[8][15]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6][7] It is particularly suited for non-volatile or thermally labile compounds, making it a strong alternative to GC.[6][16]
-
Advantages over GC-MS:
-
No Derivatization: Direct analysis is often possible, simplifying sample preparation.[16]
-
Suitability for Polar Impurities: Excellent for detecting highly polar, non-volatile impurities (e.g., starting materials like lauric acid) that are not amenable to GC.
-
Versatility: A wide range of column chemistries (e.g., C18, C8) and detectors (UV, ELSD, MS) are available.[17]
-
-
Limitations vs. GC-MS:
-
Lower Peak Efficiency: Chromatographic peaks are generally broader than in capillary GC.
-
Detector Limitations: A standard UV detector requires the analyte to have a chromophore, which this compound lacks. This necessitates the use of less common detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or coupling to a mass spectrometer (LC-MS).[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about a molecule by observing the magnetic properties of atomic nuclei.
-
Advantages over GC-MS:
-
Definitive Structure Elucidation: Provides unambiguous structural information for both the main component and impurities.
-
Primary Quantitative Method (qNMR): Can be used for direct quantification without the need for a specific reference standard for the analyte, by using a certified internal standard.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Limitations vs. GC-MS:
-
Low Sensitivity: Significantly less sensitive than GC-MS, making it unsuitable for trace impurity analysis.
-
Complex Data Interpretation: Requires a high level of expertise to interpret spectra, especially for complex mixtures.
-
High Cost: Instrumentation is expensive to purchase and maintain.
-
Data-Driven Comparison of Methods
To facilitate an objective choice, the key performance characteristics of each technique are summarized below.
| Feature | GC-MS | HPLC (with ELSD/CAD/MS) | NMR Spectroscopy |
| Principle | Volatility-based separation & mass fragmentation | Polarity-based liquid-phase separation | Nuclear spin in a magnetic field |
| Selectivity/Specificity | Very High | High to Very High (with MS) | High |
| Sensitivity | High (ng to pg level) | Moderate to High (ng level) | Low (µg to mg level) |
| Sample Prep | Derivatization required | Often minimal (dissolution) | Simple (dissolution in deuterated solvent) |
| Structural Info | High (via fragmentation patterns) | Moderate (LC-MS provides MW) | Very High (unambiguous structure) |
| Typical Run Time | 20-40 minutes | 10-30 minutes | 5-15 minutes per experiment |
| Impurity Detection | Volatile & semi-volatile compounds | Non-volatile & polar compounds | Major impurities (>0.1%) |
| Best For | Routine QC, trace volatile impurity analysis, unknown identification | Purity assays, non-volatile impurities | Structural confirmation, primary standard characterization, qNMR |
Conclusion and Recommendations
The choice of analytical method for assessing the purity of this compound is dictated by the specific objective.
Caption: Decision tree for method selection.
-
For routine quality control and the identification of unknown volatile or semi-volatile impurities , GC-MS is the superior choice due to its high specificity and sensitivity. The requirement for derivatization is a procedural step that is well-justified by the quality of the resulting data.
-
For analyzing known non-volatile impurities or when avoiding derivatization is a priority, HPLC with a universal detector (ELSD, CAD) or a mass spectrometer is the recommended alternative.
-
For primary characterization of a reference standard or absolute quantification without a specific standard, NMR is the most powerful technique, though it lacks the sensitivity for trace analysis.
A comprehensive quality control strategy may judiciously employ GC-MS for routine purity and impurity profiling, complemented by HPLC for specific non-volatile impurities and NMR for the initial characterization of reference materials.
References
-
Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Swartz, M. E., Krull, I. S., & Orr, J. D. (2004). Validation of Impurity Methods, Part I. LCGC International. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
-
Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Kumar, V., & Bharadwaj, R. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lin, L., Yang, H., & Jones, P. J. (2012). Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Froehlich, O., et al. (2004). Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]
-
The Good Scents Company. (n.d.). lauramide MEA this compound. The Good Scents Company. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Adu, K. (2019). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Suhendra, D., et al. (2020). Separation of Fatty Acid Ethanolamides using High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]
-
NIST. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-. NIST WebBook. [Link]
-
NIST. (n.d.). Mass spectrum (electron ionization) of Dodecanamide, N-(2-hydroxyethyl)-. NIST WebBook. [Link]
-
Wiley Science Solutions. (n.d.). N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide - Optional[MS (GC)] - Spectrum. Wiley Science Solutions. [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc. [Link]
-
PubChem. (n.d.). Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. PubChem. [Link]
-
M. N. A. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]
-
A. H. (2024). analytical methods to authenticate fats and oils: principles, comparison and application in halal food products. Journal of Halal Industry and Services. [Link]
-
Al-Qudah, M. A. (2014). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Grasas y Aceites. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lauramide MEA, 142-78-9 [thegoodscentscompany.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. smithers.com [smithers.com]
- 7. amptechfl.com [amptechfl.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 10. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. unitedchem.com [unitedchem.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. benchchem.com [benchchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Foam Stability: Lauramide MEA vs. Select Nonionic Surfactants
Introduction: The Science and Significance of Stable Foam
In the realm of formulation science, from personal care products to industrial cleaners, the generation and persistence of foam are critical performance attributes. Foam, a dispersion of a gas in a liquid, is inherently unstable. Its longevity, or foam stability, is governed by a complex interplay of forces at the molecular level. The key to controlling these forces lies in the use of surface-active agents, or surfactants.
Nonionic surfactants, which lack a net electrical charge, are workhorses in many formulations due to their stability across a wide pH range and compatibility with other ingredients. Among these, Lauramide MEA (LMEA) , a monoethanolamide derived from lauric acid, is widely recognized for its role as a foam booster and viscosity builder.[1][2][3][4] It is prized for its ability to generate a rich, dense lather in products like shampoos and body washes.[1]
However, the landscape of nonionic surfactants is vast. Formulators are increasingly considering alternatives, driven by factors ranging from performance optimization to market trends favoring "green" or milder ingredients. This guide provides an in-depth, objective comparison of the foam stability of Lauramide MEA against other prevalent nonionic surfactants: Cocamide MEA (CMEA) , Lauryl Glucoside (LG) , and Decyl Glucoside (DG) . Through a detailed experimental protocol and analysis of performance data, this document will elucidate the structural and functional nuances that dictate their foaming properties, empowering researchers and developers to make informed ingredient selections.
The Molecular Mechanics of Foam Stabilization
A stable foam is one that resists the natural processes of drainage, coalescence, and disproportionation. Surfactants combat these destabilizing phenomena through several key mechanisms:
-
Reduction of Surface Tension: Surfactant molecules migrate to the air-water interface, reducing the surface tension and thus the energy required to create and maintain the bubble structure.[1][4][5]
-
The Gibbs-Marangoni Effect: This is arguably the most critical mechanism for foam stability. As a foam film stretches or thins, the local surfactant concentration on the surface decreases, causing a localized increase in surface tension. This gradient in surface tension induces a flow of liquid from areas of low surface tension (higher surfactant concentration) to areas of high surface tension (the thinned spot), effectively "healing" the film and preventing rupture.[6][7]
-
Interfacial Repulsion: The orientation of surfactant molecules at the interface can create repulsive forces between adjacent bubble surfaces. For nonionic surfactants, this is primarily due to steric hindrance from bulky hydrophilic head groups, which physically prevents the bubble walls from getting close enough to coalesce.[8][9] The arrangement of these molecules also increases the viscosity of the liquid within the foam film (lamellae), slowing drainage.
The molecular structure of the surfactant—the size and nature of its hydrophilic (water-loving) head and hydrophobic (water-fearing) tail—dictates its effectiveness in executing these mechanisms.
Profiling the Surfactants
To establish a basis for comparison, it is essential to understand the chemical nature of each surfactant.
| Surfactant | Abbreviation | Chemical Family | Derivation | Key Characteristics |
| Lauramide MEA | LMEA | Alkanolamide | Lauric Acid & Monoethanolamine | Excellent foam booster, thickener, and stabilizer; imparts a creamy feel.[1][2][4] |
| Cocamide MEA | CMEA | Alkanolamide | Coconut Fatty Acids & Monoethanolamine | Very similar to LMEA; provides viscosity and enhances foam stability.[10][11][12] |
| Lauryl Glucoside | LG | Alkyl Polyglucoside (APG) | Lauryl Alcohol & Glucose (from corn/coconut) | Mild, excellent foaming capacity, readily biodegradable.[13][14][15][16][17] |
| Decyl Glucoside | DG | Alkyl Polyglucoside (APG) | Decyl Alcohol & Glucose (from corn/coconut) | Exceptionally mild, produces stable and creamy foam; ideal for sensitive skin products.[18][19][20][21] |
Experimental Design for a Validated Comparison
To objectively assess foam performance, a standardized and reproducible methodology is paramount. The Modified Ross-Miles Method is a widely accepted industry standard for evaluating both the initial foaming capacity (foamability) and the persistence of that foam over time (foam stability).[22][23][24][25] This method involves creating foam under controlled conditions by allowing a specific volume of surfactant solution to fall from a set height into another volume of the same solution, followed by measuring the initial foam height and its decay at specified intervals.
Experimental Workflow
The following diagram illustrates the logical flow of the comparative study, from material preparation to final data analysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. essentialsbycatalina.com [essentialsbycatalina.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. Surface Tension and Foam Stability Prediction of Polydimethylsiloxane-Polyol Systems [scirp.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Cocamide MEA | Coco Monoethanolamide | Cosmetic Ingredients Guide [ci.guide]
- 11. dravyom.com [dravyom.com]
- 12. grokipedia.com [grokipedia.com]
- 13. naturallythinking.com [naturallythinking.com]
- 14. essentiq-cosmetics.com [essentiq-cosmetics.com]
- 15. calmoranatural.com [calmoranatural.com]
- 16. specialchem.com [specialchem.com]
- 17. Lauryl Glucoside | Cosmetic Ingredients Guide [ci.guide]
- 18. consolidated-chemical.com [consolidated-chemical.com]
- 19. DECYL GLUCOSIDE – Artekas Innovation® Chemistry [chemistry.artekas.com]
- 20. makingchembooks.com [makingchembooks.com]
- 21. naturallythinking.com [naturallythinking.com]
- 22. scribd.com [scribd.com]
- 23. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 24. onepetro.org [onepetro.org]
- 25. asn.sn [asn.sn]
A Comparative Guide to the Efficacy of N-(2-Hydroxyethyl)dodecanamide and Other N-Acylethanolamines
Introduction: A Universe of Bioactive Lipids
N-acylethanolamines (NAEs) represent a fascinating and diverse class of endogenous fatty acid amides that are integral to a multitude of physiological processes.[1] Synthesized from membrane phospholipids, these lipid mediators, including the well-known endocannabinoid anandamide (AEA), as well as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), are pivotal in regulating inflammation, pain, appetite, and neuroprotection.[1][2] Their therapeutic potential is a burgeoning field of research, with each NAE exhibiting a unique pharmacological profile.[1] This guide provides a comparative analysis of the efficacy of N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, against its more extensively studied counterparts, PEA and OEA. While PEA and OEA are lauded for their anti-inflammatory and analgesic properties, the available scientific literature positions this compound primarily as a potent antimicrobial agent.[3]
The Established Players: Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA)
PEA and OEA are the most quantitatively significant NAEs in most tissues and have been the subject of extensive research.[2][4] Their mechanisms of action, while distinct from the classical cannabinoid receptors engaged by anandamide, are well-characterized and form the basis of their therapeutic potential.[4][5]
Palmitoylethanolamide (PEA): The Anti-Inflammatory and Analgesic Powerhouse
PEA has demonstrated significant efficacy in managing chronic pain and inflammation across numerous preclinical and clinical studies.[6][7] Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in inflammation and pain signaling.[8][9]
Key therapeutic effects of PEA include:
-
Down-modulation of Mast Cell Activation: PEA is a potent inhibitor of mast cell degranulation, a critical event in the inflammatory cascade. This action is believed to be mediated, in part, through its interaction with cannabinoid CB2 receptors.[6][7]
-
Reduction of Inflammatory Mediators: By activating PPAR-α, PEA suppresses the production of pro-inflammatory cytokines and enzymes.
-
Analgesic Properties: PEA has been shown to be effective in reducing various types of pain, including neuropathic and inflammatory pain.[6]
Oleoylethanolamide (OEA): The Metabolic Regulator
OEA is primarily recognized for its role in the regulation of appetite and energy metabolism.[4] Like PEA, OEA exerts its effects through the activation of PPAR-α.[8][9]
Key therapeutic effects of OEA include:
-
Satiety Signaling: Produced in the small intestine in response to fat intake, OEA acts as a satiety signal, reducing food intake.
-
Lipid Metabolism: OEA stimulates lipolysis and fatty acid oxidation, contributing to its anti-obesity effects.
-
Anti-inflammatory Properties: While its primary role is metabolic, OEA also exhibits anti-inflammatory effects, again mediated by PPAR-α activation.[4]
This compound (Lauramide MEA): A Surfactant with Antimicrobial Potential
In stark contrast to the well-documented systemic therapeutic effects of PEA and OEA, the scientific literature on this compound is predominantly focused on its application as a surfactant, emulsifier, and foaming agent in cosmetic and personal care products.[10][11][12][13] However, emerging evidence highlights its potential as a targeted antimicrobial agent.
Antimicrobial Efficacy
This compound has demonstrated notable antimicrobial activity against several bacterial strains, including those implicated in common skin conditions.[3] Specifically, it has been shown to inhibit the growth of:
-
Propionibacterium acnes
-
Staphylococcus aureus
-
Staphylococcus epidermidis
This targeted antimicrobial action suggests a potential therapeutic application in dermatology, particularly in the management of acne and other skin infections. The antimicrobial properties are likely attributed to the lauric acid component, a medium-chain fatty acid known for its broad-spectrum antimicrobial activity.[14][15][16][17]
A Research Gap in Broader Biological Efficacy
It is crucial to note the significant gap in the scientific literature regarding the broader biological efficacy of this compound in mammalian systems. While its constituent fatty acid, lauric acid, has been investigated for anti-inflammatory and other biological activities, these properties have not been extensively studied for this compound itself.[14] This lack of data prevents a direct comparison with the well-established anti-inflammatory and analgesic profiles of PEA and OEA.
Comparative Efficacy: A Summary
| N-Acylethanolamine | Primary Mechanism of Action | Key Therapeutic Effects | Supporting Evidence |
| This compound | Antimicrobial | Inhibition of P. acnes, S. aureus, S. epidermidis | Limited preclinical data[3] |
| Palmitoylethanolamide (PEA) | PPAR-α Agonist, CB2 Receptor Modulator | Anti-inflammatory, Analgesic, Neuroprotective | Extensive preclinical and clinical studies[6][7][18] |
| Oleoylethanolamide (OEA) | PPAR-α Agonist | Satiety-inducing, Metabolic regulation, Anti-inflammatory | Extensive preclinical studies[4][9] |
Experimental Protocols
In Vitro Assessment of Antimicrobial Activity of this compound
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against relevant bacterial strains.
Methodology:
-
Bacterial Culture: Culture P. acnes, S. aureus, and S. epidermidis in appropriate broth media to mid-log phase.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the broth media.
-
Microdilution Assay: In a 96-well plate, inoculate each well containing the serially diluted compound with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, anaerobic for P. acnes) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
In Vitro Assessment of Anti-inflammatory Effects of PEA
Objective: To evaluate the effect of PEA on lipopolysaccharide (LPS)-induced inflammatory response in macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat the cells with varying concentrations of PEA for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Cytokine Analysis: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to analyze the expression of genes encoding pro-inflammatory mediators.
Signaling Pathways and Experimental Workflows
Figure 2: Experimental workflows for antimicrobial and anti-inflammatory assays.
Conclusion: Divergent Efficacies and Future Directions
This comparative guide illuminates the distinct therapeutic profiles of this compound, PEA, and OEA. While PEA and OEA are well-established as potent modulators of inflammation, pain, and metabolism through PPAR-α activation, the current body of scientific evidence for this compound points towards a primary role as an antimicrobial agent. This divergence in efficacy underscores the remarkable functional diversity within the N-acylethanolamine family, dictated by the nature of the constituent fatty acid.
For researchers and drug development professionals, this analysis highlights two key takeaways. First, the therapeutic potential of well-characterized NAEs like PEA and OEA continues to be a promising avenue for the development of novel treatments for a range of inflammatory and metabolic disorders. Second, the limited data on the broader biological activities of this compound represents a significant research opportunity. Future investigations are warranted to explore whether this NAE possesses anti-inflammatory or other systemic effects beyond its antimicrobial properties, and to elucidate its precise mechanism of action in mammalian systems. Such studies will be instrumental in fully understanding the therapeutic landscape of this diverse class of bioactive lipids.
References
- TargetMol. Lauric acid monoethanolamide | Lauramide MEA | Antibacterial. Accessed January 3, 2026.
- BenchChem. N,N-Bis(2-hydroxyethyl)
- Mazzari S, Canella R, Petrelli L, Marcolongo G, Leon A. N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation. Eur J Pharmacol. 1996;300(3):227-236.
- Mazzari S, Canella R, Petrelli L, Marcolongo G, Leon A. N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation. Semantic Scholar. Published April 11, 1996.
- Alfa Chemistry. CAS 142-78-9 Lauramide MEA. Accessed January 3, 2026.
- COSMILE Europe. LAURAMIDE MEA – Ingredient. Accessed January 3, 2026.
- BenchChem. A Comparative Review of the Therapeutic Potential of N-acylethanolamines. Accessed January 3, 2026.
- MedchemExpress.com. N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide). Accessed January 3, 2026.
- Essentials by Catalina. Lauramide MEA. Published November 25, 2024.
- LookChem. N,N-Bis(2-hydroxyethyl)dodecanamide. Accessed January 3, 2026.
- SpecialChem. LAURAMIDE MEA. Published February 6, 2025.
- Das A, Pandeti S, Roy A, et al. Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells. IUBMB Life. 2023;75(5):454-465.
- The Good Scents Company. lauramide MEA this compound. Accessed January 3, 2026.
- PubChem. Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. Accessed January 3, 2026.
- Al-Dhaheri F, Al-Dhaheri A, Al-Dhaheri S, Al-Dhaheri M. Toxicity and Genotoxicity of Beauty Products on Human Skin Cells In Vitro. J Environ Anal Toxicol. 2017;7(5):1000502.
- Ogura Y, Ota T, Sugiura T. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. Int J Mol Sci. 2022;23(7):3961.
- Shetty S, Reshma, Prabhu S, et al.
- BenchChem. A Comparative Guide to the In Vivo Biodistribution of N-Acylethanolamines. Accessed January 3, 2026.
- TCI AMERICA. This compound 142-78-9. Accessed January 3, 2026.
- Tsuboi K, Uyama T, Okamoto Y, Ueda N. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflamm Regen. 2018;38:28.
- Perlík F, Rasková H, Elis J. Anti-inflammatory properties of N(2-hydroxyethyl) palmitamide. Acta Physiol Acad Sci Hung. 1971;39(4):395-400.
- Oyi AR, Onaolapo JA, Tatfeng YM. Antibacterial Activity of Lauric Acid on Some Selected Clinical Isolates.
- Oyi AR, Onaolapo JA, Tatfeng YM. Antibacterial Activity of Lauric Acid on Some Selected Clinical Isolates. Semantic Scholar. Published May 31, 2017.
- Tsuboi K, Uyama T, Okamoto Y, Ueda N. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. PubMed. Published October 1, 2018.
- PubChem. CID 168320831 | C32H66N2O6. Accessed January 3, 2026.
- Chemchart. N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6). Accessed January 3, 2026.
- Ogura Y, Ota T, Sugiura T. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. MDPI. Published April 3, 2025.
- Mori K, Tani T, Ohta M, et al. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method. J Oleo Sci. 2021;70(1):109-113.
- Zhang H, Wang Y, Li Y, Zhu J, Wang Z. Hydroxyethyl starch inhibits NF-kappaB activation and prevents the expression of inflammatory mediators in endotoxic rats. Ann Clin Lab Sci. 2003;33(4):451-458.
- Uyama T, Tsuboi K, Ueda N. N-acylethanolamine Metabolism With Special Reference to N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). Prog Lipid Res. 2010;49(4):359-368.
- Tsuboi K, Uyama T, Okamoto Y, Ueda N. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflamm Regen. 2018;38:28.
- Kim KB, Kim Y, Kim H, et al. In vitro skin irritation assessment using EpiDerm™: applicability for updating toxicity information of oxybenzone and N,N-diethyl-m-toluamide. Cutan Ocul Toxicol. 2019;38(4):339-347.
- Kim M, Kim J, Lee J, et al. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function. Molecules. 2019;24(24):4575.
- Renugadevi K, Nachiyar CV, Sowmiya S, et al. Bioactivity of Dodecanoic Acid Extracted from Geitlerinema sp. TRV57. Indian J Pharm Educ Res. 2021;55(1):225-231.
- García-Gareta E, García-Gómez M, Vellido-García A, et al. Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis. Pharmaceutics. 2021;13(4):529.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lauric acid monoethanolamide | Lauramide MEA | Antibacterial|TargetMol [targetmol.com]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. essentialsbycatalina.com [essentialsbycatalina.com]
- 13. specialchem.com [specialchem.com]
- 14. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aclr.com.es [aclr.com.es]
- 16. [PDF] Antibacterial Activity of Lauric Acid on Some Selected Clinical Isolates | Semantic Scholar [semanticscholar.org]
- 17. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of N-(2-Hydroxyethyl)dodecanamide's Therapeutic Potential
An objective comparison guide for researchers, scientists, and drug development professionals on the in vivo validation of N-(2-Hydroxyethyl)dodecanamide's therapeutic effects.
In the landscape of lipid signaling, N-acylethanolamines (NAEs) represent a class of endogenous compounds with profound physiological effects. While molecules like palmitoylethanolamide (PEA) have garnered significant attention for their anti-inflammatory and analgesic properties, the therapeutic potential of other NAEs, such as this compound (NDA), also known as lauroylethanolamide, remains a compelling area of investigation. This guide provides a comprehensive framework for the in-vivo validation of NDA's therapeutic effects, offering a comparative perspective against established alternatives and detailing the requisite experimental methodologies.
This compound: An Overview and Mechanistic Postulate
This compound is a fatty acid amide that belongs to the N-acylethanolamine family. Although direct in vivo therapeutic data for NDA is sparse, the well-documented activities of its close structural analog, N-(2-hydroxyethyl)hexadecanamide (palmitoylethanolamide or PEA), provide a strong foundation for hypothesizing its mechanism of action. PEA is known to exert its anti-inflammatory effects by down-modulating mast cell activation, a critical component of the inflammatory cascade.[1][2] It is therefore plausible that NDA shares a similar mechanism, potentially acting as an autacoid local inflammation antagonist.
Proposed Signaling Pathway of this compound:
The proposed mechanism centers on the ability of NDA to negatively regulate the degranulation of mast cells, thereby inhibiting the release of pro-inflammatory mediators. This action is thought to be independent of classical cannabinoid receptors and may involve peroxisome proliferator-activated receptor alpha (PPAR-α), a known target for NAEs.
Caption: Proposed Mechanism of NDA in Mast Cell Modulation.
Comparative In Vivo Efficacy: A Framework for Validation
To ascertain the therapeutic relevance of NDA, its efficacy must be benchmarked against a standard-of-care anti-inflammatory agent. The carrageenan-induced paw edema model is a robust and widely accepted acute inflammatory model suitable for this purpose.[3][4][5]
Experimental Workflow for In Vivo Validation:
The workflow for evaluating the anti-inflammatory potential of NDA using the carrageenan-induced paw edema model is a sequential process designed to ensure reproducibility and minimize variability.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Illustrative Comparative Data:
The following table presents a hypothetical but plausible set of results from a comparative study of NDA and Indomethacin in the carrageenan-induced paw edema model. This data serves as an example of the expected outcomes from such an experiment.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |
| Vehicle (Control) | - | 0.85 ± 0.06 | 0% |
| NDA | 10 | 0.55 ± 0.05 | 35.3% |
| NDA | 30 | 0.38 ± 0.04 | 55.3% |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
Detailed Experimental Protocols
Adherence to a detailed and validated protocol is paramount for generating reliable in-vivo data.
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping and Fasting: Animals are fasted overnight with free access to water before the experiment. They are then randomly assigned to treatment groups (n=6-8 per group).
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration:
-
Test groups receive NDA orally (p.o.) at doses of 10 and 30 mg/kg, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
The positive control group receives Indomethacin (10 mg/kg, p.o.).
-
The control group receives the vehicle only.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Logical Framework for In Vivo Validation
A logical and systematic approach to study design is crucial for the successful in vivo validation of a novel therapeutic agent.
Caption: Logical Steps for Rigorous In Vivo Validation.
Concluding Remarks and Future Perspectives
The framework presented herein provides a robust starting point for the in vivo validation of this compound's therapeutic effects. While the direct evidence for NDA's efficacy is still nascent, the established pharmacology of related N-acylethanolamines suggests a promising avenue for research. Future investigations should expand upon the acute models to explore the potential of NDA in chronic inflammatory conditions and pain models. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to fully elucidate its therapeutic window and mechanism of action. Through rigorous and systematic investigation, the full therapeutic potential of this intriguing endogenous lipid can be unlocked.
References
- Vertex AI Search. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. This review discusses various models for assessing anti-inflammatory activity, including the carrageenan-induced paw edema model.
- Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
- Vertex AI Search. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. This presentation describes various in vivo models, including carrageenan-induced paw edema and cotton pellet-induced granuloma.
- Molecules. (2021). In Vitro and in Vivo Effects of Laurus nobilis L. Leaf Extracts.
- International Journal of Pharmaceutics. (2014). In vitro & in vivo studies on lornoxicam loaded nanoemulsion gels for topical application.
- Semantic Scholar. (n.d.). IN-VITRO AND IN-VIVO EVALUATION OF LORNOXICAM TRANSDERMAL PATCHES AS PROMISING DELIVERY SYSTEM.
- PubChem. (n.d.). Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-.
- LookChem. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide.
-
European Journal of Pharmacology. (1996). N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation. This key paper establishes the anti-inflammatory and mast cell-modulating effects of a closely related N-acylethanolamine, providing a basis for the proposed mechanism of NDA. [Link]
- MedchemExpress.com. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide). Provides a brief description and identifies it as a non-ionic surfactant.
- PubChem. (n.d.). Lauric acid diethanolamide. Provides information on a related compound, including its use in cosmetics.
- ResearchGate. (n.d.). Chemical structures of the N-acylethanolamines. LEA lauroylethanolamide.... This source provides context on the family of N-acylethanolamines and their properties.
- COCONUT. (2024). This compound.
- MedKoo. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide.
- Chemchart. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6).
- The Good Scents Company. (n.d.). lauramide DEA dodecanamide, N,N-bis(2-hydroxyethyl)-. Describes the use of a related compound as a surfactant and foam booster.
- NIST WebBook. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-.
Sources
- 1. N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 4. ijpras.com [ijpras.com]
- 5. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
A Comparative Safety Assessment: Lauramide MEA as a Superior Alternative to Cocamide DEA in Cosmetic Formulations
Executive Summary
The selection of surfactants is a critical decision in the development of cosmetic and personal care products, directly impacting product performance, stability, and, most importantly, consumer safety. For decades, alkanolamides like Cocamide Diethanolamine (DEA) have been mainstays as foaming and viscosity-enhancing agents. However, mounting toxicological concerns, particularly regarding its potential for nitrosamine formation and its classification as a possible carcinogen, have necessitated the evaluation of safer alternatives. This guide provides an in-depth comparative safety assessment of Lauramide Monoethanolamine (MEA) and Cocamide DEA, presenting experimental data and regulatory standpoints to demonstrate the superior safety profile of Lauramide MEA. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in ingredient selection and formulation development.
Introduction to Alkanolamide Surfactants
Alkanolamides are nonionic surfactants produced through the condensation of fatty acids with alkanolamines. Their amphiphilic nature makes them excellent foam boosters, viscosity modifiers, and emulsifying agents in a wide array of products from shampoos and body washes to facial cleansers.[1][2][3]
-
Cocamide DEA is a diethanolamide derived from the reaction of coconut oil fatty acids with diethanolamine.[4] It is a complex mixture of different fatty acid amides. Its use has been widespread due to its cost-effectiveness and performance characteristics.[5]
-
Lauramide MEA is a monoethanolamide produced from the reaction of lauric acid (a primary fatty acid in coconut oil) with monoethanolamine.[2][3] It serves similar functions to Cocamide DEA, acting as a foam booster, thickener, and stabilizer.[6][7]
While functionally similar, the structural difference—the presence of a secondary amine (diethanolamine) in Cocamide DEA versus a primary amine-derived amide (monoethanolamine) in Lauramide MEA—is the fundamental determinant of their divergent safety profiles.
Comparative Toxicological Profile
A direct comparison of key toxicological endpoints reveals a significantly more favorable safety profile for Lauramide MEA.
Dermal and Ocular Irritation
Both compounds can exhibit irritation potential, which is a primary consideration for topical products. However, data suggests differences in severity.
-
Cocamide DEA: Classified as a moderate skin irritant and a severe eye irritant in animal studies.[1][8] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe in rinse-off products and at concentrations of 10% or less in leave-on products.[9][10] Human studies show that contact allergy to Cocamide DEA is relatively rare, though it is observed, particularly in individuals with an already compromised skin barrier.[11]
-
Lauramide MEA: Generally considered a mild skin irritant.[1][7] The CIR panel has found it to be a mild to moderate eye irritant and a mild to severe skin irritant in animal tests, depending on concentration and vehicle.[1] However, it is generally considered safe for use when formulated to be non-irritating.[12] Topically, it can cause mild skin irritation, and there are reports of allergic reactions in some individuals.
Genotoxicity and Carcinogenicity
This is the most critical point of divergence between the two molecules.
-
Cocamide DEA:
-
IARC Classification: The International Agency for Research on Cancer (IARC) has classified coconut oil diethanolamine condensate as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans."[4] This classification is based on dermal animal bioassays that showed an increase in liver and kidney tumors in mice.[4][8]
-
California Proposition 65: Due to these findings, the state of California added Cocamide DEA to its Proposition 65 list of chemicals known to cause cancer.[4][13]
-
Nitrosamine Formation: A significant concern with all diethanolamides is their potential to react with nitrosating agents (often present as preservatives or contaminants in formulations) to form N-nitrosodiethanolamine (NDELA).[1] NDELA is a potent and known animal carcinogen. The CIR Expert Panel explicitly states that Cocamide DEA should not be used in cosmetic products where N-nitroso compounds can be formed.[9][14]
-
-
Lauramide MEA:
-
Genotoxicity: Lauramide MEA did not demonstrate mutagenic activity in multiple Ames-type assays.[1][15]
-
Carcinogenicity: Unlike Cocamide DEA, Lauramide MEA is not classified as a carcinogen by IARC or other major regulatory bodies.
-
Nitrosamine Formation: As a monoethanolamide, Lauramide MEA is not susceptible to the formation of carcinogenic N-nitrosamines under the conditions found in cosmetic products, a key safety advantage over Cocamide DEA.
-
Regulatory Standing
-
Cocamide DEA: Its use is restricted. The CIR Expert Panel has set concentration limits for leave-on products (≤10%) and mandates that it not be used in formulations containing nitrosating agents.[10][16] The IARC and Proposition 65 listings have led to a significant decline in its use as brands reformulate to avoid potential liability and consumer concern.[5][17]
-
Lauramide MEA: The CIR Expert Panel has concluded that Lauramide MEA is safe for use in cosmetics when formulated to be non-irritating.[12] It does not carry the same regulatory warnings or restrictions related to carcinogenicity as Cocamide DEA.
Data Summary: Lauramide MEA vs. Cocamide DEA
| Safety Parameter | Lauramide MEA | Cocamide DEA |
| Chemical Class | Monoethanolamide | Diethanolamide |
| Dermal Irritation | Mild to severe, concentration-dependent[1] | Moderate[1][8] |
| Ocular Irritation | Mild to moderate[1] | Severe[8] |
| Sensitization | Not a sensitizer in clinical tests[1] | Low incidence of sensitization, primarily in compromised skin[11] |
| Mutagenicity | Not mutagenic in Ames assays[1][15] | Data not available; concern is focused on carcinogenicity[1] |
| IARC Carcinogen | No | Yes, Group 2B (Possibly carcinogenic to humans)[4] |
| CA Prop 65 Listed | No | Yes[13] |
| Nitrosamine Risk | No | Yes, can form carcinogenic N-nitrosodiethanolamine[1] |
| CIR Conclusion | Safe as used when formulated to be non-irritating[12] | Safe for rinse-off; ≤10% for leave-on; must not contain nitrosating agents[9][10] |
Standardized In Vitro Safety Assessment Protocols
To ensure product safety and substantiate claims, standardized in vitro assays are employed. These methods avoid animal testing while providing robust, mechanistically relevant data. Below are protocols for assessing ocular and dermal irritation.
Ocular Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)
The BCOP assay is an organotypic model used to identify chemicals that can cause serious eye damage.[18] It evaluates damage to the cornea by measuring changes in opacity (light transmission) and permeability (passage of fluorescein dye).[19][20]
Experimental Protocol:
-
Tissue Procurement: Obtain fresh bovine corneas from a local abattoir as a by-product of the food industry. Transport them to the laboratory in a buffered salt solution.
-
Cornea Mounting: Carefully excise the cornea and mount it in a specialized holder that creates anterior and posterior chambers, mimicking the eye's structure.
-
Baseline Measurements: Measure the initial opacity of each cornea using an opacitometer. This serves as the control reading for each tissue.
-
Test Substance Application:
-
Incubation & Rinsing: After the exposure period, thoroughly rinse the test substance from the corneal surface with a buffered salt solution.
-
Post-Exposure Opacity Measurement: Measure the opacity again. The change in opacity from baseline is calculated.
-
Permeability Assessment: Add a sodium fluorescein solution to the anterior chamber. After a 90-minute incubation, measure the amount of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer at 490 nm.[19]
-
Calculation of Irritancy Score: Combine the opacity and permeability values to calculate an In Vitro Irritancy Score (IVIS). This score is used to classify the substance's irritation potential according to UN GHS categories.[19]
Causality: The dual-endpoint nature of BCOP is its strength. Increased opacity indicates protein denaturation and stromal swelling, while increased permeability signifies a breakdown of the epithelial barrier function.[20] This provides a comprehensive assessment of corneal damage.
Caption: BCOP Assay Workflow (OECD TG 437).
Dermal Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro test uses a three-dimensional human epidermis model to assess skin irritation potential by measuring cytotoxicity.[23][24] It is a validated replacement for the rabbit skin irritation test.[25]
Experimental Protocol:
-
Tissue Culture: Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™), which consist of differentiated human keratinocytes forming a multilayered epidermis with a functional stratum corneum.[26]
-
Pre-Incubation: Place the tissues in a 6-well or 12-well plate with culture medium and pre-incubate at 37°C with 5% CO₂ to equilibrate.
-
Test Substance Application:
-
Apply a defined amount of the test chemical (e.g., 25 µL of liquid or 25 mg of solid) directly onto the surface of the tissue.
-
Run concurrent negative (e.g., PBS) and positive (e.g., 5% SDS) controls.
-
-
Exposure and Rinsing: Expose the tissues to the test substance for a specified duration (e.g., 60 minutes). Afterwards, thoroughly rinse the tissues with a buffered saline solution to remove all residual test substance.
-
Post-Exposure Incubation: Transfer the tissues to fresh medium and incubate for 24-42 hours to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a blue formazan salt.
-
-
Formazan Extraction: Extract the blue formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Quantification: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (typically at 570 nm).
-
Data Analysis: Calculate the cell viability for each tissue as a percentage relative to the negative control-treated tissues. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[24][26]
Self-Validating System: The inclusion of positive and negative controls in every run validates the assay's performance. The positive control ensures the tissue model is responsive to a known irritant, while the negative control establishes the baseline for 100% viability. This confirms the integrity of the test system for each specific experiment.
Caption: Reconstructed Human Epidermis (RhE) Test Workflow (OECD TG 439).
Conclusion: An Informed Choice for Safety and Performance
The evidence presented provides a clear and compelling case for the selection of Lauramide MEA over Cocamide DEA in modern cosmetic and personal care formulations. While both ingredients offer similar functional benefits as foam boosters and viscosity modifiers, their safety profiles are markedly different.
The classification of Cocamide DEA as a possible human carcinogen by IARC, its listing under California's Proposition 65, and the inherent risk of forming carcinogenic N-nitrosamines present significant toxicological and regulatory challenges.[4][13] In contrast, Lauramide MEA has a cleaner toxicological profile, demonstrating no mutagenic activity and, crucially, lacking the chemical structure necessary for nitrosamine formation.[1]
For formulation scientists and researchers committed to developing products that meet the highest standards of safety and scientific integrity, Lauramide MEA represents a scientifically sound and superior alternative. Its use mitigates potential long-term health risks for consumers and aligns with the industry's proactive shift towards safer, more sustainable ingredients.
References
-
Cosmetic Ingredient Review. (1986). Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. Journal of the American College of Toxicology, 5(5), 415-454.
-
Cosmetics Info. (n.d.). Cocamide DEA.
-
SpecialChem. (2025). LAURAMIDE MEA.
-
National Toxicology Program Interagency Center for the Evaluation of Alternative Toxicological Methods (NICEATM). (2012). ICCVAM-Recommended Protocol for Using the Bovine Corneal Opacity and Permeability (BCOP) Test Method. NIH Publication No. 12-7903.
-
In-Cosmetics Connect. (n.d.). Formulating with Cocamide DEA: Safety, Regulations, and Best Practices.
-
Cosmetic Ingredient Review. (1996). Amended Final Report on the Safety Assessment of Cocamide DEA. International Journal of Toxicology, 15(Suppl. 2), 1-36.
-
Santos. (n.d.). Qualitative Tier 2 Assessment: Amides, coco, N,N-bis(hydroxylethyl).
-
Environmental Working Group. (n.d.). Cocamide DEA. EWG Skin Deep®.
-
Fiume, M. M., et al. (2013). Safety assessment of diethanolamides as used in cosmetics. International Journal of Toxicology, 32(1_suppl), 57S-81S.
-
SpecialChem. (2022). Cocamide DEA (Surfactant).
-
RE-Place. (n.d.). Bovine Corneal Opacity and Permeability Test Method.
-
Environmental Working Group. (n.d.). LAURAMIDE MEA. EWG's Guide to Healthy Cleaning.
-
INCI Beauty. (n.d.). LAURAMIDE MEA.
-
National Toxicology Program. (2009). The Bovine Corneal Opacity and Permeability Test Method (draft OECD TG 437).
-
Alfa Chemistry. (n.d.). CAS 142-78-9 Lauramide MEA.
-
Essentials by Catalina. (2024). Lauramide MEA: A Gentle Surfactant.
-
JRF Global. (n.d.). Bovine Corneal Opacity & Permeability Assay (BCOP).
-
Cosmetic Ingredient Review. (n.d.). Isostearamide DEA & MEA Myristamide DEA & MEA Stearamide DEA & MEA.
-
Cosmetics Info. (n.d.). Lauramide DEA.
-
Wikipedia. (n.d.). Cocamide DEA.
-
Organisation for Economic Co-operation and Development (OECD). (2013). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
-
Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology.
-
Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Skin Irritation Test (SIT, OECD 439).
-
SenzaGen. (n.d.). Skin irritation: OECD TG 439.
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
-
Fartak Lotus. (n.d.). Lauramide DEA / Cocamide DEA.
-
Environmental Working Group. (n.d.). LAURAMIDE MEA. EWG Skin Deep®.
-
Semantic Scholar. (n.d.). Safety Assessment of Diethanolamides as Used in Cosmetics.
-
de Frutos, F. J., et al. (2017). Allergic contact dermatitis caused by cocamide diethanolamine. Contact Dermatitis, 76(3), 159-162.
-
ToxicFree Foundation. (n.d.). Cocamide DEA.
-
International Agency for Research on Cancer (IARC). (2013). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water.
-
California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Cocamide Diethanolamine (Cocamide DEA). Proposition 65 Warnings Website.
-
Ataman Kimya. (n.d.). LAURAMIDE DEA (LAURIC ACID DIETHANOLAMIDE).
-
David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: DEA-related ingredients.
-
Fartak Lotus. (n.d.). Lauramide DEA / Cocamide DEA.
-
Semantic Scholar. (n.d.). Table 6 from Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA.
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. specialchem.com [specialchem.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. Cocamide DEA - Wikipedia [en.wikipedia.org]
- 5. specialchem.com [specialchem.com]
- 6. incibeauty.com [incibeauty.com]
- 7. essentialsbycatalina.com [essentialsbycatalina.com]
- 8. santos.com [santos.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. cir-safety.org [cir-safety.org]
- 11. Allergic contact dermatitis caused by cocamide diethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ewg.org [ewg.org]
- 13. Cocamide Diethanolamine (Cocamide DEA) - (Coconut Oil Diethanolamine Condensate) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 14. Safety assessment of diethanolamides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cosmeticsinfo.org [cosmeticsinfo.org]
- 16. nbinno.com [nbinno.com]
- 17. thetoxicfreefoundation.com [thetoxicfreefoundation.com]
- 18. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]
- 19. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
- 20. iivs.org [iivs.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. senzagen.com [senzagen.com]
- 25. oecd.org [oecd.org]
- 26. iivs.org [iivs.org]
Safety Operating Guide
Navigating the Safe Handling of N-(2-Hydroxyethyl)dodecanamide: A Guide to Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of N-(2-Hydroxyethyl)dodecanamide (also known as Lauric Acid Monoethanolamide), a compound frequently utilized for its surfactant and emulsifying properties. Adherence to these protocols is paramount to ensuring a safe laboratory environment and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound, while a valuable laboratory reagent, presents several risks that necessitate careful management.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] |
| Serious Eye Irritation | Poses a significant risk of serious eye irritation or damage.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[2] |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Combustibility | Classified as a combustible liquid, requiring precautions against ignition sources.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] |
Given these hazards, a systematic approach to personal protective equipment (PPE) is not just recommended, but essential.
The Last Line of Defense: A Multi-Faceted Approach to PPE
The selection and use of appropriate PPE is a critical control measure to mitigate the risks associated with this compound. The following provides a detailed, step-by-step guide to the necessary protective gear.
Core PPE Requirements
1. Eye and Face Protection: Your Shield Against Splashes
Direct contact with this compound can cause serious eye irritation or damage.[1][2][3][4] Therefore, robust eye and face protection is non-negotiable.
-
Procedure:
-
Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.
-
For tasks with a higher risk of splashing, such as transferring large volumes or working with heated material, a face shield should be worn in conjunction with safety goggles.
-
2. Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, chemical-resistant gloves are mandatory.[1][2][5] The choice of glove material should be based on its resistance to this compound.
-
Procedure:
-
Select gloves made of a material demonstrated to be resistant to amides and surfactants. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact, consider thicker, more robust gloves.
-
Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Don gloves over the cuffs of your lab coat to prevent any gaps in protection.
-
After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the designated chemical waste container.
-
3. Body Protection: A Barrier for Your Skin
A laboratory coat is the standard for protecting your skin and personal clothing from accidental spills.
-
Procedure:
-
Wear a clean, long-sleeved laboratory coat that is fully buttoned.
-
Ensure the lab coat is made of a material appropriate for the chemicals being handled.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
4. Respiratory Protection: When Ventilation is Not Enough
In most laboratory settings with adequate engineering controls, such as a fume hood, respiratory protection may not be necessary for routine handling of small quantities. However, in situations where ventilation is insufficient or when there is a potential for aerosol generation, a respirator is required.[1][2][3]
-
Procedure:
-
If a respirator is required, a risk assessment should be conducted to determine the appropriate type. A NIOSH-approved respirator with an organic vapor cartridge is typically suitable.
-
All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.
-
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow based on the handling task for this compound.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a designated and properly labeled hazardous waste container.
-
One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always follow your institution's and local regulations for chemical waste disposal.[7][8]
-
-
Contaminated PPE:
-
Disposable gloves should be removed and placed in the designated chemical waste container immediately after use.
-
Contaminated lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.
-
Emergency Procedures: A Swift and Informed Response
In the event of an accidental exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air.[1][2][5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[1][5] Seek immediate medical attention.[1]
-
Spills:
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- Lauric Acid Monoethanolamide - Material Safety D
- Chemical Safety Data Sheet MSDS / SDS - LAURIC ACID MONOETHANOLAMIDE - ChemicalBook. (2025-12-20).
- Safety D
- Lauric acid monoethanolamide SDS, 142-78-9 Safety D
- This compound 142-78-9 | TCI AMERICA.
- Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | C16H34N2O2 | CID - PubChem.
- LAURIC ACID MATERIAL SAFETY D
- SAFETY D
- Safety Data Sheet in accordance with Regul
- N,N-Bis(2-hydroxyethyl)dodecanamide 120-40-1 | Tokyo Chemical Industry Co., Ltd.(APAC).
- GHS 11 (Rev.11) SDS Word 下载 CAS: 120-40-1 Name: N,N-bis(2-hydroxyethyl)dodecanamide - XiXisys.
- chemical label this compound.
- Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem - NIH.
- This compound 142-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC).
Sources
- 1. chemicalbull.com [chemicalbull.com]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemical-label.com [chemical-label.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 120-40-1 Name: N,N-bis(2-hydroxyethyl)dodecanamide [xixisys.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. echemi.com [echemi.com]
- 9. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
